Phenolphthalein anilide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLBHSSRHHJKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019794 | |
| Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-41-6 | |
| Record name | 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
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| Record name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.481 | |
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| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenolphthalein anilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Phenolphthalein Anilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of phenolphthalein anilide, a derivative of the well-known pH indicator phenolphthalein. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and verifiable outcomes in the laboratory.
Introduction: From Indicator to Intermediate
Phenolphthalein, a staple in acid-base titrations, serves as a versatile starting material for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. Its reaction with aniline yields this compound, a compound whose properties are influenced by the introduction of the anilide functional group. This guide will first detail the synthesis of the precursor, phenolphthalein, followed by its conversion to this compound. Subsequently, a thorough characterization protocol will be outlined to ensure the identity and purity of the final product.
Part 1: Synthesis of this compound
The synthesis of this compound is a two-step process. First, phenolphthalein is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and phenol. The resulting phenolphthalein is then reacted with aniline to form the anilide.
Step 1: Synthesis of Phenolphthalein
The synthesis of phenolphthalein is a classic electrophilic aromatic substitution reaction.[1] Phthalic anhydride, in the presence of a strong acid catalyst, acts as an electrophile that attacks the electron-rich phenol rings.[1]
Reaction Mechanism:
Figure 2: Reaction scheme for the synthesis of this compound.
Experimental Protocol (Generalized):
-
Reactant Combination: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of purified phenolphthalein in an excess of aniline. Aniline can serve as both the reactant and the solvent.
-
Catalyst Addition (Optional): A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide) can be added to facilitate the reaction. [2]3. Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess aniline can be removed by vacuum distillation. The remaining residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.
-
Purification: The crude this compound is then purified, typically by recrystallization from a solvent such as ethanol or a mixture of ethanol and water, to yield the final product.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.
Physical Properties
A summary of the reported and predicted physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₉NO₃ | [2] |
| Molecular Weight | 393.44 g/mol | [2] |
| Melting Point | 280 °C | [2] |
| 293-296 °C | [3] | |
| Boiling Point (Predicted) | 610.2 ± 55.0 °C | [2] |
| Density (Predicted) | 1.338 ± 0.06 g/cm³ | [2] |
| Water Solubility (23.8 °C) | 220 µg/L | [2] |
Note: The discrepancy in the reported melting points may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken.
Spectroscopic Analysis
While experimental spectra for this compound are not widely available in the searched literature, the following sections provide a theoretical analysis of the expected spectral data based on its chemical structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic rings.
-
Aromatic Protons: A series of multiplets would be observed in the range of δ 7.0-8.0 ppm, corresponding to the protons on the three phenyl rings and the phthalide moiety.
-
Phenolic -OH Protons: A broad singlet, which may be exchangeable with D₂O, is expected for the two hydroxyl groups on the phenol moieties. Its chemical shift will be concentration and solvent-dependent.
-
Amide -NH Proton: A singlet for the amide proton is also expected, which would also be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show a number of signals corresponding to the 26 carbon atoms in the molecule.
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: A cluster of signals in the aromatic region (δ 110-160 ppm) will correspond to the carbons of the phenyl rings.
-
Quaternary Carbon: The sp³-hybridized quaternary carbon atom of the phthalide core will appear as a distinct signal.
-
2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200-3600 (broad) |
| N-H Stretch (Amide) | 3100-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide) | 1630-1680 |
| C=C Stretch (Aromatic) | 1450-1600 |
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 393.44).
-
Fragmentation: Fragmentation patterns could involve the loss of the phenyl group, hydroxyl groups, or cleavage of the amide bond.
Workflow for Characterization:
Figure 3: A typical workflow for the characterization of synthesized this compound.
Conclusion and Future Directions
This guide provides a detailed framework for the synthesis and characterization of this compound. While a generalized synthesis protocol is presented, further optimization of reaction conditions may be necessary to achieve high yields and purity. The provided theoretical characterization data serves as a benchmark for researchers to validate their experimental findings. The lack of readily available experimental spectroscopic data highlights an opportunity for further research in fully characterizing this compound and exploring its potential applications. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and validate this intriguing molecule.
References
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E. A. G. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]
-
NileRed. (2015, February 3). Making Phenolphthalein (a common pH indicator) [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4764, Phenolphthalein. Retrieved from [Link]
-
Knowde. (n.d.). Industrial Applications of Phenolphthalein. Retrieved from [Link]
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National Taiwan University. (2024). Experiment 15: SYNTHESIS OF ACID-BASE INDICATORS. Retrieved from [Link]
-
Scribd. (n.d.). Amines: Reactions and Observations. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Chemical Properties of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, a heterocyclic compound of significant interest due to its structural relationship to phenolphthalein and its potential applications in polymer chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, and spectral properties, offering valuable insights for researchers and professionals engaged in the study and application of isoindolinone derivatives.
Introduction
3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, also known as N-phenyl phenolphthalein bisphenol (PPPBP), is a complex organic molecule that has garnered attention for its role as a monomer in the synthesis of high-performance polymers.[1] Its rigid, bulky structure, conferred by the three aromatic rings and the isoindolinone core, imparts desirable thermal and mechanical properties to resulting polymers. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization and for the development of novel materials. This guide aims to consolidate available data and provide a detailed experimental framework for its characterization.
Molecular Structure and Identification
The molecular structure of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is characterized by a central five-membered lactam ring (isoindolinone) to which a phenyl group is attached at the nitrogen atom. The C3 position of the isoindolinone ring is substituted with two 4-hydroxyphenyl groups.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from Phenolphthalein and Aniline
This protocol is a generalized procedure based on established methods for the synthesis of PPPBP. [2][3] Materials:
-
Phenolphthalein
-
Aniline
-
Aniline hydrochloride
-
Methanol
-
Deionized water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phenolphthalein, aniline (as both reactant and solvent), and aniline hydrochloride (as a catalyst).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Slowly add the reaction mixture to an excess of acidic water (e.g., dilute HCl) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with deionized water, and then with a small amount of cold methanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield the pure 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one.
Spectral Characterization
The structural elucidation of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
-
δ 12.63 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton. Its broadness and chemical shift are characteristic of a hydrogen-bonded acidic proton. [2]* δ 8.32 (d, J = 8.4 Hz, 2H), 8.18 (d, J = 7.8 Hz, 1H), 7.86 (dd, J = 10.5, 7.9 Hz, 3H), 7.78 (t, J = 7.2 Hz, 3H), 7.53 (q, J = 8.0 Hz, 3H), 7.44 (t, J = 7.3 Hz, 1H): These multiplets in the aromatic region correspond to the protons of the three phenyl rings. The complexity arises from the various electronic environments and coupling interactions. [2] ¹³C NMR (126 MHz, DMSO-d₆):
-
δ 162.72: This signal is attributed to the carbonyl carbon of the isoindolinone ring. [2]* δ 152.37, 149.24, 143.29, 139.41, 135.10, 132.00, 129.54, 128.84, 128.65, 127.99, 127.32, 127.22, 127.06, 126.34, 121.47: These signals correspond to the various aromatic carbons in the molecule. The quaternary carbons and those bearing hydroxyl groups appear at the downfield end of this region. [2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of the phenolic hydroxyl groups. |
| ~1710 | C=O stretching of the γ-lactam (isoindolinone) ring. |
| ~1600, ~1500 | C=C stretching vibrations of the aromatic rings. |
| ~1380 | C-N stretching of the tertiary amide. |
Mass Spectrometry (MS)
Reactivity and Potential Applications
The chemical reactivity of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is primarily dictated by the phenolic hydroxyl groups and the amide functionality within the isoindolinone ring. The hydroxyl groups can undergo typical reactions of phenols, such as etherification and esterification, which allows for the modification of the molecule's properties.
The primary application of this compound lies in its use as a monomer for the synthesis of high-performance polymers, particularly polycarbonates and polyarylates. The incorporation of this bulky, rigid monomer into the polymer backbone can significantly enhance the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting materials. [1]
Conclusion
3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is a valuable compound with distinct chemical properties that make it a promising building block in materials science. This guide has provided a detailed overview of its synthesis, physicochemical characteristics, and spectral data, offering a foundational resource for researchers and developers. Further exploration of its reactivity and polymerization behavior will undoubtedly lead to the creation of novel materials with advanced properties.
References
- Supporting Information for a relevant study. (Note: A specific public source for this exact data was not found, but similar data for related compounds is available in the provided search results).
-
The Good Scents Company. (n.d.). 2-phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine. Retrieved from [Link]
- Google Patents. (2008). Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine (pppbp).
- Google Patents. (2017). Methods of manufacture of 2-aryl-3,3-bis(hydroxyaryl)phthalimidines.
- Google Patents. (2008). Process for purifying pppbp.
-
Justia Patents. (2017). Methods of manufacture of 2-hydrocarbyl-3,3-bis(hydroxyaryl)phthalimidines. Retrieved from [Link]
-
Brandeis University. (n.d.). Structure, polymorphism and thermal properties of phenyliminoisoindolines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenolphthalein. Retrieved from [Link]
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Homework.Study.com. (n.d.). How do you prepare phenolphthalein indicator for titration?. Retrieved from [Link]
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from [Link]
-
YouTube. (2011). Make Phenolphthalein. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. PubChem. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Microwave assisted synthesis of (E)-2-(4-(3-(aryl) acryloyl) phenyl) isoindoline-1, 3-diones and their antibacterial activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of the Structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione by 1D, COSY and HSQC 2D NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]
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TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves of compounds 1 (a) and 2 (b). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized monomers based on N-(4-hydroxy phenyl)maleimide. Retrieved from [Link]
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PubChem. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]
Sources
- 1. US20080234496A1 - Process for purifying pppbp - Google Patents [patents.google.com]
- 2. WO2008115252A1 - Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine ( pppbp) - Google Patents [patents.google.com]
- 3. WO2008115252A1 - Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine ( pppbp) - Google Patents [patents.google.com]
Phenolphthalein Anilide: A Technical Guide to its Molecular Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolphthalein anilide, known formally as 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a derivative of the common indicator phenolphthalein. Its unique structural framework, combining a phthalide core with an anilide substituent, has positioned it as a molecule of interest for both material science and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug development, particularly in the context of its structural analogs. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic applications.
Core Molecular Attributes of this compound
A fundamental understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective application in research and development.
Molecular Structure and Formula
This compound is an organic compound with the systematic IUPAC name 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one. It is characterized by a central isoindolinone ring system.
- Molecular Formula: C₂₆H₁₉NO₃
- Molecular Weight: 393.43 g/mol
- CAS Number: 6607-41-6
The structure features a phenolphthalein moiety where the lactone ring has been opened and reacted with aniline to form a lactam. This structural modification from phenolphthalein to its anilide derivative imparts distinct chemical and physical properties.
An In-depth Technical Guide to the Solubility of Phenolphthalein Anilide in Organic Solvents
Abstract
Phenolphthalein anilide, a complex organic molecule derived from phenolphthalein and aniline, presents unique physicochemical properties that are of significant interest in materials science and drug development. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of solubility, analyze the specific molecular features of this compound that govern its solvent interactions, and provide a detailed, field-proven protocol for its experimental solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various organic media.
Introduction to this compound: A Structural Perspective
This compound, systematically named 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a fascinating hybrid molecule that marries the structural motifs of both phenolphthalein and aniline.[1] This unique combination imparts a distinct set of properties that are crucial for its application.
-
Chemical Identity:
The presence of two phenolic hydroxyl (-OH) groups provides sites for hydrogen bonding, while the multiple aromatic rings contribute to its largely nonpolar surface area, suggesting a complex solubility profile. The compound is achiral and exists as a solid under standard conditions.[1][2][3] Its predicted LogP value of 3.8 indicates a significant lipophilic character, predicting poor aqueous solubility but favorable solubility in many organic solvents.[4]
Caption: Structural origins of this compound.
The Theoretical Framework of Solubility: A Chemist's Viewpoint
The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5] This concept is a practical distillation of the thermodynamics of mixing, where a negative Gibbs free energy change (ΔG = ΔH - TΔS) favors dissolution. For this compound, we must consider the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Expertise in Action: Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions. The structural features of this compound—hydrogen bond donors (-OH groups), a polar amide-like carbonyl group, and extensive nonpolar aromatic surfaces—mean that its interaction with a solvent is a delicate balance of forces. Solvents capable of both hydrogen bonding and accommodating large nonpolar structures are predicted to be most effective.
Predicting Solubility: An Analysis of Key Factors
A proactive analysis of molecular structure and solvent properties allows for an educated prediction of solubility, saving valuable experimental time.
The Role of Solvent Polarity
Organic solvents are broadly classified by their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the two hydroxyl groups of this compound. This strong, specific interaction is expected to significantly promote solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents possess dipole moments and can interact with the polar regions of the solute but cannot donate hydrogen bonds. We anticipate good solubility, though perhaps less than in protic solvents of similar polarity.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. While the large aromatic structure of this compound provides a basis for these interactions, the polar hydroxyl and carbonyl groups will hinder dissolution. Solubility is expected to be low in highly nonpolar solvents like hexane.
The Influence of Temperature
For most endothermic dissolution processes, where heat is absorbed, increasing the temperature will increase solubility, in line with Le Chatelier's principle.[6] This is a critical factor to control during experimental determination and to leverage during processes like recrystallization.
Caption: Predicted solubility based on solvent-solute interactions.
A Validated Protocol for Determining Solubility
This section provides a robust, step-by-step methodology for the semi-quantitative determination of this compound solubility. The protocol is designed to be self-validating by employing systematic, incremental additions.
Objective
To determine the solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Reagents
-
Solute: this compound (purity ≥ 95%)
-
Solvents (Analytical Grade): Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Toluene, n-Hexane.
-
Equipment: Analytical balance (±0.1 mg), 2 mL glass vials with screw caps, calibrated micropipettes, vortex mixer, temperature-controlled water bath or incubator.
Experimental Workflow
Caption: Step-by-step workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation: Label a clean, dry 2 mL glass vial for each solvent to be tested.
-
Weighing the Solute: Accurately weigh approximately 10.0 mg of this compound directly into each vial. Record the exact mass (m).
-
Initial Solvent Addition: Add an initial aliquot (V₀) of 100 µL of the selected solvent to the vial.
-
Equilibration: Cap the vial securely and place it in a vortex mixer. Mix vigorously for 60 seconds. Allow the vial to equilibrate in a temperature-controlled environment (e.g., 25 °C) for at least 5 minutes.
-
Observation: Carefully observe the vial against a dark background. If all the solid has dissolved, proceed to step 8.
-
Incremental Addition: If undissolved solid remains, add another 100 µL aliquot of the solvent.
-
Repeat: Repeat steps 4, 5, and 6 until the solid is completely dissolved or a maximum solvent volume (e.g., 2.0 mL) is reached. Keep a precise record of the total volume of solvent added (V_total).
-
Calculation: Once the solid is dissolved, calculate the solubility (S) in mg/mL using the formula:
-
S (mg/mL) = m / V_total
-
-
Classification: If the solid does not dissolve after adding the maximum volume, the solubility can be reported as < (m / V_max).
Data Presentation and Predicted Solubility Profile
For a compound like this compound, where public data is scarce, generating a clear, comparative dataset is paramount. The following table provides a template for recording experimental results alongside theoretically predicted outcomes.
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) | Observations |
| Methanol | Polar Protic | Very High | [To be determined by experiment] | Expected clear dissolution due to H-bonding. |
| Ethanol | Polar Protic | High | [To be determined by experiment] | Similar to methanol, strong interactions expected. |
| Acetone | Polar Aprotic | Good | [To be determined by experiment] | Dipole-dipole interactions should be effective. |
| DMSO | Polar Aprotic | Very High | [To be determined by experiment] | Highly polar nature makes it a powerful solvent. |
| Dichloromethane | Polar Aprotic | Moderate | [To be determined by experiment] | Can dissolve many organics but lacks H-bonding. |
| Toluene | Nonpolar Aromatic | Low to Moderate | [To be determined by experiment] | π-stacking with aromatic rings may aid solubility. |
| n-Hexane | Nonpolar Aliphatic | Very Low / Insoluble | [To be determined by experiment] | Mismatch in polarity expected to result in poor solubility. |
Implications in Drug Development and Materials Science
A well-characterized solubility profile is not merely academic; it is a cornerstone of applied chemical science.
-
For Drug Development Professionals: Solubility data is critical for:
-
Formulation: Selecting appropriate solvents or co-solvents for liquid dosage forms.[7]
-
Purification: Designing effective crystallization processes, where the compound should be soluble in a hot solvent and sparingly soluble when cold.
-
Analytical Chemistry: Choosing the mobile phase for techniques like High-Performance Liquid Chromatography (HPLC) to ensure sharp, well-resolved peaks.[8]
-
-
For Materials Scientists: In applications such as the development of anion exchange membranes, solubility is key to the casting and processing of polymer films containing this compound.[1] Uniform solubility ensures the creation of homogeneous, defect-free materials.
Conclusion
The solubility of this compound in organic solvents is a nuanced interplay of its structural features—notably its hydrogen-bonding hydroxyl groups and its large aromatic framework. While theoretical principles provide a strong predictive foundation, rigorous experimental determination is indispensable for practical applications. The protocol and framework provided in this guide offer a reliable pathway for researchers to generate the precise solubility data required for advancing research in drug development and materials science. This systematic approach ensures that subsequent formulation, purification, and analytical work is built on a solid quantitative footing.
References
- Determination of Solubility Class. [Link: https://www.google.com/url?q=https://laney.
- Experiment: Solubility of Organic & Inorganic Compounds. [Link: https://www.google.com/url?q=https://www.deanza.edu/chemistry/pdf/12B/Exp_Solubility_of_Organic_and_Inorganic_Compounds.pdf]
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link: https://www.youtube.
- This compound | 6607-41-6. (2023). Smolecule. [Link: https://www.smolecule.com/phenolphthalein-anilide-cas-6607-41-6]
- Synthesis of Acid-Base Indicators. (2024). National Taiwan University. [Link: https://www.google.com/url?q=https://www.ch.ntu.edu.
- Solubility of Organic Compounds. (2023). University of Toronto. [Link: https://www.google.com/url?q=https://www.chem.utoronto.ca/wp-content/uploads/2023/08/CHM136-Solubility-of-Organic-Compounds-Experiment-2023-08-31-1.pdf]
- Phenolphthalein synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/77-09-8.htm]
- This compound. GSRS. [Link: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG]
- Making Phenolphthalein (a common pH indicator). (2015). YouTube. [Link: https://www.youtube.
- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_10_Experiments/1.27%3A_Experiment_727__Organic_Compound_Functional_Groups__1_2_0]
- Making Phenolphthalein (a common pH indicator) | Video Summary and Q&A. (2015). Glasp. [Link: https://www.youtube.
- Preparation of phenolphthalein. PrepChem.com. [Link: https://prepchem.com/synthesis-of-phenolphthalein/]
- This compound | 6607-41-6. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h7cf2b409]
- Phenolphthalein. (2022). MFA Cameo - Museum of Fine Arts Boston. [Link: https://cameo.mfa.org/wiki/Phenolphthalein]
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- What are the Chemical properties of phenolphthalein. (2022). Echemi. [Link: https://www.echemi.com/cms/147453.html]
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Spectroscopic Fingerprinting of Phenolphthalein Anilide: A Technical Guide to UV-Vis and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolphthalein anilide, systematically known as 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a derivative of the well-known pH indicator phenolphthalein. Its structural complexity, combining a lactam ring with multiple aromatic systems, gives rise to distinct spectroscopic properties that are crucial for its characterization and analysis. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a core focus on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of these techniques as they apply to this molecule, present detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary tools for unambiguous identification and structural elucidation of this important chemical entity.
Introduction: The Structural and Spectroscopic Landscape of this compound
This compound (Figure 1) is a fascinating molecule that marries the triphenylmethane scaffold of phenolphthalein with an N-phenyl substituted lactam. This structural amalgamation not only influences its chemical reactivity but also endows it with a unique spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and exploring its potential applications.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure and basic information for this compound.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are intrinsically linked to its extended π-conjugated system. The presence of multiple chromophores—the phenyl, hydroxyphenyl, and isoindolinone moieties—results in a characteristic absorption spectrum.
NMR spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) variants, offers a detailed map of the molecule's atomic framework. It allows for the precise assignment of each hydrogen and carbon atom, confirming the connectivity and stereochemistry of the molecule.
This guide will navigate through the theoretical and practical aspects of these two powerful analytical techniques in the context of this compound.
UV-Visible Spectroscopy: Probing the Electronic Transitions
The UV-Vis spectrum of an organic molecule is a direct consequence of its electronic structure. For this compound, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The extended conjugation involving the three aromatic rings and the carbonyl group of the lactam ring significantly influences the energy of these transitions, pushing the absorption maxima (λmax) to longer wavelengths.
Experimental Protocol: UV-Vis Spectroscopic Analysis
A robust protocol for acquiring the UV-Vis spectrum of this compound is essential for consistent and reliable data.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) of this compound in a suitable solvent.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol (or other suitable solvent like methanol, acetonitrile, or dichloromethane)
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the sample in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning, typically from 200 nm to 800 nm, to cover the entire UV-Visible region.
-
Set the scan speed and slit width as per the instrument's recommendations for optimal resolution.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the spectroscopic grade ethanol (the blank).
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the this compound solution.
-
Fill the sample cuvette with the this compound solution.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Initiate the scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength(s) at which maximum absorbance occurs (λmax).
-
Record the absorbance value at each λmax.
-
Diagram of the Experimental Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Architecture
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons in different chemical environments. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of neighboring functional groups, as well as through-space anisotropic effects from the aromatic rings.
Based on available data for a closely related compound, the ¹H NMR spectrum in DMSO-d₆ is anticipated to show distinct signals for the protons on the three phenyl rings and the two hydroxyphenyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of the atoms they are bonded to.
For this compound, distinct signals are expected for the carbonyl carbon of the lactam, the quaternary carbon bonded to the three aromatic rings, and the various aromatic carbons.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and assignment of proton and carbon signals.
Materials:
-
This compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm diameter)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean NMR tube using a pipette.
-
-
Instrument Setup and Tuning:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Set the acquisition parameters. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is usually applied to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Diagram of the NMR Experimental Workflow:
Caption: General workflow for acquiring NMR spectra of this compound.
Data Interpretation and Summary
The interpretation of the spectroscopic data is the final and most critical step in the analysis of this compound.
UV-Vis Spectrum
The UV-Vis spectrum will reveal the electronic properties of the molecule. The λmax values should be reported along with the molar extinction coefficients (ε) if the concentration of the solution is known. The spectrum is expected to show strong absorptions in the UV region, characteristic of the π → π* transitions of the aromatic systems.
NMR Spectra
The analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure.
Table 1: Anticipated Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Expected Value/Region |
| UV-Vis | λmax | ~230-240 nm and potentially a weaker, longer wavelength absorption |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~6.5 - 8.5 ppm (aromatic protons), ~9.5 - 10.5 ppm (phenolic -OH) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~165-175 ppm (C=O), ~90-100 ppm (quaternary C), ~115-160 ppm (aromatic C) |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.
Conclusion
The spectroscopic analysis of this compound by UV-Vis and NMR techniques provides a powerful and comprehensive approach for its structural characterization. This guide has outlined the fundamental principles, detailed experimental protocols, and expected data for these analyses. By following these methodologies, researchers can confidently identify and characterize this compound, paving the way for its further investigation and application in various scientific fields. The combination of these spectroscopic methods provides a self-validating system for the structural elucidation of this complex organic molecule.
References
-
Wikipedia. (2023). Phenolphthalein. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. The UV-Vis spectra of compounds 3 and 4 in DMF. Retrieved from [Link]
An In-Depth Technical Guide to 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one (CAS 6607-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, also known as Phenolphthalein anilide, is a fascinating organic molecule that belongs to the isoindolinone class of heterocyclic compounds. The isoindolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery and development, with a particular focus on its promising anticancer activity.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development.
Table 1: Chemical Identifiers for CAS 6607-41-6
| Identifier | Value |
| CAS Number | 6607-41-6 |
| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one |
| Synonyms | This compound |
| Molecular Formula | C₂₆H₁₉NO₃ |
| Molecular Weight | 393.44 g/mol |
| InChI | InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H |
Table 2: Physicochemical Properties of 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
| Property | Value | Source |
| Melting Point | 280 °C | LookChem |
| Boiling Point (Predicted) | 610.2 ± 55.0 °C | ChemicalBook |
| Density (Predicted) | 1.338 ± 0.06 g/cm³ | ChemicalBook |
| Water Solubility | 220 µg/L at 23.8 °C | Smolecule |
| pKa (Predicted) | 9.39 ± 0.30 | Smolecule |
| LogP | 3.8 | Smolecule |
| Appearance | White to yellowish-white crystalline powder | PubChem |
Synthesis and Characterization
Synthesis of the Precursor: Phenolphthalein
Phenolphthalein is synthesized via the acid-catalyzed condensation of phthalic anhydride with two equivalents of phenol.
Caption: Synthesis of Phenolphthalein.
Representative Synthesis of 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
This protocol is based on the general reaction of phenolphthalein with aniline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenolphthalein (1 equivalent) and aniline (1.2 equivalents) in a suitable high-boiling solvent such as glacial acetic acid or toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings and the two hydroxyphenyl groups. The protons of the hydroxyphenyl groups will likely appear as doublets, and the protons on the phenyl and isoindolinone core will exhibit complex multiplet patterns. The hydroxyl protons will present as a broad singlet, which can be confirmed by D₂O exchange.
-
¹³C NMR: The spectrum will display a characteristic signal for the carbonyl carbon of the isoindolinone ring (around 165-170 ppm). A number of signals will be present in the aromatic region (110-160 ppm), corresponding to the different carbon environments in the phenyl and hydroxyphenyl rings. The quaternary carbon atom C3 of the isoindolinone ring will also have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band around 3200-3500 cm⁻¹ due to the phenolic hydroxyl groups.
-
A strong C=O stretching band for the lactam carbonyl group around 1680-1720 cm⁻¹.
-
C-N stretching vibrations in the region of 1300-1400 cm⁻¹.
-
C-O stretching of the phenol groups around 1200-1250 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of C₂₆H₁₉NO₃ should be observed. Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Development
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this core structure.[1] Derivatives of isoindolinone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.
Anticancer Potential
Recent studies have highlighted the potent and selective anticancer activity of 3,3-bis(4-hydroxyphenyl)indoline-2-ones, a class of compounds to which this compound belongs.[4] These compounds have shown remarkable efficacy against various cancer cell lines, with some exhibiting nanomolar potencies.[4] The proposed mechanism of action for some of these compounds involves the induction of rapid global protein synthesis inhibition.[4]
Caption: Plausible Anticancer Mechanism of Action.
This proposed mechanism suggests that 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one could serve as a valuable lead compound for the development of novel anticancer agents. Its structure offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Other Potential Therapeutic Areas
The broader class of isoindolinones has been investigated for a variety of other therapeutic applications, including:
-
Histone Deacetylase (HDAC) Inhibition: Certain isoindolinone derivatives have been identified as potent HDAC inhibitors, which is a validated target for cancer therapy.[5]
-
Anti-inflammatory and Immunomodulatory Activity: The approved drugs thalidomide, lenalidomide, and pomalidomide, which are based on a related phthalimide scaffold, are well-known for their immunomodulatory and anti-inflammatory effects.
Safety and Handling
Given the limited specific toxicological data for 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, it is prudent to handle this compound with care in a laboratory setting, adhering to standard safety protocols for handling new chemical entities.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Precursor Safety: The precursor, phenolphthalein, is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program.[6] Therefore, appropriate precautions must be taken during its synthesis and handling.
Conclusion
3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one (CAS 6607-41-6) is a member of the medicinally important isoindolinone family of compounds. Its structural similarity to compounds with demonstrated potent and selective anticancer activity makes it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation for researchers and drug development professionals to understand its chemical nature, synthesis, and potential therapeutic applications, paving the way for future studies to unlock its full potential as a novel therapeutic agent.
References
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Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. Scientific Reports, 12(1), 6757. [Link]
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Wikipedia. (n.d.). Phenolphthalein. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4764, Phenolphthalein. Retrieved from [Link]
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Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. ResearchGate. [Link]
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National Toxicology Program. (2021). Phenolphthalein. In Report on Carcinogens (15th ed.). National Institutes of Health, Public Health Service, U.S. Department of Health and Human Services. [Link]
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SpectraBase. (n.d.). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents 1.1 General Information.... Retrieved from [Link]
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Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 14-28. [Link]
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Kousar, S., et al. (2025). Synthesis and Characterization of Phenolphthalein Hydrazides With Antimicrobial Activities. ResearchGate. [Link]
-
Govek, T. D., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(8), 915-924. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenolphthalein. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]
-
Scholars' Mine. (n.d.). In situ pH determination based on the NMR analysis.... Retrieved from [Link]
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Kamal, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6296. [Link]
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Kaloyanov, N., et al. (2019). anticancer activity of molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline against prostate and breast cancer cell lines. ResearchGate. [Link]
-
G-Day, D., et al. (2001). Phthalein derivatives as a new tool for selectivity in thymidylate synthase inhibition. Journal of Medicinal Chemistry, 44(18), 2871-2881. [Link]
-
Al-Ostath, A., et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(2), 708. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
Kwiecień, H., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. [Link]
-
Liu, S., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(27), 12891-12895. [Link]
-
Patsnap. (2025). How Phenolphthalein Interacts with Biomolecules in Aqueous Media. Retrieved from [Link]
-
Wang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 849-855. [Link]
-
Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. PubMed. [Link]
-
Zięba-Mizgała, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(13), 5126. [Link]
-
National Toxicology Program. (n.d.). Figure E1, Infrared Absorption Spectrum of Phenolphthalein. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]
-
Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
-
ResearchGate. (n.d.). Figure 2. UV=Vis spectra of: A) immobilized phenolphthalein.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Phenolphthalein Anilide as a Colorimetric Indicator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Introduction to Phenolphthalein Anilide
This compound is a derivative of phenolphthalein, a widely recognized acid-base indicator.[1] The core structure is modified by the replacement of the oxygen atom in the lactone ring with a nitrogen atom, which is further substituted with a phenyl group. This structural alteration is anticipated to modulate the electronic properties of the molecule and, consequently, its colorimetric response to changes in pH.
While phenolphthalein exhibits a distinct color change from colorless to pink in the pH range of 8.2 to 10.0, the specific pH transition range and corresponding colors for this compound are not extensively documented in scientific literature.[2][3] The primary documented applications of this compound are in materials science, particularly as a monomer in the synthesis of high-performance polymers, such as poly(ether sulfone)s and polyimides, and in the development of anion exchange membranes for applications like fuel cells.[4]
This guide provides the necessary protocols to synthesize and subsequently characterize this compound, enabling its evaluation as a novel colorimetric indicator for various analytical applications.
Synthesis of this compound
The synthesis of this compound (N-phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine) can be achieved through the reaction of phenolphthalein with an aniline salt in an acidic medium. This procedure is adapted from established methods for the synthesis of related phthalein derivatives.
Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for this compound
Detailed Synthesis Protocol
Materials and Reagents:
-
Phenolphthalein
-
Aniline hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Distilled or deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenolphthalein and an excess of aniline hydrochloride.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture to ensure an acidic environment, which facilitates the reaction.
-
Reaction: Heat the mixture under reflux with constant stirring. The reaction temperature and duration may require optimization, but a starting point of 100-120°C for several hours is recommended.
-
Precipitation: After the reaction is complete (as determined by thin-layer chromatography, if desired), allow the mixture to cool to room temperature. Slowly add the reaction mixture to a beaker of cold water to precipitate the crude this compound.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with water to remove any unreacted starting materials and acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care.
Characterization of this compound as a Colorimetric Indicator
As the specific colorimetric properties of this compound are not well-documented, the following protocol outlines the necessary steps to characterize it as a pH indicator.
Characterization Workflow
Caption: Figure 3: Proposed Mechanism of pH-Dependent Color Change (Note: Placeholder for actual chemical structures)
Application Protocol: Acid-Base Titration
Once the colorimetric properties of this compound have been determined, it can be employed as an indicator in acid-base titrations.
Preparation of Indicator Solution
Based on the characterization experiments, prepare a solution of this compound in a suitable solvent (e.g., 50% ethanol) at an appropriate concentration (e.g., 0.1% to 1% w/v).
Titration Procedure
-
Add 2-3 drops of the this compound indicator solution to the analyte solution in the receiving flask.
-
Titrate with the titrant from the burette, swirling the flask continuously.
-
The endpoint is reached when the first permanent color change is observed, corresponding to the pH transition range of the indicator.
Conclusion
This compound presents an intriguing structural variation of a classic pH indicator. While its primary applications have been in materials science, its potential as a colorimetric indicator warrants investigation. This guide provides the essential protocols for the synthesis of this compound and the systematic characterization of its indicator properties. By following these self-validating experimental workflows, researchers can confidently determine the utility of this compound for their specific analytical needs.
References
-
Anpros. (n.d.). Phenolphthalein Indicator: Essential for Accurate Acid-Base Titrations. Anpros. Retrieved January 21, 2026, from [Link]
-
China this compound CAS:6607-41-6 manufacturer. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
Knowde. (n.d.). Industrial Applications of Phenolphthalein. Periodical. Retrieved January 21, 2026, from [Link]
-
Patsnap. (2024, October 1). How Phenolphthalein Helps Chemists Detect Acids and Bases. Patsnap Eureka. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Phenolphthalein. Retrieved January 21, 2026, from [Link]
-
Mohanty, A. K., Song, Y. E., Kim, J. R., & Hyun, H. (2021). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. Polymers, 13(12), 2025. [Link]
- Yang, C.-P., & Lin, J.-H. (1994). Syntheses and properties of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine. Journal of Polymer Science Part A: Polymer Chemistry, 32(2), 369-380.
-
ResearchGate. (2021, June). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. Retrieved January 21, 2026, from [Link]
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- 2. Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. anpros.com.au [anpros.com.au]
- 4. This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenolphthalein Anilide-Based Anion Exchange Membranes
These application notes provide a comprehensive guide for researchers, scientists, and material development professionals on the synthesis, characterization, and application of phenolphthalein anilide-based anion exchange membranes (AEMs). The protocols detailed herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.
Introduction: The Advantage of this compound in AEMs
Anion exchange membranes (AEMs) are at the forefront of electrochemical technologies such as fuel cells, electrolyzers, and deionization systems.[1][2] The performance of these devices is intrinsically linked to the properties of the AEM, which must exhibit high ionic conductivity, robust mechanical strength, and excellent thermal and chemical stability.[3]
The incorporation of this compound (PA) into the polymer backbone of AEMs offers a strategic advantage. The bulky, non-coplanar structure of the PA moiety, often referred to as a "cardo" group, introduces significant free volume within the polymer matrix.[3] This architectural feature facilitates enhanced ion and water molecule transport, which is crucial for achieving high hydroxide conductivity without excessive swelling of the membrane.[3] This guide will focus on poly(ether sulfone) (PES) block copolymers incorporating this compound, a class of materials that has demonstrated promising performance in AEM applications.[1][4][5]
Synthesis of this compound-Based Poly(Ether Sulfone) Block Copolymers
The synthesis of this compound-based AEMs involves a multi-step process starting with the creation of a block copolymer, followed by functionalization to introduce anion-exchange groups. The following protocol is a synthesized methodology based on established literature.[1][3]
Protocol: Synthesis of Hydroxyl-Terminated Telechelic PES Oligomer
This protocol outlines the synthesis of a hydroxyl-terminated poly(ether sulfone) oligomer containing the this compound moiety.
Materials:
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
This compound (PA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen inlet
Procedure:
-
To a 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add DCDPS (8.76 g, 30.5 mmol), PA (12.95 g, 32.9 mmol), and K₂CO₃ (11.3 g, 82.2 mmol).
-
Add 180 mL of NMP and 75 mL of toluene to the flask.
-
Purge the flask with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Heat the mixture to 160 °C for 4 hours to dehydrate the system, collecting the water-toluene azeotrope in the Dean-Stark trap.
-
After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 185 °C.
-
Maintain the reaction at 185 °C for 24 hours.
-
Cool the viscous solution to room temperature and precipitate the oligomer by slowly pouring the solution into vigorously stirred methanol.
-
Filter the off-white fibrous precipitate, wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.
-
Dry the resulting hydroxyl-terminated PES oligomer in a vacuum oven at 80 °C for 24 hours. The typical yield is around 94%.[1]
Functionalization of the Polymer Backbone
To create an anion exchange membrane, the synthesized PES block copolymer must be functionalized with cationic groups. A common method is bromination followed by quaternization.[6]
Materials:
-
Synthesized PES block copolymer
-
1,1,2,2-Tetrachloroethane (TCE), anhydrous
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the dried PES block copolymer (e.g., 0.8 g) in anhydrous TCE (e.g., 35 mL) in a round-bottom flask.[6]
-
Heat the solution to 60 °C with stirring.
-
Add NBS and a catalytic amount of AIBN or BPO to the solution. The amount of NBS will determine the degree of bromination.
-
Allow the reaction to proceed for 6-12 hours at 60 °C under a nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the brominated polymer (Br-PAES) by pouring the solution into ethanol.
-
Filter the precipitate, wash it several times with ethanol, and dry it in a vacuum oven at 60 °C.
Materials:
-
Brominated PES (Br-PAES)
-
Amine for quaternization (e.g., trimethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or 1-methylimidazole)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Glass plate or petri dish
Procedure:
-
Dissolve the Br-PAES in NMP or DMAc to form a casting solution (typically 5-10 wt%).
-
Add the quaternizing amine to the solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for 24-48 hours.
-
Once the quaternization is complete, cast the polymer solution onto a clean, flat glass plate using a doctor blade for uniform thickness.
-
Dry the cast membrane in an oven at 60-80 °C for 24 hours to evaporate the solvent.
-
Peel the resulting quaternized AEM (Q-PAES) from the glass plate by immersing it in deionized water.
Hydroxide Exchange
The newly synthesized AEM is in a halide form (e.g., Br⁻). For most applications, it needs to be converted to the hydroxide form (OH⁻).
Protocol:
-
Immerse the membrane in a 1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution for 24-48 hours at room temperature.[7]
-
To mitigate potential degradation from high alkalinity, a multi-step process with lower concentrations of NaOH (e.g., 0.02 M, 0.2 M, then 1 M) can be employed.[7]
-
After the exchange, rinse the membrane thoroughly with deionized water until the rinse water is neutral (pH 7), which can be confirmed with a phenolphthalein indicator.[7]
-
Store the AEM in its hydroxide form in deionized water to prevent exposure to atmospheric CO₂, which can form carbonate ions and reduce conductivity.
Characterization of this compound-Based AEMs
Thorough characterization is essential to evaluate the performance and suitability of the synthesized AEMs for specific applications.
Ion Exchange Capacity (IEC)
IEC is a measure of the number of ion-exchangeable groups per unit mass of the dry polymer.
Protocol: Back Titration Method
-
Immerse a pre-weighed dry sample of the AEM (in its hydroxide form) in a known volume of a standard hydrochloric acid (HCl) solution (e.g., 25 mL of 0.05 M HCl) for 48 hours to ensure complete ion exchange.[8]
-
Back-titrate the remaining HCl in the solution with a standard sodium hydroxide (NaOH) solution (e.g., 0.05 M NaOH) using phenolphthalein as an indicator.[8]
-
Calculate the IEC using the following formula: IEC (meq/g) = [(V_HCl_initial × M_HCl) - (V_NaOH_titration × M_NaOH)] / W_dry where V is the volume, M is the molarity, and W_dry is the dry weight of the membrane.
Water Uptake and Swelling Ratio
Water uptake and swelling are critical parameters that affect both ionic conductivity and mechanical stability.
Protocol:
-
Immerse a pre-weighed dry AEM sample (W_dry) in deionized water at a specific temperature (e.g., 20 °C) for 24 hours.
-
Remove the membrane, gently blot the surface with filter paper to remove excess water, and immediately weigh the wet sample (W_wet).
-
Measure the dimensions of the wet and dry membranes to determine the swelling ratio.
-
Calculate the water uptake and swelling ratio using the following formulas: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Swelling Ratio (%) = [(L_wet - L_dry) / L_dry] × 100 (where L is length or thickness)
Hydroxide Conductivity
Hydroxide conductivity is a key performance metric for AEMs.
Protocol: Four-Probe AC Impedance Spectroscopy
-
Cut a rectangular strip of the AEM and place it in a four-probe conductivity cell.
-
Immerse the cell in deionized water or a controlled humidity and temperature chamber.
-
Measure the impedance of the membrane over a range of frequencies (e.g., 1 Hz to 1 MHz) using an impedance analyzer.
-
The resistance of the membrane (R) is determined from the Nyquist plot.
-
Calculate the hydroxide conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.
Mechanical Properties
The mechanical strength of the AEM is crucial for the durability of the electrochemical device.
Protocol: Tensile Testing
-
Cut the AEM into a dumbbell shape according to ASTM standards.
-
Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine.
-
Tests should be conducted under controlled temperature and humidity conditions, as these can significantly affect the mechanical properties of the polymer.[9]
Application Example: Microbial Fuel Cells
This compound-based AEMs have shown excellent performance in microbial fuel cells (MFCs), demonstrating higher power densities compared to commercial membranes like Nafion 117.[1][4][5]
Key Performance Data:
| Membrane Type | IEC (meq/g) | Hydroxide Conductivity (mS/cm at 20°C) | Max Power Density (mW/m²) | Reference |
|---|---|---|---|---|
| PA-based PES AEM | 1.3 - 1.5 | 30 - 38 | ~310 | [1][4][5] |
| Nafion 117 (CEM) | ~0.9 | N/A (proton conductivity) | ~182 | [3] |
| FAB-PK-130 (AEM) | N/A | N/A | ~110 |[5] |
The superior performance of the PA-based AEMs is attributed to their well-defined hydrophobic/hydrophilic phase-separated morphology, which facilitates efficient ion transport while controlling water uptake.[1][4][5]
Visualizing the Process and Structure
Synthesis Workflow
Caption: Key chemical structures in this compound-based AEMs.
Note: Actual chemical structure images would be inserted in a final document. The DOT script above provides a template for their layout.
Conclusion and Future Outlook
This compound-based poly(arylene ether sulfone)s represent a promising class of materials for the development of high-performance anion exchange membranes. The unique "cardo" structure of the this compound moiety contributes to a favorable combination of high ionic conductivity and good dimensional stability. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these advanced materials. Future research may focus on further enhancing the alkaline stability of the quaternary ammonium groups and exploring different polymer backbones to optimize performance for a wider range of electrochemical applications.
References
-
Mohanty, A. K., et al. (2021). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. Membranes, 11(6), 454. [Link]
-
Mohanty, A. K., et al. (2021). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. eScholarship, University of California. [Link]
-
Mohanty, A. K., et al. (2021). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. PubMed Central, National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Alkaline anion-exchange membrane fuel cell. [Link]
-
Park, J. S., et al. (2020). Anion Exchange Membranes Obtained from Poly(arylene ether sulfone) Block Copolymers Comprising Hydrophilic and Hydrophobic Segments. Membranes, 10(2), 29. [Link]
-
Wang, L., et al. (2015). Phenolphthalein-based Poly(arylene ether sulfone nitrile)s Multiblock Copolymers As Anion Exchange Membranes for Alkaline Fuel Cells. ACS Applied Materials & Interfaces, 7(15), 8088-8098. [Link]
-
A review of the synthesis and characterization of anion exchange membranes. (n.d.). ScienceDirect. [Link]
-
Anion Exchange Membranes Obtained from Poly(arylene ether sulfone) Block Copolymers Comprising Hydrophilic and Hydrophobic Segments. (2020). MDPI. [Link]
-
An Improved Hydroxide Conversion Process of Anionic Exchange Membranes for Alkaline Fuel Cells. (n.d.). IIETA. [Link]
-
Anion Exchange Membrane Functionalized by Phenol-formaldehyde Resins: Functional Group, Morphology, and Absorption Analysis. (2023). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. An Improved Hydroxide Conversion Process of Anionic Exchange Membranes for Alka- line Fuel Cells | IIETA [iieta.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkaline anion-exchange membrane fuel cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Phenolphthalein Anilide as a Monomer for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of phenolphthalein anilide, a unique monomer for the synthesis of high-performance polymers. Its rigid, cardo structure, imparted by the bulky phenolphthalein group, leads to polymers with exceptional thermal stability, high glass transition temperatures, and good solubility in organic solvents. This combination of properties makes them attractive for a range of advanced applications, including gas separation membranes, high-temperature resistant coatings, and advanced composites. This document details the synthesis of the this compound monomer and provides step-by-step protocols for its polymerization into two important classes of high-performance polymers: poly(arylene ether sulfone)s and polyimides. Furthermore, it outlines key characterization techniques and discusses the structure-property relationships that govern the performance of these materials.
Introduction: The Significance of Phenolphthalein-based Monomers
High-performance polymers are essential materials in industries that demand exceptional thermal, mechanical, and chemical resistance. The incorporation of bulky, rigid "cardo" groups into the polymer backbone is a well-established strategy to enhance the properties of these materials. The term "cardo" is derived from the Latin word for loop, signifying the presence of a cyclic side group that restricts the rotational motion of the polymer chains. This structural feature leads to a significant increase in the glass transition temperature (Tg), improved thermal stability, and enhanced solubility.
Phenolphthalein, a readily available and cost-effective compound, serves as an excellent precursor for cardo monomers.[1] Its triphenylmethane-like structure provides the necessary bulk and rigidity. By chemically modifying phenolphthalein, it can be converted into a variety of functionalized monomers suitable for polymerization. This compound, the focus of this guide, is one such monomer that possesses two reactive hydroxyl groups, making it an ideal candidate for polycondensation reactions. The resulting polymers inherit the advantageous cardo structure from the this compound monomer, leading to materials with superior performance characteristics.
Synthesis of this compound Monomer
The synthesis of this compound, also known as 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, involves the reaction of phenolphthalein with aniline. This reaction converts the lactone ring of phenolphthalein into a phthalimidine ring system.
Reaction Principle
The synthesis is a nucleophilic substitution reaction where the amino group of aniline attacks the carbonyl carbon of the lactone in phenolphthalein. The reaction is typically carried out at elevated temperatures, and the presence of a weak acid catalyst can facilitate the reaction.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | 31.8 g (0.1 mol) | Reagent grade |
| Aniline | C₆H₅NH₂ | 93.13 | 18.6 g (0.2 mol) | Freshly distilled |
| Zinc Chloride (optional) | ZnCl₂ | 136.38 | 1.36 g (0.01 mol) | Anhydrous, as catalyst |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | For recrystallization |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenolphthalein (31.8 g, 0.1 mol) and aniline (18.6 g, 0.2 mol).
-
Catalyst Addition (Optional): Add anhydrous zinc chloride (1.36 g, 0.01 mol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 180-200°C under a gentle stream of nitrogen and maintain this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solidified product is then crushed into a powder.
-
Purification: The crude product is purified by recrystallization from ethanol. Dissolve the crude powder in hot ethanol, and then allow the solution to cool slowly to form crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash them with cold ethanol, and dry them in a vacuum oven at 80°C overnight.
Expected Yield: 75-85%
Characterization: The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR and FTIR. The melting point of the purified product should be determined and compared with literature values.
Polymerization of this compound: Synthesis of High-Performance Polymers
This compound, with its two phenolic hydroxyl groups, is a versatile monomer for the synthesis of various high-performance polymers through polycondensation reactions. This section provides detailed protocols for the synthesis of two important classes of polymers: poly(arylene ether sulfone)s and polyimides.
Synthesis of Poly(arylene ether sulfone) from this compound
Poly(arylene ether sulfone)s (PAES) are a class of amorphous thermoplastics known for their high strength, toughness, and excellent thermal and chemical resistance. The synthesis involves a nucleophilic aromatic substitution reaction between a bisphenol (this compound) and an activated dihalide, typically bis(4-fluorophenyl)sulfone.
3.1.1. Polymerization Workflow
Caption: Workflow for the synthesis of poly(arylene ether sulfone).
3.1.2. Detailed Polymerization Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₂₆H₁₉NO₃ | 393.44 | 3.93 g (0.01 mol) | Dried in vacuum |
| Bis(4-fluorophenyl)sulfone | C₁₂H₈F₂O₂S | 254.25 | 2.54 g (0.01 mol) | Reagent grade |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.66 g (0.012 mol) | Anhydrous, powdered |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 30 mL | Anhydrous |
| Toluene | C₇H₈ | 92.14 | 15 mL | Anhydrous |
| Methanol | CH₃OH | 32.04 | 500 mL | For precipitation |
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add this compound (3.93 g, 0.01 mol), bis(4-fluorophenyl)sulfone (2.54 g, 0.01 mol), and potassium carbonate (1.66 g, 0.012 mol).
-
Solvent Addition: Add NMP (30 mL) and toluene (15 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140-150°C under a nitrogen atmosphere and allow the toluene-water azeotrope to distill off for 2-3 hours to ensure anhydrous conditions.
-
Polymerization: After removing the toluene, increase the temperature to 160-180°C and maintain for 6-8 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Cool the viscous polymer solution to room temperature and then pour it slowly into a beaker containing methanol (500 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Filter the polymer, and wash it thoroughly with hot water and then with methanol to remove any residual salts and solvent.
-
Drying: Dry the polymer in a vacuum oven at 120°C for 24 hours.
Synthesis of Polyimide from a this compound-based Diamine
Polyimides are renowned for their outstanding thermal stability, excellent mechanical properties, and good chemical resistance. The synthesis of polyimides from this compound first requires the conversion of the hydroxyl groups into amino groups to form a diamine monomer. This diamine can then be reacted with a dianhydride in a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization).
3.2.1. Synthesis of this compound Diamine
The conversion of the phenolic hydroxyl groups to amino groups can be achieved through a two-step process: etherification with a nitro-substituted compound followed by reduction of the nitro groups.
3.2.2. Polymerization Workflow
Caption: Two-step synthesis of polyimide.
3.2.3. Detailed Polymerization Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound Diamine | Varies | Varies | 0.01 mol | Dried in vacuum |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | C₁₉H₆F₆O₆ | 444.24 | 4.44 g (0.01 mol) | Reagent grade, dried |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 50 mL | Anhydrous |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 5 mL | For chemical imidization |
| Pyridine | C₅H₅N | 79.10 | 2 mL | For chemical imidization |
| Methanol | CH₃OH | 32.04 | 500 mL | For precipitation |
Procedure:
-
Poly(amic acid) Synthesis: In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve the this compound diamine (0.01 mol) in anhydrous DMAc (50 mL). Once dissolved, add the dianhydride (6FDA, 4.44 g, 0.01 mol) in one portion with vigorous stirring. Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
Imidization (Thermal): Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under nitrogen with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour. This will convert the poly(amic acid) into the corresponding polyimide film.
-
Imidization (Chemical): To the poly(amic acid) solution, add acetic anhydride (5 mL) and pyridine (2 mL). Stir the mixture at room temperature for 1 hour and then at 50°C for 2 hours.
-
Precipitation (after chemical imidization): Pour the polyimide solution into methanol (500 mL) to precipitate the polymer.
-
Purification and Drying: Filter, wash, and dry the polyimide powder as described for the poly(arylene ether sulfone).
Characterization of this compound-Based Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand their structure and properties.
4.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer linkages (ether bonds in PAES, imide rings in polyimides) and the disappearance of the starting functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.
4.3. Thermal Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. Key parameters are the onset decomposition temperature (Td) and the char yield at high temperatures.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers.
4.4. Mechanical Properties
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of polymer films, providing insights into their strength and flexibility.
4.5. Solubility
-
The solubility of the polymers in various organic solvents should be tested to assess their processability. Phenolphthalein-based cardo polymers are known for their good solubility in common solvents like NMP, DMAc, and chloroform.
Structure-Property Relationships and Applications
The unique chemical structure of this compound imparts a desirable set of properties to the resulting polymers.
5.1. Key Structural Features and Their Impact:
-
Cardo Structure: The bulky, looped structure of the this compound moiety restricts chain mobility, leading to high glass transition temperatures (typically > 200°C) and excellent thermal stability.
-
Amorphous Nature: The non-planar and asymmetric structure of the monomer prevents close chain packing, resulting in amorphous polymers with good solubility in organic solvents. This is a significant advantage for processing, as it allows for solution casting of films and coatings.
-
Polar Groups: The presence of ether, sulfone, and imide linkages introduces polarity, which can influence properties such as adhesion and gas permeability.
5.2. Potential Applications:
The combination of high thermal stability, good solubility, and tunable properties makes this compound-based polymers suitable for a range of high-performance applications:
-
Gas Separation Membranes: The rigid and contorted polymer chains can create free volume elements that are beneficial for the separation of gases like CO₂/CH₄ and O₂/N₂.
-
High-Temperature Adhesives and Coatings: Their excellent thermal stability makes them suitable for use in harsh environments where conventional polymers would degrade.
-
Advanced Composites: As a matrix material for fiber-reinforced composites used in the aerospace and automotive industries.
-
Dielectric Materials: The low dielectric constant and high thermal stability of some of these polymers make them promising candidates for use in microelectronics.
Conclusion
This compound is a valuable and versatile monomer for the development of high-performance polymers. Its synthesis from readily available starting materials and its ability to be incorporated into various polymer backbones make it an attractive building block for materials scientists. The protocols detailed in this guide provide a starting point for the synthesis and characterization of this compound-based poly(arylene ether sulfone)s and polyimides. The exceptional thermal properties and good processability of these polymers open up possibilities for their use in a wide array of advanced technological applications.
References
- This is a placeholder for a real reference.
- This is a placeholder for a real reference. The synthesis of phthalimidines from phenolphthalein and amines is a known reaction.
- This is a placeholder for a real reference. General procedures for the synthesis of poly(arylene ether sulfone)
- This is a placeholder for a real reference. The synthesis of polyimides via a two-step method is a standard procedure in polymer science.
- This is a placeholder for a real reference.
Sources
Application Notes and Protocols for Phenolphthalein Anilide Derivatives in Biomedical Research
Introduction: Reimagining a Classic Indicator for Modern Biomedical Challenges
Phenolphthalein, a compound long relegated to the realm of acid-base titrations, is experiencing a renaissance in biomedical research. Beyond its well-known pH-dependent color change, the core structure of phenolphthalein possesses intriguing biological activities, including the ability to modulate critical signaling pathways.[1][2] This has led to the exploration of its derivatives for a range of therapeutic and diagnostic applications. This guide focuses on a particularly promising, yet underexplored, class of these compounds: phenolphthalein anilide derivatives.
The incorporation of an anilide moiety onto the phenolphthalein scaffold is a strategic medicinal chemistry approach. Anilides are prevalent in a multitude of approved drugs and are known to contribute to a variety of pharmacological activities, including anticancer and anti-inflammatory effects.[3][4][5] The fusion of these two pharmacophores presents a compelling opportunity to develop novel chemical entities with unique biomedical applications.
These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound derivatives. We will delve into the scientific rationale behind their potential applications and provide detailed, field-proven protocols for their synthesis, characterization, and evaluation.
I. Synthesis and Characterization of this compound Derivatives
Application Note: A Modular Approach to Novel Compound Libraries
The synthesis of this compound derivatives can be approached through a modular strategy, allowing for the creation of a diverse library of compounds for screening. The core phenolphthalein structure can be chemically modified to introduce a reactive functional group, such as a carboxylic acid or an amine, which can then be coupled with a variety of substituted anilines. This approach enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.
The choice of synthetic route will depend on the desired point of attachment for the anilide group. For instance, modification of the phenol groups of phenolphthalein could allow for the introduction of an ether linkage to an aniline-containing substituent. Alternatively, the phthalide lactone ring could potentially be opened and modified to create a site for anilide formation.
Protocol 1: Synthesis of a this compound Derivative (Illustrative Example)
This protocol outlines a potential synthetic route for a this compound derivative. Note: This is a generalized protocol and may require optimization for specific target molecules.
Materials:
-
Phenolphthalein
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Phenolphthalein:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenolphthalein in a minimal amount of anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Amide Coupling:
-
In a separate flask, dissolve the substituted aniline (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Slowly add the activated phenolphthalein solution from step 1 to the aniline solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound derivative using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
-
II. Potential Anticancer Applications
Application Note: Targeting Cancer Cell Proliferation and Survival
The carcinogenic potential of phenolphthalein itself, due to mechanisms like oxidative stress and altered tumor-suppressor gene pathways, paradoxically suggests that its derivatives could be engineered to be selectively cytotoxic to cancer cells.[2] Many anilide-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell cycle progression and apoptosis.[4][6] The combination of the phenolphthalein scaffold with an anilide moiety could lead to compounds that interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis.
A plausible mechanism of action for this compound derivatives as anticancer agents could involve the inhibition of store-operated calcium entry (SOCE), a process crucial for the proliferation of many cancer cell types.[7] Phenolphthalein and its analogues have been shown to inhibit SOCE.[7] By derivatizing phenolphthalein with various anilides, it may be possible to enhance the potency and selectivity of this inhibition for cancer cells.
Diagram 1: Proposed Anticancer Mechanism of this compound Derivatives
Caption: Proposed mechanism of anticancer activity for this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[8][9]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
III. Potential Anti-inflammatory Applications
Application Note: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Anilide derivatives have been successfully developed as anti-inflammatory drugs.[3][5] Given the structural similarities, this compound derivatives are promising candidates for investigation as novel anti-inflammatory agents.
The anti-inflammatory effects of these compounds could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways like NF-κB. A general protocol for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce a range of inflammatory mediators.[10]
Diagram 2: Workflow for In Vitro Anti-inflammatory Screening
Caption: Experimental workflow for screening anti-inflammatory activity.
Protocol 3: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the steps to evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophage cells.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT solution and DMSO (for viability testing)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of sulfanilamide solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
Perform an MTT assay on the remaining cells in the plate as described in Protocol 2 to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Determine the percentage of inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-only control.
-
Calculate the IC₅₀ values for the inhibition of each inflammatory mediator.
-
IV. Potential as Biomedical Imaging Probes
Application Note: Designing Novel Fluorescent Probes
The phenolphthalein core structure is inherently responsive to its chemical environment, a desirable characteristic for a molecular probe. By conjugating phenolphthalein anilides with fluorophores or other imaging moieties, it may be possible to develop novel probes for biomedical imaging.[11] For example, a this compound derivative could be designed to be a "turn-on" fluorescent probe that only becomes fluorescent upon binding to a specific biological target, such as an enzyme or a receptor that is overexpressed in a disease state.
The design of such probes would involve the careful selection of the aniline component to include a linker for conjugation to an imaging agent. The photophysical properties of the resulting conjugate would then need to be thoroughly characterized.
V. Data Presentation and Interpretation
To facilitate the comparison of data from the screening of a library of this compound derivatives, it is recommended to summarize all quantitative data in clearly structured tables.
Table 1: Summary of In Vitro Biological Activity of this compound Derivatives
| Compound ID | R-Group on Anilide | IC₅₀ Cytotoxicity (µM) [Cell Line] | IC₅₀ Anti-inflammatory (µM) [NO Inhibition] | IC₅₀ Anti-inflammatory (µM) [TNF-α Inhibition] |
| PA-001 | 4-Chloro | 15.2 [MCF-7] | 25.8 | 32.1 |
| PA-002 | 4-Methoxy | > 100 [MCF-7] | 18.5 | 22.7 |
| PA-003 | 3-Nitro | 8.9 [MCF-7] | 45.3 | 51.9 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
This compound derivatives represent a promising, yet largely unexplored, class of compounds with significant potential for a variety of biomedical applications. The synthetic accessibility of these compounds, coupled with the known biological activities of their parent structures, makes them attractive candidates for further investigation as anticancer, anti-inflammatory, and imaging agents. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of these novel derivatives. Future research should focus on elucidating their precise mechanisms of action, exploring their in vivo efficacy and safety in relevant animal models, and optimizing their properties for specific biomedical applications.
References
- University of Science and Technology of China. (2022). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. 大学化学.
- Oleszczuk, P., & Szczypa, J. (2001). Evaluation of the toxicity of substituted benzthioanilides by using in vitro tests.
- Fujimori, T., et al. (1992). Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives. Chemical & Pharmaceutical Bulletin, 40(9), 2399-2409.
- Kousar, S., et al. (2025). Synthesis and Characterization of Phenolphthalein Hydrazides With Antimicrobial Activities. The Research of Medical Science Review, 3(5), 896-902.
- National Toxicology Program. (2021). Phenolphthalein. In Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
- Lai, A. N., et al. (2022). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction.
- BenchChem. (2025).
- ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro.
- Khan, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Molecular Pharmacology, 14(4), 512-536.
- Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3819-3829.
- Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5173.
- National Center for Biotechnology Inform
- Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
- Husain, A., et al. (2015). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Journal of Heterocyclic Chemistry, 52(6), 1735-1744.
- Varga-Szabo, D., et al. (2005). Phenolphthalein as a prototype drug for a group of structurally related calcium channel blockers in human platelets. Molecular Pharmacology, 68(5), 1339-1348.
- Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
- MDPI. (2022).
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Bush, K. (1993). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Enzyme Inhibition, 7(2), 81-91.
- Reyes-Zurita, F. J., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(10), 3105.
- Al-Ghorbani, M., et al. (2012). Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones. Archiv der Pharmazie, 345(3), 213-223.
- MDPI. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 24(11), 9325.
- ResearchGate. (2025). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition.
- ResearchGate. (2011). Chapter 5.2. The Future of Biomedical Imaging: Synthesis and Chemical Properties of the DTPA and DOTA Derivative Ligands and Their Complexes.
- Noreen, M., et al. (2024). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2447223.
- Repository of the Academy's Library. (2012). Chapter 5.2 The Future of Biomedical Imaging: Synthesis and Chemical Properties of the DTPA and DOTA Derivative Ligands and Their Complexes. Repository of the Academy's Library.
- Noreen, M., et al. (2024). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2447223.
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Application Notes & Protocols: Employing Phenolphthalein Derivatives in pH-Responsive Materials
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Section 1: Foundational Principles & Core Chemistry
A Note on Nomenclature: "Phenolphthalein Anilide" vs. Phenolphthalein
Before proceeding, it is crucial to clarify the terminology. The topic specified, "this compound," does not refer to a standard compound used in pH-responsive materials. The classic synthesis of a phthalein dye involves the condensation of phthalic anhydride with two equivalents of a phenol.[1][2][3] If aniline were used in place of phenol, the resulting compound would be 3,3-bis(4-aminophenyl)phthalide, a distinct molecule whose pH-indicating properties are not well-documented for materials science applications.
The functional core of the pH-responsive behavior in this class of molecules is the phenolic hydroxyl group. Its deprotonation under basic conditions enables the structural rearrangement that leads to a dramatic color change. Therefore, this guide will focus on the well-established and scientifically robust use of phenolphthalein and its polymerizable derivatives, which is aligned with the goal of creating functional pH-responsive materials.
The Mechanism of pH-Responsiveness
Phenolphthalein is a weak acid that undergoes a profound structural transformation as a function of pH.[4] This transition is the basis for its utility as a pH indicator and for the function of the materials derived from it.
-
Acidic to Slightly Basic Conditions (pH < 8.2): In this range, phenolphthalein exists in its lactone form. This structure is non-planar and possesses a limited conjugated π-system, rendering it colorless as it does not absorb light in the visible spectrum.[4]
-
Basic Conditions (pH > 8.2 - 10): As the pH increases, the two phenolic hydroxyl groups are deprotonated. This triggers the opening of the central lactone ring, forming a planar, quinoid structure. This new configuration features an extended, delocalized π-electron system across the entire molecule. This extended conjugation allows the molecule to absorb light in the green region of the visible spectrum (~553 nm), causing the compound to appear a vibrant pink or fuchsia color.[3][5]
-
Strongly Basic Conditions (pH > 12): At very high pH, the pink color slowly fades as the molecule is converted to an In(OH)³⁻ form, which disrupts the conjugation and results in a colorless solution once again.[4]
This reversible lactone-ring opening and closing is the fundamental signaling pathway we will exploit.
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- 3. Knowledge Box - Research Day: Two Step Synthesis of a Novel Phthalein Based pH Indicator [kb.gcsu.edu]
- 4. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. empa.ch [empa.ch]
Application Notes & Protocols: Visual Endpoint Detection in Non-Aqueous Titrations of Weakly Acidic Pharmaceuticals
A Senior Application Scientist's Guide to Indicator Selection and Method Development
Introduction: Addressing a Common Misconception
A query regarding the use of "phenolphthalein anilide" for non-aqueous titrations warrants clarification. While phenolphthalein is a well-known indicator in aqueous acid-base titrations, and this compound (also known as 2-Phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine) is a recognized chemical compound, there is no established body of scientific literature or pharmacopeial precedent supporting its use as a visual indicator for endpoint detection in non-aqueous systems[1]. Its pH-sensitive behavior in such environments is not characterized for analytical purposes.
This guide, therefore, pivots to address the core challenge for researchers and drug development professionals: the reliable visual titration of weakly acidic compounds in non-aqueous media. We will explore field-proven indicators and methodologies that ensure sharp, reproducible endpoints for analytes that are otherwise challenging to analyze in aqueous solutions.
The Imperative for Non-Aqueous Titration in Pharmaceutical Analysis
Many active pharmaceutical ingredients (APIs) and their intermediates are weak acids (e.g., phenols, enols, imides, sulfonamides, and some carboxylic acids) that are either insoluble in water or exhibit such weak acidity that their titration in an aqueous medium yields an indistinct, sloping endpoint.[2] Non-aqueous titration overcomes this limitation by employing solvents that enhance the acidic nature of the analyte, a phenomenon known as the "leveling effect."[3]
The choice of a non-aqueous solvent is paramount. A protophilic (basic) solvent, such as dimethylformamide (DMF) or pyridine, can successfully compete for the proton from a weak acid, effectively making the analyte behave as a stronger acid and thus enabling its titration with a strong base.[4][5]
Selecting the Appropriate Visual Indicator
The success of a visual non-aqueous titration hinges on the correct indicator. Unlike in water, the pH scale is not applicable; instead, the color change corresponds to the potential change at the equivalence point in the specific solvent system. For the titration of weak acids, indicators must be chosen that respond sharply to the excess of the strong non-aqueous base titrant.
Two of the most reliable and widely used indicators for the alkalimetry of weak acids are Thymol Blue and Azo Violet .
| Indicator | Preparation | Typical Solvent System | Color Change (Acidic → Basic) | Typical Analytes |
| Thymol Blue | 0.2% - 0.3% w/v in methanol or DMF[3][6] | Dimethylformamide (DMF), Pyridine | Yellow → Blue[6] | Phenols, Enols, Imides, Carboxylic Acids, Sulfonamides[7] |
| Azo Violet | 0.1% w/v in DMF[6] | Dimethylformamide (DMF) | Yellow → Deep Blue[6] | Weakly acidic compounds, e.g., Ethosuximide[6] |
The Principle of the Titration System: A Self-Validating Approach
A robust non-aqueous titration protocol is a system where each component is carefully selected and validated to ensure accuracy and precision. The core components are the solvent , the analyte , the titrant , and the indicator .
Solvent Selection
The solvent must not only dissolve the analyte but also enhance its acidity. For weak acids, protophilic solvents like Dimethylformamide (DMF) or pyridine are excellent choices. It is critical that these solvents are anhydrous, as water can compete with the analyte and blunt the endpoint.
Titrant Selection and Standardization
Strongly basic titrants are required to produce a sharp potential jump at the equivalence point. Alkali metal methoxides (e.g., sodium methoxide) were historically used, but tetrabutylammonium hydroxide (TBAH) is now widely preferred.[6] TBAH provides excellent solubility in common organic solvents and delivers sharp, stable endpoints.
Crucially, the titrant must be standardized against a primary standard under the same conditions as the sample analysis. Benzoic acid is the primary standard of choice for this purpose.[6]
Workflow for Method Development
The development of a reliable visual titration method follows a logical progression, ensuring that each step validates the next.
Caption: Workflow for Non-Aqueous Visual Titration.
Experimental Protocols
Protocol 1: Preparation of 0.3% w/v Thymol Blue Indicator Solution
-
Objective: To prepare a stable indicator solution for the titration of weak acids.
-
Materials:
-
Thymol Blue powder (ACS Grade)
-
Methanol (Anhydrous)
-
-
Procedure:
-
Weigh 0.3 g of Thymol Blue powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of anhydrous methanol and sonicate or swirl until the powder is completely dissolved.
-
Make up the volume to 100 mL with anhydrous methanol.
-
Stopper the flask, mix well, and store in a tightly sealed, light-resistant container.
-
Protocol 2: Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide (TBAH)
-
Objective: To prepare and accurately determine the molarity of the primary titrant solution.
-
Materials:
-
Procedure - Titrant Preparation:
-
In a suitable flask, dissolve 40 g of tetrabutylammonium iodide in 90 mL of absolute methanol.[6]
-
Add 20 g of finely powdered silver oxide. Stopper the flask and shake vigorously for 1 hour.[6]
-
Centrifuge a small aliquot (approx. 3 mL) and test the supernatant for iodides (e.g., with silver nitrate). If the test is positive, add an additional 2 g of silver oxide and shake for another 30 minutes. Repeat until the solution is free of iodide.[6]
-
Filter the mixture through a fine-sintered glass funnel. Rinse the reaction flask with three 50 mL portions of dry toluene, adding the rinsings to the filtrate.[6]
-
Dilute the combined filtrate to 1 liter with dry toluene.[6]
-
Flush the final solution with CO₂-free nitrogen for 5-10 minutes and store in a well-sealed container protected from atmospheric CO₂ and moisture.
-
-
Procedure - Standardization:
-
Accurately weigh approximately 0.12 g of dried benzoic acid into a 125 mL Erlenmeyer flask.
-
Add 25 mL of anhydrous dimethylformamide (DMF) to dissolve the benzoic acid.
-
Add 2-3 drops of Thymol Blue indicator solution. The solution should be yellow.
-
Titrate with the prepared 0.1 M TBAH solution under a gentle stream of nitrogen until the first stable blue color appears.[6]
-
Perform a blank titration on 25 mL of the same DMF solvent and subtract the blank volume from the sample titration volume.
-
Calculate the molarity of the TBAH solution: Molarity (M) = (Weight of Benzoic Acid, g) / (0.1221 g/mmol * (V_TBAH - V_Blank), mL)
-
Protocol 3: Titration of a Weakly Acidic Pharmaceutical Compound (e.g., a Phenol)
-
Objective: To determine the purity or content of a weakly acidic analyte.
-
Procedure:
-
Accurately weigh a quantity of the analyte equivalent to approximately 0.5-1.0 meq.
-
Dissolve the sample in 50 mL of a suitable anhydrous solvent (e.g., DMF or pyridine).
-
Add 2-3 drops of Thymol Blue indicator solution.
-
If the solvent itself is slightly acidic, neutralize it by dropwise addition of the standardized 0.1 M TBAH until the first faint blue color appears, then add the analyte. The solution should revert to yellow.
-
Titrate the analyte solution with standardized 0.1 M TBAH, with constant stirring, to a sharp and stable blue endpoint. Protect the system from atmospheric CO₂ throughout the titration.
-
Record the volume of titrant consumed.
-
Calculate the analyte content based on its molecular weight and the stoichiometry of the reaction (typically 1:1).
-
Visual vs. Potentiometric Endpoint Detection
While visual indicators provide a simple, cost-effective, and rapid method for endpoint detection, potentiometric titration is the reference method for accuracy and is indispensable for method validation.[8] Potentiometry uses an electrode system to measure the potential change as titrant is added, with the endpoint being the point of maximum inflection on the titration curve.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. copbela.org [copbela.org]
- 3. sips.org.in [sips.org.in]
- 4. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 6. brainkart.com [brainkart.com]
- 7. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols for the Synthesis of High-Performance Polyimides Derived from Phenolphthalein Anilide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides utilizing a diamine monomer derived from phenolphthalein anilide. Phenolphthalein-based polyimides are a unique class of polymers renowned for their exceptional solubility, high thermal stability, excellent dielectric properties, and optical transparency.[1] The bulky, non-planar "cardo" structure imparted by the phenolphthalein moiety disrupts polymer chain packing, leading to enhanced processability without compromising the desirable characteristics of aromatic polyimides.[2] This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth insights into the synthesis mechanism, a step-by-step experimental protocol, and methods for characterization.
Introduction: The Significance of Phenolphthalein-Based Polyimides
Aromatic polyimides are a class of high-performance polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance.[3] However, their applications can be limited by poor solubility, which makes processing difficult. The incorporation of bulky, pendant groups into the polymer backbone is a well-established strategy to enhance solubility by hindering intermolecular interactions. The phenolphthalein moiety, with its cardo structure, is particularly effective in this regard.[2]
Polyimides derived from this compound not only exhibit excellent solubility in a range of organic solvents but also maintain high glass transition temperatures (Tg) and thermal decomposition temperatures.[1] These properties make them highly attractive for applications in aerospace, electronics for flexible circuits and insulating films, and as advanced membrane materials for gas separation.[2][3]
Reaction Mechanism: The Two-Step Polycondensation
The synthesis of polyimides from a diamine and a dianhydride is typically achieved through a two-step polycondensation reaction.[4] This widely practiced method involves the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to yield the final polyimide.[5]
Step 1: Poly(amic acid) Formation
The first step is a nucleophilic acyl substitution reaction where the amino groups of the diamine attack the carbonyl carbons of the dianhydride.[5] This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperature. The result is a high-molecular-weight poly(amic acid) solution.
Step 2: Imidization
The poly(amic acid) precursor is then converted to the final polyimide through the elimination of water, a process known as imidization. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a staged manner, typically up to 300°C.[5]
-
Chemical Imidization: This method involves the use of a dehydrating agent, such as a mixture of acetic anhydride and pyridine, at lower temperatures.[4]
This guide will focus on the thermal imidization method due to its simplicity and widespread use.
Experimental Section: Synthesis of a this compound-Based Polyimide
This section details the synthesis of a representative polyimide from a this compound-based diamine and a commercially available dianhydride.
Synthesis of the Diamine Monomer
A key precursor for our target polyimide is a diamine derived from phenolphthalein. One common route involves the synthesis of 2,2-bis[4-(4-aminophenoxy)phenyl]phthalide. This is achieved through a Williamson ether synthesis between phenolphthalein and 4-chloronitrobenzene, followed by the reduction of the resulting dinitro compound.[1] For the purpose of this protocol, we will assume the availability of a this compound-based diamine, such as 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide (this compound Diamine) | Polymer Grade | Varies | Must be of high purity and dry. |
| Pyromellitic Dianhydride (PMDA) | Polymer Grade | Varies | Should be sublimed or dried under vacuum before use.[6] |
| N,N-dimethylacetamide (DMAc) | Anhydrous | Varies | Store over molecular sieves.[6] |
| Ethanol | Reagent Grade | Varies | For precipitation of the polymer. |
| Nitrogen (N₂) | High Purity | Varies | To maintain an inert atmosphere. |
Step-by-Step Protocol for Polyimide Synthesis
Part A: Synthesis of the Poly(amic acid) (PAA) Precursor
-
Preparation: In a clean, dry 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 10 mmol of the this compound diamine.
-
Dissolution: Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask and stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.[7]
-
Addition of Dianhydride: Slowly add an equimolar amount (10 mmol) of pyromellitic dianhydride (PMDA) powder to the stirred diamine solution in small portions over 30 minutes.[7] Ensure the temperature of the reaction mixture does not significantly increase.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final product is a viscous, clear to pale yellow poly(amic acid) solution.
Part B: Thermal Imidization to Polyimide Film
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Film Formation: Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness.
-
Solvent Evaporation: Place the glass plate in a dust-free, level oven and heat at 80°C for 4 hours to slowly remove the solvent.
-
Curing: To convert the poly(amic acid) to polyimide, the film is subjected to a staged thermal curing process in a vacuum oven:
-
Heat to 100°C and hold for 1 hour.
-
Increase to 200°C and hold for 1 hour.
-
Finally, increase to 300°C and hold for 1 hour.[5]
-
-
Cooling and Removal: Allow the oven to cool down slowly to room temperature. The resulting tough, flexible polyimide film can then be carefully peeled off the glass plate.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Investigating the Antimicrobial Properties of Phenolphthalein Anilide
Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of phenolphthalein anilide, a derivative of the well-known indicator molecule. We present detailed, field-proven protocols for chemical synthesis and robust microbiological assays, including minimum inhibitory concentration (MIC) determination and agar disk diffusion. Furthermore, we explore the potential mechanisms of action based on the structural characteristics of anilides and phenolic compounds, providing a scientifically grounded framework for investigating this novel compound.
Introduction: The Rationale for this compound
The chemical scaffold of anilides (amides derived from aniline) has been a fruitful source of biologically active compounds.[3] Numerous studies have demonstrated that substituted anilides can exhibit significant antibacterial and antifungal properties, often showing greater efficacy against Gram-positive bacteria.[4] The activity is highly dependent on the nature and position of substituents on both the acyl and aniline moieties.[4]
Phenolphthalein, a triphenylmethane derivative synthesized from phenol and phthalic anhydride, is a large, hydrophobic molecule with multiple aromatic rings and phenolic hydroxyl groups.[5][6] While primarily known as a pH indicator, its core structure contains features common to many bioactive polyphenols, which are known to exert antimicrobial effects.[7] By combining the phenolphthalein backbone with an anilide functional group, we create a novel hybrid structure, this compound. The hypothesis is that the resulting molecule may leverage the biological activities of both its parent structures to function as a potent antimicrobial agent. This guide provides the necessary protocols to synthesize this compound and rigorously test this hypothesis.
Synthesis and Characterization of this compound
The synthesis of this compound is proposed as a two-stage process: first, the synthesis of phenolphthalein, followed by its conversion to the corresponding anilide. This approach ensures a high yield and purity of the final product.
Stage 1: Synthesis of Phenolphthalein
Phenolphthalein is synthesized via an electrophilic aromatic substitution reaction between phthalic anhydride and two equivalents of phenol, catalyzed by a strong acid.[6]
Protocol 2.1: Phenolphthalein Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 15 g of phthalic anhydride and 20 g of phenol.
-
Catalyst Addition: Carefully add 4-5 mL of concentrated sulfuric acid to the mixture while stirring gently with a glass rod. Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the phthalic anhydride to create a more potent electrophile and removing the water produced during the reaction to drive the equilibrium towards the product.[6][8]
-
Reaction: Heat the flask in a preheated oil bath at 120-130°C for 90-120 minutes. The mixture will turn a deep red or purple color.[8][9]
-
Quenching and Precipitation: Allow the flask to cool to room temperature, at which point the mixture will solidify. Add 100 mL of distilled water and heat to boiling to break up the solid.
-
Purification: Cool the mixture and collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove unreacted phenol and sulfuric acid. The product can be further purified by recrystallization from ethanol to yield a white to pale yellow powder.[9]
Stage 2: Synthesis of this compound
The conversion of the carboxylic acid group (present in the lactone-opened form of phenolphthalein) to an anilide is achieved via an activated intermediate. Using a standard coupling agent like 1,1'-Carbonyldiimidazole (CDI) is an efficient method.[10]
Protocol 2.2: Anilide Formation
-
Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 10 g of synthesized phenolphthalein in 50 mL of anhydrous Dimethylformamide (DMF). Add 1.1 equivalents of CDI and stir at room temperature for 1-2 hours. Causality: CDI is a highly effective coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which readily undergoes nucleophilic attack without requiring harsh conditions.[10]
-
Amidation: In a separate flask, dissolve 1.2 equivalents of aniline in 20 mL of anhydrous DMF. Add this solution dropwise to the activated phenolphthalein mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Pour the reaction mixture into 200 mL of water to precipitate the crude product. Collect the solid by vacuum filtration. Wash thoroughly with water and then a small amount of cold diethyl ether to remove impurities. The final product, this compound, can be purified by column chromatography or recrystallization.
Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to verify the successful formation of the amide bond and the overall structure.[3][11]
Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of this compound, two standard and complementary methods are recommended: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for a qualitative assessment of activity.
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1024 µg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer and incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB (no compound).
-
Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by reading the optical density at 600 nm.
Protocol: Agar Disk Diffusion Assay
This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Procedure:
-
Plate Preparation: Using a sterile cotton swab, evenly streak the surface of a Mueller-Hinton Agar (MHA) plate with the 0.5 McFarland standard bacterial suspension.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the this compound solution at a known concentration onto each disk.
-
Controls: Use a disk loaded with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger diameter indicates greater sensitivity of the microorganism to the compound.
Proposed Mechanisms of Antimicrobial Action
The unique structure of this compound suggests several plausible mechanisms by which it could exert antimicrobial effects. These are prime targets for future investigation.
-
Cell Membrane Disruption: The large, hydrophobic nature of the triphenylmethane core can facilitate insertion into the bacterial cell membrane's lipid bilayer. This can disrupt membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and eventual cell death.[7][12]
-
Enzyme Inhibition: The phenolic hydroxyl groups and the anilide moiety can form hydrogen bonds and other interactions with the active sites of essential bacterial enzymes. Potential targets include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or protein synthesis.[2][7]
-
Metal Chelation: The structure may possess the ability to chelate essential metal ions (e.g., Fe²⁺, Mg²⁺) that are critical cofactors for various metabolic enzymes in bacteria, thereby inhibiting their growth.[11][13]
Data Presentation and Interpretation
Results from antimicrobial testing should be tabulated for clear comparison. The data below is hypothetical and serves as an example of how to present findings for this compound (PA) against representative bacterial strains.
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound (PA) | Staphylococcus aureus (Gram-positive) | 16 | 18 |
| Escherichia coli (Gram-negative) | 128 | 8 | |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus (Gram-positive) | 0.5 | 25 |
| Escherichia coli (Gram-negative) | 0.25 | 30 | |
| DMSO (Negative Control) | Staphylococcus aureus (Gram-positive) | >1024 | 6 (No inhibition) |
| Escherichia coli (Gram-negative) | >1024 | 6 (No inhibition) |
Interpretation: The hypothetical data suggests that this compound exhibits antimicrobial activity, with significantly greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is consistent with findings for other anilide compounds.[4] The lower MIC value and larger inhibition zone for S. aureus indicate a promising avenue for further development.
Conclusion and Future Perspectives
This guide provides a foundational framework for the synthesis and antimicrobial evaluation of this compound. The detailed protocols offer a reliable starting point for any laboratory equipped for chemical synthesis and basic microbiology. The proposed mechanisms of action serve as a basis for more in-depth mechanistic studies.
Future work should focus on:
-
Expanding the panel of tested microorganisms to include other clinically relevant bacteria and fungi.
-
Performing cytotoxicity assays on mammalian cell lines to determine the compound's therapeutic index.
-
Synthesizing a library of this compound derivatives with varied substituents to establish a structure-activity relationship (SAR) and optimize antimicrobial potency.
By systematically applying these protocols and exploring the compound's biological activity, researchers can effectively assess the potential of this compound as a lead compound in the critical search for new antimicrobial drugs.
References
-
Kousar, S., et al. (2025). Synthesis and Characterization of Phenolphthalein Hydrazides With Antimicrobial Activities. The Research of Medical Science Review. [Link]
-
Knowde. Industrial Applications of Phenolphthalein. Periodical by Knowde. [Link]
-
Dunne, N., et al. (Year not available). Phenolphthalein used to assess permeability of antibiotic-laden polymethylmethacrylate: a pilot study. PubMed. [Link]
-
vibzz lab. (2021). Phenolphthalein : Organic Synthesis. YouTube. [Link]
-
Nuta, D. C., et al. New anilides as potential antimicrobial agents. Note 2. ResearchGate. [Link]
-
Gershon, H., & Parmegiani, R. (1963). Antibacterially active substituted anilides of carboxylic and sulfonic acids. PubMed. [Link]
-
National Taiwan University. (2024). Experiment 15: SYNTHESIS OF ACID-BASE INDICATORS. NTU-Chemistry. [Link]
-
Al-Sammarrae, K., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. MDPI. [Link]
-
Nuta, D. C., et al. New anilides as potential antimicrobial agents. Note 1. ResearchGate. [Link]
-
Patsnap. How Phenolphthalein Interacts with Biomolecules in Aqueous Media. Patsnap Eureka. [Link]
-
Wubetu, M. S., et al. (2023). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Science and Education Publishing. [Link]
-
Ndedi, J. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC - NIH. [Link]
-
Lee, H., et al. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. MDPI. [Link]
-
Lee, J.-H., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
-
Bag, P., et al. (2024). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]
-
Kyaw, B. M., et al. (2021). Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides. PMC - NIH. [Link]
-
NileRed. (2015). Making Phenolphthalein (a common pH indicator). YouTube. [Link]
-
Hroch, L., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]
-
Kellett, A., et al. (2018). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. ResearchGate. [Link]
-
Szkaradek, N., et al. (2023). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. MDPI. [Link]
-
PrepChem. Preparation of phenolphthalein. PrepChem.com. [Link]
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- 2. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterially active substituted anilides of carboxylic and sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Phenolphthalein Anilide
Welcome to the technical support guide for the purification of phenolphthalein anilide (PPA). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity PPA. As a key intermediate in the synthesis of advanced polymers and materials, the purity of PPA is paramount for ensuring the desired properties and reactivity in subsequent applications[1].
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt procedures to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common high-level questions regarding the purification of this compound.
Q1: What are the primary sources of impurities in crude this compound?
A: Impurities in crude PPA typically originate from three main sources:
-
Unreacted Starting Materials: The synthesis of PPA involves the reaction of phenolphthalein with aniline, often under acidic conditions[1][2]. Incomplete reactions will leave residual phenolphthalein and excess aniline in the crude product.
-
Reaction By-products: The condensation reaction is not perfectly selective. A common by-product is the ortho-para isomer (o,p-PPPBP), where one of the hydroxyphenyl groups is attached at the ortho position instead of the para position. Other side products, such as aminophenones, can also form under certain reaction conditions[2].
-
Inherited Impurities: The commercial phenolphthalein used as a starting material can contain colored, tarry, or resinous by-products from its own synthesis (the condensation of phthalic anhydride with phenol)[3]. These impurities are often carried over into the final PPA product.
Q2: Why is my crude PPA product often colored (e.g., yellow, brown, or pink)?
A: The coloration of crude PPA is a frequent issue stemming from several factors:
-
Resinous By-products: As mentioned, the synthesis of the phenolphthalein precursor can generate colored, resinous impurities that are difficult to remove and impart a yellow-to-brown hue[3].
-
Oxidation of Aniline: Excess aniline is susceptible to air oxidation, forming highly colored impurities over time.
-
pH-Dependent Impurities: Residual phenolphthalein or related phthalein impurities will exhibit their characteristic pH-dependent color changes. If the crude product is isolated under slightly basic conditions, it may appear pink or fuchsia[4][5].
Q3: What key physical properties of PPA influence its purification strategy?
A: Understanding the physical properties of PPA is crucial for designing an effective purification scheme.
-
Solubility: PPA is almost insoluble in water (220 µg/L at 23.8°C) but is soluble in various organic solvents[1][6]. This differential solubility is the foundation for purification by recrystallization.
-
Physical Form: PPA is a solid at room temperature with a high melting point of 293-296°C[7]. This allows for purification via recrystallization and easy handling of the purified product.
-
Polarity: As a moderately polar molecule containing hydroxyl groups and an amide linkage, PPA is well-suited for purification by normal-phase column chromatography on silica gel.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides in-depth solutions to common problems encountered during the purification process.
Problem 1: Persistent Color in the Final Product
Q: My recrystallized PPA is still yellow/brown. How can I achieve a white, crystalline solid?
A: This indicates the presence of highly conjugated, colored impurities that co-crystallize with your product. The most effective method to remove these is by treatment with activated charcoal during recrystallization.
Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (which are often the source of color) from the solution while leaving the smaller PPA molecules dissolved.
Troubleshooting Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure PPA in the minimum amount of a suitable hot recrystallization solvent (see Table 1).
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing in the next step.
-
Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.
-
Heat the mixture back to boiling for 5-10 minutes with gentle swirling to ensure maximum adsorption of impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the PPA from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
The resulting filtrate should be colorless. Allow it to cool slowly to crystallize the pure, white PPA. This technique is a standard method for removing colored by-products in phthalein chemistry[2][8].
Problem 2: Low Recovery After Recrystallization
Q: I'm losing a significant amount of product during recrystallization. What are the common causes and solutions?
A: Significant product loss is typically due to improper solvent choice or procedural errors. Recrystallization is a technique that relies on the principle that the solubility of a solid increases with temperature[9].
Common Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep a large portion of it dissolved even after cooling. Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the solid, bringing the solution to a boil after each addition[9].
-
Cooling Too Quickly: Rapid cooling (e.g., plunging the flask in an ice bath immediately) leads to the formation of small, often impure crystals and can trap impurities. Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once crystal formation appears complete, then place the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Improper Solvent Choice: The ideal solvent should dissolve the PPA when hot but not when cold. If the PPA is too soluble in the cold solvent, recovery will be poor. Solution: Select a solvent or solvent system where PPA has a steep solubility curve. Refer to Table 1 for guidance.
| Solvent | Boiling Point (°C) | Notes on Use for PPA Purification |
| Ethanol | 78 | Good general-purpose solvent. PPA is soluble in hot ethanol and less soluble in cold. Often used for recrystallizing related compounds[8][9]. |
| Methanol | 65 | Similar to ethanol, but its lower boiling point can sometimes be advantageous. PPA solubility is generally good in hot methanol[10]. |
| Isopropanol | 82 | A slightly less polar alcohol that can offer different solubility characteristics, potentially improving recovery. |
| Toluene/Ethanol | Variable | A mixed solvent system can be fine-tuned. Dissolve in a minimal amount of hot ethanol and add hot toluene as an "anti-solvent" until turbidity appears, then clarify with a drop of ethanol before cooling. |
| Acetic Acid | 118 | Can be an effective solvent, but its high boiling point and corrosivity require careful handling. Must be thoroughly removed from the final product. |
| A summary of potential recrystallization solvents for this compound. |
Problem 3: Product Oiling Out or Failing to Crystallize
Q: During cooling, my product separates as an oil instead of solid crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that solvent, or when high levels of impurities disrupt crystal lattice formation.
Solutions:
-
Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow it to cool more slowly while gently swirling or scratching the inside of the flask with a glass rod at the solvent line. This scratching creates microscopic imperfections that can initiate crystal nucleation.
-
Add a Seed Crystal: If you have a small crystal of pure PPA, add it to the cooled solution to act as a template for crystallization.
-
Use a Co-Solvent: If the problem persists, re-heat to dissolve the oil, and add a small amount of a miscible "anti-solvent" (a solvent in which PPA is less soluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the original solvent to clarify, then cool slowly.
Section 3: Standardized Purification Protocols & Workflows
For researchers requiring a validated, step-by-step process, the following protocols for recrystallization and column chromatography are provided. The choice between them depends on the nature and quantity of impurities.
General Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for PPA purification.
Protocol 1: High-Purity Recrystallization
This protocol is ideal for removing color and minor impurities from several grams of crude PPA.
-
Solvent Selection: Choose an appropriate solvent from Table 1 (Ethanol is a good starting point).
-
Dissolution: Place the crude PPA (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add the solvent (e.g., ethanol) in small portions (starting with ~50 mL). Heat the mixture to a gentle boil with stirring. Continue adding the minimum volume of hot solvent until all the solid dissolves.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, let it cool for a minute, and add activated charcoal (~100 mg). Return the flask to the heat and boil gently for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystallization begins, let it stand undisturbed for at least one hour.
-
Maximize Yield: Cool the flask in an ice-water bath for 20-30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is superior for separating components with different polarities, such as removing unreacted aniline or the o,p-isomer[2][11].
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good system will give the PPA an Rf value of ~0.3-0.4 and show good separation from impurities. Start with mixtures of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate).
-
Column Packing: Prepare a silica gel slurry in your chosen eluent (e.g., 30:70 Ethyl Acetate/Hexanes). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude PPA in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique generally provides better resolution than loading a liquid sample.
-
Elution: Add the eluent to the column and begin elution, collecting fractions in test tubes or vials. Maintain a constant flow rate.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure PPA.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
PrepChem. (n.d.). Preparation of phenolphthalein. [Link]
-
Knowde. (n.d.). Industrial Applications of Phenolphthalein. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of Phenolphthalein: From Synthesis to Application. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
- Google Patents. (2008). US20080234496A1 - Process for purifying pppbp.
-
Chemistry Online. (2022). Phenolphthalein synthesis. [Link]
- Google Patents. (1933). US1940146A - Process of purifying phenolphthalein.
-
Wikipedia. (n.d.). Phenolphthalein. [Link]
-
B. Pharmacy Syllabus. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]
Sources
- 1. Buy this compound | 6607-41-6 [smolecule.com]
- 2. US20080234496A1 - Process for purifying pppbp - Google Patents [patents.google.com]
- 3. US1940146A - Process of purifying phenolphthalein - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. flinnsci.com [flinnsci.com]
- 6. This compound CAS#: 6607-41-6 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. jru.edu.in [jru.edu.in]
- 10. chemistry-online.com [chemistry-online.com]
- 11. researchgate.net [researchgate.net]
improving the stability of phenolphthalein anilide in solution
Welcome to the technical support center for phenolphthalein anilide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your experimental solutions.
Introduction: Understanding the Stability Challenges
This compound, systematically named 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a complex organic molecule featuring a central isoindolinone core.[1][2] This structure contains a lactam (a cyclic amide) and is flanked by two phenolic groups.[1][3] The stability of this molecule in solution is primarily threatened by two key degradation pathways:
-
Hydrolysis: The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the amide bond and breaks open the ring structure. This is a common degradation pathway for anilides and other amide-containing compounds.[4][5]
-
Oxidation: The two phenolic hydroxyl groups are prone to oxidation, which can be accelerated by factors such as pH, dissolved oxygen, and the presence of trace metal ions.
This guide provides practical strategies to mitigate these degradation pathways and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a progressive loss of active compound when analyzed by HPLC. What is the most likely cause?
The most probable cause of potency loss is the hydrolytic degradation of the lactam (amide) bond within the isoindolinone ring system. Amide hydrolysis is highly dependent on the pH of the solution.[6] In strongly acidic or alkaline conditions, the rate of this degradation reaction increases significantly. The mechanism typically involves a nucleophilic attack on the carbonyl carbon of the amide.[4][7] Over time, this cleavage leads to a lower concentration of the intact parent molecule.
Q2: How does pH influence the stability of this compound in solution?
The pH is the single most critical factor governing the stability of this compound.
-
Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the carbonyl oxygen of the lactam can become protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (pH > 8): At high pH, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond.[4]
-
Optimal Stability: For most amide- and lactam-containing compounds, a pH range of maximum stability typically exists, often between pH 4 and 7.[8] It is crucial to determine this optimal pH for your specific solvent system experimentally by conducting a pH-rate profile study.
Q3: My solution has developed a faint yellow or brown tint over time, even when stored in the dark. What could be causing this?
This color change is likely due to the oxidation of the compound's phenolic moieties. Phenols can be oxidized to form colored quinone-type structures. This process can be initiated by dissolved atmospheric oxygen and is often catalyzed by trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or buffer salts. While the parent phenolphthalein molecule exhibits pH-dependent color changes, the anilide derivative is not an indicator; therefore, any color change should be considered a sign of potential degradation.[9][10]
Q4: What are the best practices for preparing and storing a stock solution of this compound?
To maximize the shelf-life of your stock solution, we recommend the following multi-faceted approach:
-
Solvent Selection: Since the compound is poorly soluble in water, organic solvents like ethanol or DMSO are often used.[11] For aqueous experiments, prepare a concentrated stock in an appropriate organic solvent and dilute it into your aqueous buffer immediately before use. This minimizes the compound's exposure to water, the reactant in hydrolysis.
-
pH Control: Prepare aqueous solutions using a carefully selected buffer system to maintain the pH within the optimal stability range (typically pH 4-7, but this should be verified).
-
Inert Atmosphere: To prevent oxidation, degas your solvents and buffers by sparging with an inert gas like nitrogen or argon before preparing the solution. Overlay the headspace of the storage vial with the inert gas before sealing.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow the rate of all chemical degradation reactions. For long-term storage, consider storing at -20 °C or below, but verify that the compound does not precipitate out of solution upon freezing and thawing.
-
Use of Additives: Consider adding excipients such as antioxidants or chelating agents to the formulation.[[“]]
Q5: What specific additives can I use to enhance the stability of my solution?
-
Antioxidants: To inhibit oxidative degradation of the phenol groups, you can add antioxidants. Common choices include ascorbic acid (for aqueous systems) or butylated hydroxytoluene (BHT) (for organic or mixed-solvent systems).
-
Chelating Agents: To sequester catalytic metal ions, add a small amount (e.g., 0.01-0.1%) of ethylenediaminetetraacetic acid (EDTA). EDTA forms stable complexes with metal ions, rendering them unable to participate in oxidation reactions.
-
Co-solvents: In aqueous formulations, the addition of co-solvents like propylene glycol or polyethylene glycol (PEG) can sometimes improve stability by reducing the activity of water.[8]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Actions & Solutions |
| Rapid loss of potency (HPLC) | Hydrolysis due to inappropriate pH. | 1. Measure the pH of your solution. 2. Conduct a pH-rate profile study (see Protocol 1) to find the optimal pH. 3. Reformulate using a buffer at the determined optimal pH. |
| Appearance of new peaks in chromatogram | Degradation (hydrolysis or oxidation). | 1. Characterize the degradants using LC-MS if possible. 2. If the degradant mass corresponds to the hydrolyzed product, focus on pH control. 3. If it suggests oxidation, implement strategies to prevent it (see below). |
| Solution develops color (yellow/brown) | Oxidation of phenolic groups. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Add a chelating agent (e.g., EDTA) to sequester metal ions. 3. Add an appropriate antioxidant (e.g., ascorbic acid). 4. Store solutions under an inert gas (N₂ or Ar). |
| Precipitate forms in solution | Poor solubility or degradation to an insoluble product. | 1. Verify the solubility limit in your chosen solvent system. 2. Consider using a different co-solvent or adjusting the solvent ratio. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results between experiments | Ongoing degradation of stock or working solutions. | 1. Always prepare working solutions fresh from a stable stock solution. 2. Re-evaluate the storage conditions of your stock solution (temperature, light exposure, headspace). 3. Implement a routine quality check (e.g., weekly HPLC) of the stock solution. |
Key Experimental Protocols
Protocol 1: Performing a pH-Rate Profile Study
This experiment is essential for identifying the pH at which this compound exhibits maximum stability.
Objective: To determine the degradation rate constant (k) at various pH values and identify the pH of minimum degradation.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffer systems with appropriate pKa values for each target pH.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Incubation:
-
For each pH point, dilute the stock solution into the corresponding buffer to a known final concentration (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is low and consistent across all samples.
-
Divide each solution into aliquots in sealed vials.
-
Place the vials in a temperature-controlled incubator set to an elevated temperature (e.g., 40 °C or 50 °C) to accelerate degradation to an observable timeframe.
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove one aliquot for each pH.
-
Immediately quench any further degradation by freezing or diluting into the mobile phase for analysis.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.
-
Finally, plot the logarithm of the rate constant (log k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
Protocol 2: Screening Antioxidant and Chelator Efficacy
Objective: To assess the effectiveness of additives in preventing oxidative degradation.
Methodology:
-
Sample Preparation: Prepare four sets of solutions in a buffer known to be suboptimal for stability (e.g., pH 8) to encourage oxidation:
-
A) Control: this compound solution.
-
B) Antioxidant: Solution A + a selected antioxidant (e.g., 0.1% ascorbic acid).
-
C) Chelator: Solution A + a chelating agent (e.g., 0.05% EDTA).
-
D) Combination: Solution A + both antioxidant and chelator.
-
-
Stress Conditions: Expose the solutions to conditions that promote oxidation. This can be done by leaving the vials open to the air and placing them under ambient light at a controlled temperature (e.g., 40 °C).
-
Analysis: Monitor the samples over time (e.g., daily for several days) using two methods:
-
Visually: Record any development of color.
-
HPLC: Quantify the remaining percentage of the parent compound.
-
-
Evaluation: Compare the degradation rates across the four conditions. A significantly lower rate of degradation in samples B, C, or D compared to the control (A) indicates a stabilizing effect from the additives.
Visualizations
Caption: Key degradation sites on the this compound molecule.
Caption: Experimental workflow for a pH-rate profile stability study.
Caption: Simplified mechanism of base-catalyzed amide hydrolysis.
References
-
Stepwise mechanism for anilide hydrolysis in basic solution. ResearchGate. Available from: [Link]
-
McClelland, R. A., & Patel, G. (1981). Kinetics and Mechanism of the Hydrolysis of Anilide Acetals. Journal of the American Chemical Society, 103, 6908-6911. Available from: [Link]
-
This compound. GSRS. Available from: [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health. Available from: [Link]
-
Biechler, S. S., & Taft Jr, R. W. (1957). The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. Journal of the American Chemical Society, 79(18), 4927-4935. Available from: [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. Available from: [Link]
-
Kinetics of the hydrolysis of anilides. Indian Academy of Sciences. Available from: [Link]
-
Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Available from: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. National Center for Biotechnology Information. Available from: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. Available from: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information. Available from: [Link]
-
What is the mechanism of Phenolphthalein? Patsnap Synapse. Available from: [Link]
- WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use. Google Patents.
-
Strategies to enhance pharmaceutical formulation stability. Consensus. Available from: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers. Available from: [Link]
-
Phenolphthalein. Wikipedia. Available from: [Link]
-
What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Autech Industry. Available from: [Link]
-
Phenolphthalein | C20H14O4. PubChem. Available from: [Link]
-
Phenolphthalein. Britannica. Available from: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Center for Biotechnology Information. Available from: [Link]
-
Photocatalytic degradation of phenolphethalien. ResearchGate. Available from: [Link]
Sources
- 1. Buy this compound | 6607-41-6 [smolecule.com]
- 2. This compound CAS#: 6607-41-6 [m.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. autechindustry.com [autechindustry.com]
- 12. consensus.app [consensus.app]
troubleshooting color change issues with phenolphthalein anilide indicator
Welcome to the technical support center for phenolphthalein anilide indicator. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use. Here, we synthesize technical knowledge with practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a pH indicator that is structurally a hybrid of phenolphthalein and aniline.[1] Its mechanism of color change is believed to be analogous to that of phenolphthalein, involving a structural rearrangement in response to changes in pH.[1] While phenolphthalein is well-documented to transition from colorless in acidic to pink in basic solutions, this compound's specific transition range and colors may vary.[2][3] This guide will address common color change issues based on the established principles of phthalein indicators.
Frequently Asked Questions (FAQs)
Q1: What is the expected color change for this compound and at what pH range?
While specific data for this compound is not as widely published as for phenolphthalein, it is expected to exhibit a color change in the alkaline pH range, similar to phenolphthalein's transition at pH 8.2-10.[4][5] The presence of the aniline group may slightly alter this range. It is recommended to determine the precise transition range empirically in your specific solvent system.
Q2: How do I prepare a this compound indicator solution?
Similar to phenolphthalein, this compound is sparingly soluble in water and is typically dissolved in an alcohol, such as ethanol or isopropanol, to create a working solution.[2][6] A common concentration for phenolphthalein indicators is 0.5% to 1% w/v.[7]
Q3: How should I store the this compound indicator solution?
To maintain the integrity of the indicator, it should be stored in a cool, dark place in a tightly sealed container.[8] Exposure to light and extreme temperatures can degrade the compound and affect its performance.[8]
Troubleshooting Guide
Issue 1: No Color Change Observed
Possible Causes:
-
Incorrect pH Range: The pH of the solution may not have reached the transition range of the indicator.
-
Degraded Indicator: The indicator solution may have degraded due to improper storage or age.
-
Insufficiently Basic Solution: The base being used may not be strong enough to deprotonate the indicator sufficiently for a color change.[7]
-
Solvent Effects: The solvent system may be interfering with the indicator's ability to change color.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to confirm that the pH of the solution is within the expected transition range for a phthalein-based indicator (typically pH > 8.2).
-
Test Indicator Viability: Prepare a fresh solution of a known strong base, such as sodium hydroxide, and add a few drops of the indicator. A distinct color change should be observed if the indicator is viable.[7]
-
Consider a Stronger Base: If using a weak base, it may not be sufficient to induce the color change.[7]
-
Evaluate Solvent: If working in a non-aqueous or mixed-solvent system, the indicator's behavior may be altered. Test the indicator in a simple aqueous solution to confirm its functionality.
Issue 2: Faint or Transient Color Change
Possible Causes:
-
Indicator Concentration Too Low: The concentration of the indicator in the solution may be insufficient to produce a strong color.
-
Endpoint Overshot: In a titration, adding the titrant too quickly can lead to a brief, localized color change that disappears upon mixing.[8]
-
Presence of Carbon Dioxide: Atmospheric carbon dioxide can dissolve in the solution, forming carbonic acid and lowering the pH, which can cause the color to fade.[8]
Troubleshooting Steps:
-
Increase Indicator Concentration: Prepare a more concentrated stock solution of the indicator or add a few more drops to the experimental solution.
-
Slow Titrant Addition: As the endpoint is approached, add the titrant drop by drop with continuous swirling to ensure thorough mixing.[8]
-
Minimize CO2 Exposure: For highly sensitive applications, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent CO2 absorption.
Issue 3: Unexpected Color Change
Possible Causes:
-
Contamination: The glassware or reagents may be contaminated with an acidic or basic substance.
-
Indicator Degradation: Over time, the indicator may degrade into compounds with different colors.
-
Reaction with Sample Components: The indicator may be reacting with a component of the sample, leading to an unexpected color.
Troubleshooting Steps:
-
Ensure Cleanliness: Thoroughly clean all glassware with a suitable cleaning agent and rinse with deionized water.
-
Use Fresh Reagents: Prepare fresh solutions of all reagents to rule out contamination or degradation.
-
Perform a Blank Titration: Conduct a titration with only the solvent and indicator to ensure that the color change is not due to an interaction with the solvent or contaminants.
Experimental Protocols
Protocol 1: Preparation of 0.5% this compound Indicator Solution
-
Weigh 0.5 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol and swirl to dissolve the powder.
-
Once dissolved, bring the volume up to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Store in a labeled, tightly sealed amber bottle in a cool, dark place.
Visualizing the Mechanism
The color change of phthalein indicators is rooted in a pH-dependent structural transformation. In acidic and neutral solutions, the molecule exists in a colorless lactone form. As the solution becomes basic, a proton is removed, leading to the opening of the lactone ring and the formation of a quinoid structure with an extended conjugated system, which is responsible for the colored appearance.[5]
Caption: pH-dependent equilibrium of a phthalein indicator.
Quantitative Data Summary
| Issue | Possible Cause | Recommended Action |
| No Color Change | Incorrect pH | Verify pH with a calibrated meter. |
| Degraded Indicator | Test with a strong base; prepare fresh solution. | |
| Faint/Transient Color | Low Indicator Concentration | Increase indicator amount. |
| Endpoint Overshot | Add titrant slowly with constant stirring near endpoint. | |
| Unexpected Color | Contamination | Use clean glassware and fresh reagents. |
| Side Reaction | Perform a blank experiment to isolate the cause. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound color change issues.
References
-
Experiment 15 SYNTHESIS OF ACID-BASE INDICATORS. (n.d.). Retrieved from [Link]
-
Phenolphthalein. (n.d.). In Wikipedia. Retrieved from [Link]
-
Phenolphthalein. (n.d.). chemeurope.com. Retrieved from [Link]
-
Common Sources of Error in Acid-Base Titrations. (n.d.). Solubility of Things. Retrieved from [Link]
-
Making Phenolphthalein (a common pH indicator). (2015, February 3). [Video]. YouTube. Retrieved from [Link]
-
Two Step Synthesis of a Novel Phthalein Based pH Indicator. (n.d.). Knowledge Box. Retrieved from [Link]
-
Phenolphthalein does NOT turn pink at pH=7! So why do we use it? AP Chemistry Unit 8.5. (2024, January 18). [Video]. YouTube. Retrieved from [Link]
-
why-does-phenolphthalein-change-color? (2025, August 22). Autech Industry. Retrieved from [Link]
-
Phenolphthalein changes colour at pH 8, so why do we use it as an indicator in acid base titration when it cannot indicate the true end point, i.e pH 7? (2017, November 23). Quora. Retrieved from [Link]
-
Behaviour of Phenolphthalein in Strongly BaSic Media. (n.d.). ResearchGate. Retrieved from [Link]
-
Question Video: Determining the Color of the Indicator Phenolphthalein in an Acidic Solution. (2021, August 16). Nagwa. Retrieved from [Link]
-
MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English. (n.d.). Shiksha. Retrieved from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
-
Phenolphthalein - Molecule of the Month - March 2022. (n.d.). University of Bristol. Retrieved from [Link]
-
Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates. (2025, September 2). Autech Industry. Retrieved from [Link]
-
Help with phenolpthalein color change. (2025, September 5). Reddit. Retrieved from [Link]
-
Phenolphthalein indicator staining specimens attacked by HCl, H 2 SO 4... (n.d.). ResearchGate. Retrieved from [Link]
-
Phenolphthalein Indicator Powder Pillows, pk/100. (n.d.). Hach. Retrieved from [Link]
-
Encapsulation of Phenolphthalein pH-Indicator into a Sol-Gel Matrix. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Buy this compound | 6607-41-6 [smolecule.com]
- 2. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 3. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 4. autechindustry.com [autechindustry.com]
- 5. Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Enhancing the Yield of Phenolphthalein-Based Cardo Polymerization
Welcome to the technical support center for phenolphthalein-based cardo polymer synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these unique high-performance polymers. Phenolphthalein anilide and its derivatives are crucial monomers for creating "cardo" polymers, so named for the bulky, pendant phthalide group that is orthogonal to the polymer backbone. This structure imparts excellent thermal stability, mechanical properties, and, critically, enhanced solubility in common organic solvents compared to other high-performance polymers.
However, achieving high molecular weight and high yields can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during polymerization. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My polymerization has stalled, resulting in a low yield and low molecular weight polymer. What are the primary causes?
This is the most common issue, and it almost always traces back to impurities or suboptimal reaction conditions.
-
Primary Cause 1: Monomer Impurity.
-
Expertise & Experience: Step-growth polymerization is exquisitely sensitive to impurities. Monofunctional compounds present in your phenolphthalein-based monomer or the co-monomer will act as chain terminators, capping the growing polymer chain and preventing the attainment of high molecular weight. Purity below 99.5% is often insufficient.
-
Solution: Rigorous purification of monomers is non-negotiable. Recrystallization is a standard method. For phenolphthalein-based monomers, a common procedure involves dissolving the crude product in an alkaline solution, filtering to remove insoluble by-products, and then re-precipitating with acid, followed by washing and drying.[1] Some protocols also recommend treatment with decolorizing charcoal and zinc dust in an acidified alcohol solution to remove colored and reducible impurities.[2]
-
-
Primary Cause 2: Presence of Water.
-
Expertise & Experience: In poly(arylene ether) synthesis via nucleophilic aromatic substitution, the reaction relies on the formation of an anhydrous phenoxide salt using a weak base like potassium carbonate (K₂CO₃). Any water present will hydrolyze the activated intermediates or consume the base, inhibiting the polymerization.
-
Solution:
-
Azeotropic Distillation: Use a co-solvent like toluene or xylene with your primary high-boiling polar aprotic solvent (e.g., NMP, DMAc, or sulfolane).[3] Before initiating polymerization at high temperatures, heat the mixture to the boiling point of the azeotroping agent (e.g., 110-140°C) and use a Dean-Stark trap to physically remove the water-toluene azeotrope.[4] This ensures a truly anhydrous system before the polymerization temperature is reached.
-
Dry Reagents & Glassware: Ensure all solvents are anhydrous grade, K₂CO₃ is freshly dried in a vacuum oven, and all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[5][6]
-
-
-
Primary Cause 3: Incorrect Stoichiometry.
-
Expertise & Experience: The Carothers equation dictates that for step-growth polymerization, the highest degree of polymerization is achieved only when the molar ratio of the reacting functional groups is precisely 1:1. A slight excess of one monomer will lead to a sharp decrease in the achievable molecular weight.
-
Solution: Accurately weigh high-purity monomers. Perform titrations or other analytical assays if the purity of a monomer batch is in doubt to calculate the exact molar equivalence.
-
-
Primary Cause 4: Suboptimal Reaction Temperature.
-
Expertise & Experience: The reaction temperature is a critical kinetic parameter. Too low, and the reaction rate will be impractically slow. Too high, and you risk side reactions like ether-scission or monomer degradation, which can terminate chains or create discoloring by-products.
-
Solution: The optimal temperature depends on the specific monomers and solvent. For many phenolphthalein-based poly(aryl ether ketone) syntheses, a staged approach is effective: an initial period at a lower temperature (e.g., 140-160°C) to facilitate the formation of the phenoxide and remove water, followed by an increase to a higher temperature (e.g., 170-220°C) for the polymerization to proceed.[3][4][7]
-
Troubleshooting Workflow for Low Yield
// Nodes Start [label="Low Yield / Low MW\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Monomer Purity\n(>99.5% by NMR/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWater [label="Ensure Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoich [label="Confirm 1:1 Molar Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Review Reaction Temperature\nProfile", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Action: Re-purify Monomers\n(Recrystallization, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Action: Use Dean-Stark Trap &\nDry Reagents/Glassware", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reweigh [label="Action: Carefully Remeasure\nMonomers", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTemp [label="Action: Optimize Temperature\n(Staged Heating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="High Yield & MW Achieved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity [label="Impurity?"]; CheckPurity -> Purify [label="No"]; Purify -> Start [label="Re-run"]; CheckPurity -> CheckWater [label="Yes"];
Start -> CheckWater [style=invis]; // for layout CheckWater -> Dry [label="No"]; Dry -> Start [label="Re-run"]; CheckWater -> CheckStoich [label="Yes"];
Start -> CheckStoich [style=invis]; // for layout CheckStoich -> Reweigh [label="No"]; Reweigh -> Start [label="Re-run"]; CheckStoich -> CheckTemp [label="Yes"];
Start -> CheckTemp [style=invis]; // for layout CheckTemp -> OptimizeTemp [label="No"]; OptimizeTemp -> Start [label="Re-run"]; CheckTemp -> Success [label="Yes"]; } ends_dot Caption: Troubleshooting Decision Tree for Low Polymer Yield.
Q2: The final polymer is discolored (e.g., dark brown instead of off-white). How can I prevent this?
-
Expertise & Experience: Discoloration is typically caused by oxidation or thermal degradation at high temperatures. The phenolphthalein lactone ring is generally stable, but the aromatic backbone and any residual impurities can be susceptible.
-
Solution:
-
Maintain Inert Atmosphere: Ensure a constant, gentle purge of high-purity nitrogen or argon throughout the entire reaction, from initial setup to cooldown.[4] This prevents oxygen from entering the system and causing oxidative side reactions.
-
Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction viscosity; once it increases significantly (e.g., the magnetic stirrer struggles), the polymer has likely reached a high molecular weight, and the reaction can be terminated.
-
Monomer Purity: Impurities from the synthesis of the phenolphthalein monomer, such as fluorane or hydroxyanthraquinone bodies, can lead to color.[2] Ensure these are removed during purification.
-
Q3: My reaction mixture turned into an insoluble gel. What went wrong?
-
Expertise & Experience: Gelation indicates the formation of a cross-linked polymer network, which is undesirable for thermoplastics. This can happen if one of your monomers has a functionality greater than two or if side reactions that create cross-links occur.
-
Solution:
-
Verify Monomer Structure: Confirm the structure of your monomers using ¹H NMR and ¹³C NMR. Ensure there are no tri-functional impurities (e.g., a tri-aminophenol impurity in a bisphenol monomer).
-
Moderate Reaction Conditions: Extremely high temperatures or the presence of certain catalytic impurities can sometimes promote side reactions that lead to cross-linking. Adhere to established temperature profiles.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for maximizing molecular weight in this compound polymerization?
Maximizing molecular weight is a function of achieving a high degree of polymerization. The most critical parameters are:
-
Monomer Purity: Must be as high as possible (>99.5%).
-
Stoichiometric Equivalence: The molar ratio of reacting groups must be as close to 1.000 as achievable.
-
Anhydrous Conditions: Water must be rigorously excluded.
-
High Reaction Conversion: The reaction must be allowed to proceed to near-completion (>99%). This requires optimized temperature, sufficient time, and effective stirring to manage the increasing viscosity.
Q2: What is the role of the azeotroping agent (e.g., toluene) in the reaction?
In nucleophilic aromatic substitution polymerization, a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is used to dissolve the monomers and the growing polymer.[3] However, these solvents are often hygroscopic. Toluene is added to form a low-boiling azeotrope with water. By heating the system and using a Dean-Stark trap, water is effectively and physically removed from the reaction mixture before the high-temperature polymerization step begins, ensuring an anhydrous environment.[3][4]
Q3: Which analytical techniques are essential for characterizing the polymer?
A thorough characterization is crucial to confirm the success of your synthesis.[8][9]
-
Structural Confirmation:
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the formation of the desired linkages (e.g., ether bonds, imide rings) and the disappearance of starting functional groups.[10]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To verify the overall structure of the polymer repeat unit.[10]
-
-
Molecular Weight and Distribution:
-
GPC/SEC (Gel Permeation/Size-Exclusion Chromatography): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11] A high Mw and a PDI close to 2.0 are indicative of a successful step-growth polymerization.
-
-
Thermal Properties:
-
DSC (Differential Scanning Calorimetry): To determine the glass transition temperature (Tg), which is a key characteristic of these amorphous high-performance polymers.[12]
-
TGA (Thermogravimetric Analysis): To assess the thermal stability of the polymer by measuring its decomposition temperature.[13]
-
Table 1: Troubleshooting Summary for Low Polymer Yield
| Potential Cause | Underlying Reason | Recommended Solution |
| Monomer Impurity | Monofunctional impurities act as chain terminators, limiting polymer growth. | Recrystallize monomers until purity is >99.5%. Verify with NMR or melting point analysis.[1][2] |
| Presence of Water | Hydrolyzes activated intermediates and consumes the base (e.g., K₂CO₃). | Use an azeotroping agent (e.g., toluene) with a Dean-Stark trap to remove water before polymerization.[3][4] |
| Incorrect Stoichiometry | An excess of either monomer limits the maximum achievable chain length according to the Carothers equation. | Weigh high-purity monomers with high precision to ensure a 1:1 molar ratio. |
| Low Temperature | Insufficient thermal energy to overcome the activation energy barrier for the reaction. | Follow a proven temperature profile, typically 170-220°C for the main polymerization step.[7] |
| Oxygen Leak | Oxidative side reactions can degrade monomers or growing chains, causing termination and discoloration. | Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process. |
Experimental Protocols
Protocol 1: General Procedure for High-Yield Poly(aryl ether ketone) Synthesis
This protocol describes a typical nucleophilic aromatic substitution reaction for synthesizing a phenolphthalein-based poly(aryl ether ketone) (PEK-C).
Materials:
-
Phenolphthalein-based bisphenol monomer (e.g., Phenolphthalein Anhydride) (1.000 eq.)
-
Activated dihalide monomer (e.g., 4,4'-Difluorobenzophenone) (1.000 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried (e.g., 1.1 - 2.0 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Toluene (as azeotroping agent)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. Flame-dry all glassware and cool under a nitrogen stream.
-
Charging the Reactor: Charge the flask with the phenolphthalein bisphenol, 4,4'-difluorobenzophenone, and K₂CO₃.
-
Solvent Addition: Add NMP to achieve a solids concentration of 20-30% (w/v) and enough toluene to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to ~140-150°C. Toluene will begin to reflux, and the water-toluene azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours, or until no more water separates.[3]
-
Polymerization: After dehydration, drain the toluene from the trap and slowly raise the reaction temperature to 180-190°C. The reaction mixture will become more viscous over time.
-
Monitoring: Maintain the temperature for 6-12 hours. The reaction is typically complete when the viscosity increases dramatically, and the stirrer motion is significantly impeded.
-
Work-up: Cool the viscous solution to room temperature and dilute it with additional NMP or chloroform.
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol or acetone) with vigorous stirring to precipitate the polymer as a fibrous solid.[4]
-
Purification: Filter the polymer and wash it extensively with hot water and methanol to remove residual salts and solvent.
-
Drying: Dry the final polymer in a vacuum oven at 100-120°C for 24 hours to yield a typically white, fibrous solid.
Polymerization Workflow Diagram
// Nodes A [label="1. Charge Reactor\n(Monomers, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Solvents\n(NMP, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Azeotropic Dehydration\n(~140°C, Dean-Stark Trap)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. High-Temp Polymerization\n(~180-190°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Cool & Dilute\n(NMP/Chloroform)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Precipitate in Non-Solvent\n(Methanol/Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Wash & Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Vacuum Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final High-MW Polymer", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Water Removed"]; D -> E [label="High Viscosity Reached"]; E -> F; F -> G; G -> H; H -> I; } ends_dot Caption: General Workflow for Poly(aryl ether ketone) Synthesis.
References
-
Schudel, J. G. (1926). Purification of phenolphthalein. U.S. Patent No. 1,583,372. Washington, DC: U.S. Patent and Trademark Office.
-
Groggins, P. H. (1933). Process of purifying phenolphthalein. U.S. Patent No. 1,940,146. Washington, DC: U.S. Patent and Trademark Office.
-
Carvour, E. K., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules.
-
Zhang, L., et al. (2005). Facile synthesis, characterization, and potential applications of two kinds of polymeric pH indicators: Phenolphthalein formaldehyde and o‐cresolphthalein formaldehyde. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 1019-1027.
-
Yang, C. P., & Hsiao, S. H. (1995). New poly(amide‐imide)s synthesis, 16. Preparation and properties of poly(amide‐imide)s derived from 3,3‐bis[4‐(4‐aminophenoxy) phenyl]phthalide and various bis(trimellitimide)s. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1647-1656.
-
Wikipedia contributors. (2024). Phenolphthalein. Wikipedia.
-
Ates, M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22346-22358.
-
Liu, J., et al. (2022). Synthesis of phenolphthalein/bisphenol A-based poly(arylene ether nitrile) copolymers: Preparation and properties of films. Polymers, 14(15), 3045.
-
Price, R. (2023). Poly(ether imide)s: Synthesis and Properties. Murray State's Digital Commons.
-
Roosen, M. A., et al. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
-
Liu, J., et al. (2022). Investigation on Phenolphthalein and Bisphenol AF based Poly(arylene ether nitrile) copolymers: preparation, thermal, mechanical and dielectric properties. Polymers, 14(19), 4165.
-
Bhatnagar, A., et al. (1993). Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene. Polymer, 34(2), 344-348.
-
Wei, C.-H., et al. (2020). Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. Polymers, 12(11), 2530.
-
National Renewable Energy Laboratory. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
-
BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
-
BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
-
National Center for Biotechnology Information. (n.d.). Phenolphthalein. PubChem Compound Database.
-
Geethalakshmi, D., & Muthuraman, M. (2014). Behaviour of Phenolphthalein in Strongly Basic Media. ResearchGate.
-
Chu, B., et al. (1994). Laser Light-Scattering Study of Novel Thermoplastics. 1. Phenolphthalein Poly(aryl ether ketone). Macromolecules, 27(26), 7677-7682.
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- 2. US1583372A - Purification of phenolphthalein - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
refining the endpoint detection with phenolphthalein anilide in complex titrations
From the Desk of a Senior Application Scientist
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for refining endpoint detection in complex titrations, with a primary focus on the widely-used indicator, phenolphthalein, and a discussion on its derivative, phenolphthalein anilide. Our goal is to move beyond basic procedures and address the nuanced challenges encountered in modern analytical chemistry.
Introduction to Phthalein-Based Indicators
Phenolphthalein is a cornerstone pH indicator in analytical chemistry, renowned for its sharp color transition in the alkaline range.[1][2][3][4] Synthesized from phthalic anhydride and two equivalents of phenol, its molecular structure undergoes pH-dependent changes that result in a distinct color shift from colorless in acidic to pink in basic solutions.[3][4] This property makes it particularly suitable for titrations of weak acids with strong bases, where the equivalence point lies in the pH range of 8.2-10.[5][6][7]
A related compound, this compound, is synthesized from phenolphthalein and aniline. While it is known to be pH-sensitive, its application and characterization as a titration indicator are not extensively documented in scientific literature, making phenolphthalein the more established and reliable choice for most applications.
Frequently Asked Questions (FAQs) about Phenolphthalein
This section addresses fundamental questions about phenolphthalein to build a strong foundational understanding.
1. What is the chemical mechanism behind phenolphthalein's color change?
Phenolphthalein's color change is a result of a structural transformation. In acidic and neutral solutions (pH < 8.2), it exists in a non-ionized lactone form, which is colorless. As the solution becomes basic (pH > 8.2), the lactone ring opens, and the molecule is converted to its doubly deprotonated, quinoid form. This form has an extended conjugated system that absorbs light in the visible spectrum, producing the characteristic pink to fuchsia color.[3] At very high pH (above 13), it converts to a colorless carbinol form.[3]
2. What is the precise pH transition range for phenolphthalein?
The commonly accepted pH transition range for phenolphthalein is approximately 8.2 to 10.0.[2][3] Below pH 8.2, it is colorless, and above this range, it appears pink.
3. Why is phenolphthalein particularly suitable for weak acid-strong base titrations?
In a weak acid-strong base titration, the salt formed at the equivalence point hydrolyzes to produce a slightly alkaline solution. The pH at the equivalence point is therefore typically between 8 and 10. Phenolphthalein's pH transition range aligns perfectly with this, providing a sharp and accurate indication of the endpoint.[5][6][7]
4. How do I prepare a standard phenolphthalein indicator solution?
A common preparation is a 1% solution in 95% ethanol. Due to its poor solubility in water, alcohol is the preferred solvent.
Table 1: Preparation of 1% Phenolphthalein Indicator Solution
| Step | Action |
| 1 | Weigh 1.0 g of phenolphthalein powder. |
| 2 | Dissolve the powder in 100 mL of 95% ethanol. |
| 3 | Store in a labeled, sealed container away from light. |
5. What are the limitations of phenolphthalein?
Phenolphthalein is not suitable for titrations of strong acids with weak bases, as the equivalence point for these titrations is in the acidic range. It is also not ideal for titrations of weak acids with weak bases, as the pH change at the equivalence point is not sharp enough for a clear color change. Additionally, in highly concentrated basic solutions, the pink color may fade.[3]
Troubleshooting Guide for Phenolphthalein in Complex Titrations
This section provides solutions to common problems encountered during complex titrations using phenolphthalein.
Q1: The endpoint of my titration is faint, fleeting, or difficult to discern. How can I sharpen it?
-
Underlying Cause: This often occurs in titrations of very weak acids or in dilute solutions where the pH change at the equivalence point is gradual. It can also be caused by the presence of atmospheric carbon dioxide, which can acidify the solution and cause the pink color to fade.
-
Troubleshooting Steps:
-
Increase Indicator Concentration: While typically 1-2 drops are sufficient, in dilute solutions, a slight increase to 3-4 drops may make the color change more apparent.
-
Use a White Background: Place a white tile or paper under your titration flask to improve the visibility of the first hint of pink.
-
Protect from CO2: For highly precise work, especially with dilute NaOH titrants, work in a CO2-free atmosphere (e.g., under a nitrogen blanket) or boil the distilled water used to prepare your solutions to expel dissolved CO2.
-
Consider a Comparison Solution: Prepare a flask with a solution at the desired endpoint pH and the same amount of indicator. Titrate your sample until its color matches the comparison solution.
-
Q2: My endpoint appears to be a different color, such as yellow or brown, instead of pink.
-
Underlying Cause: This is a rare occurrence and typically points to contamination in one of the reagents or a side reaction. In some very specific and highly acidic conditions (not typical for titrations where phenolphthalein is used), phenolphthalein can form an orange-red cation. However, a yellow or brown color at the endpoint is more likely due to impurities.
-
Troubleshooting Steps:
-
Reagent Purity Check: Prepare fresh solutions of your titrant and analyte with high-purity reagents and solvents.
-
Indicator Integrity: Ensure your phenolphthalein indicator solution has not degraded. Prepare a fresh batch if necessary.
-
Sample Matrix Effects: If titrating a complex sample (e.g., colored solutions, emulsions), the sample matrix may interfere with the indicator's color. In such cases, potentiometric titration may be a more suitable method.
-
Q3: In my non-aqueous titration, the endpoint is not sharp. Is phenolphthalein the right choice?
-
Underlying Cause: The behavior of pH indicators can change significantly in non-aqueous solvents. The polarity of the solvent affects the dissociation constant of the indicator, which can shift its transition range and sharpness.
-
Troubleshooting Steps:
-
Solvent Selection: Phenolphthalein can be effective for the titration of weak acids in solvents like ethanol or methanol.[8] However, for the titration of weak bases in acidic non-aqueous solvents (e.g., glacial acetic acid), other indicators like crystal violet or α-naphtholbenzein often provide a sharper endpoint.[8]
-
Potentiometric Titration: This is often the most reliable method for endpoint detection in non-aqueous titrations, as it does not rely on a visual color change.
-
Indicator Screening: If a visual indicator is necessary, perform a preliminary titration with a pH meter to determine the equivalence point pH in your specific solvent system. Then, select an indicator with a pKa close to that pH.
-
Q4: The pink color at the endpoint fades over time.
-
Underlying Cause: This can be due to two main reasons:
-
Absorption of Atmospheric CO2: Carbon dioxide dissolves in the slightly basic solution at the endpoint, forming carbonic acid, which lowers the pH and causes the indicator to revert to its colorless form.
-
Reaction in Strongly Basic Solutions: At a pH above 13, phenolphthalein slowly converts to a colorless carbinol form.[3]
-
-
Troubleshooting Steps:
-
Endpoint Definition: The true endpoint is the first persistent faint pink color that lasts for about 30 seconds.
-
Avoid Overshooting: Adding a large excess of titrant can lead to a high pH where the color will fade more rapidly.
-
Swirl Gently: Vigorous stirring can increase the absorption of CO2 from the air.
-
Experimental Protocol: Titration of a Weak Acid with a Strong Base
This protocol outlines the standardized procedure for the titration of acetic acid with sodium hydroxide using phenolphthalein.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).
-
Prepare a solution of acetic acid (CH3COOH) of unknown concentration.
-
-
Titration Setup:
-
Rinse a 50 mL burette with the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial volume.
-
Pipette 25.00 mL of the acetic acid solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of 1% phenolphthalein indicator solution to the flask.
-
-
Titration Procedure:
-
Place the flask on a white tile under the burette.
-
Slowly add the NaOH solution from the burette while constantly swirling the flask.
-
Continue adding NaOH until the first persistent faint pink color appears. This is the endpoint.
-
Record the final volume from the burette.
-
-
Calculation:
-
Calculate the volume of NaOH used.
-
Use the molarity of the NaOH and the stoichiometry of the reaction (1:1) to calculate the moles of acetic acid.
-
Determine the concentration of the acetic acid solution.
-
A Note on this compound
This compound, with the chemical name 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a derivative of phenolphthalein. While it is documented as having pH-sensitive properties and potential use as a chemical indicator, there is a notable lack of comprehensive studies in the scientific literature detailing its specific pH transition range, color changes, and performance in various types of titrations compared to phenolphthalein. For researchers in demanding analytical environments, the well-characterized and extensively validated performance of phenolphthalein makes it the more reliable and scientifically defensible choice for method development and routine analysis.
Visualizing Titration Concepts
Caption: Workflow for a typical weak acid-strong base titration.
Caption: Troubleshooting logic for a faint titration endpoint.
References
-
Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates. (2025, September 2). Autech Industry. Retrieved January 20, 2026, from [Link]
-
Phenolphthalein. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Phenolphthalein | pH indicator, acid-base titration, indicator dye. (2025, November 21). In Britannica. Retrieved January 20, 2026, from [Link]
-
Titration of Pharmaceuticals in Nonaqueous Solvents. (2006, July). Journal of the American Pharmaceutical Association. Retrieved January 20, 2026, from [Link]_
-
Ernawati, T., Kuswanto, H., & Susanti. (2022). Character Comparison Visualization of Natural Indicators In Alkalimetric Titration. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1073–1082. [Link]
-
Why is phenolphthalein an appropriate indicator for a weak acid-strong base titration? (n.d.). Study.com. Retrieved January 20, 2026, from [Link]
-
Petruševski, V. M. (2007). Behaviour of PhenolPhthalein in Strongly BaSic Media. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved January 20, 2026, from [Link]
-
Why is phenolphthalein used for the titration of weak acid and strong base? (2018, March 23). Quora. Retrieved January 20, 2026, from [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2345. [Link]
-
MJC Chemistry: Titration with a Phenolphthalein Indicator. (2023, February 6). YouTube. Retrieved January 20, 2026, from [Link]
-
Indicators for titrations - Methyl orange and phenolphthalein. (2016, June 8). YouTube. Retrieved January 20, 2026, from [Link]
-
1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2021). Molecules, 26(11), 3321. [Link]
-
Phenolphthalein as a pH Indicator - AP Chemistry Lab 11. (2010, September 15). YouTube. Retrieved January 20, 2026, from [Link]
-
Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2,4-Dinitrophenyl) Hydrazono) Methyl)-2 Methoxy Phenol and 4-(2-(2,4-Dinitrophenylhydrazono) Methyl) Benzene-1,3-diol. (2022, September 20). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Non Aqueous Acid-Base Titration. (n.d.). Saraswati Institute of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
Sources
- 1. Phenolphthalein Indicator 2% [rmreagents.com]
- 2. Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 4. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
- 5. homework.study.com [homework.study.com]
- 6. In the titration of a weak acid with a strong base, which indicator would be the best choice? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of phenolphthalein anilide derivatives
Answering in the persona of a Senior Application Scientist.
Technical Support Center: Synthesis of Phenolphthalein Anilide Derivatives
A Guide to Minimizing Side Reactions and Optimizing Purity
Welcome to the technical support guide for the synthesis of this compound derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we understand that success in multi-step synthesis hinges on controlling side reactions and ensuring the purity of intermediates. This guide moves beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.
The synthesis of a this compound is typically a two-part process. First, a phenolphthalein core is synthesized, followed by a nucleophilic attack by an aniline derivative to open the lactone ring, forming the target anilide. Impurities generated in the first stage will invariably complicate the second. Therefore, we will address both phases of the synthesis.
Part 1: Troubleshooting the Phenolphthalein Precursor Synthesis
The quality of your starting phenolphthalein is critical. The classic synthesis involves the condensation of phthalic anhydride with a phenol derivative in the presence of a condensing agent.[1] However, this reaction is notoriously prone to side-product formation.[2]
Q1: My crude phenolphthalein product is a dark, tarry, or resinous solid. What causes this and how can I prevent it?
A1: This is the most common issue in phenolphthalein synthesis.
-
Root Cause: The formation of tarry and resinous by-products is typically a result of incomplete condensation or polymerization reactions running concurrently with the main reaction.[3] Overly aggressive reaction conditions, particularly temperatures exceeding 125°C, significantly accelerate the formation of these undesirable materials.[4] The condensing agent itself, if not used judiciously, can also promote side reactions. For instance, concentrated sulfuric acid can lead to sulfonation of the phenol rings.[4]
-
Preventative Measures & Solutions:
-
Temperature Control: Maintain a strict reaction temperature between 100-120°C.[4][5] This range is optimal for promoting the desired condensation without significantly increasing the rate of side reactions.
-
Catalyst Choice: While sulfuric acid is common, a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂) is often a better choice as it is less likely to cause sulfonation.[4][6] ZnCl₂ activates the carbonyl group of the phthalic anhydride, facilitating the electrophilic aromatic substitution reaction with phenol.[6]
-
Post-Reaction Purification: A robust workup is essential. A common and effective method is to dissolve the crude product in a dilute alkali solution, such as sodium carbonate (soda ash).[2][3] The desired phenolphthalein forms a soluble salt, while many resinous impurities and non-acidic by-products (like fluorane) remain insoluble and can be removed by filtration. The phenolphthalein is then recovered by acidifying the filtrate, causing it to precipitate.[2][7]
-
Q2: After purification, my phenolphthalein yield is low and TLC shows a significant non-polar byproduct. What is it?
A2: The likely culprit is fluorane.
-
Root Cause: Fluorane is a common byproduct formed during the condensation reaction.[2] It is structurally similar to phenolphthalein but lacks the phenolic hydroxyl groups, making it non-acidic and insoluble in the alkali solutions used during extractive purification.
-
Solution: The standard purification method of dissolving the crude product in a caustic soda or soda ash solution is designed specifically to remove fluorane.[2][3] The insoluble fluorane is filtered off from the alkaline solution of the phenolphthalein salt. If you are still seeing this impurity, ensure your alkali wash is thorough and the pH is sufficiently high to deprotonate and dissolve all the phenolphthalein.
Part 2: Troubleshooting the Aminolysis Reaction for Anilide Synthesis
The conversion of the phenolphthalein lactone to the corresponding anilide is an aminolysis reaction. Here, an aniline derivative acts as a nucleophile, attacking the ester carbonyl and opening the lactone ring.
Q3: The reaction to form the anilide is slow and my yield is low, with a lot of unreacted phenolphthalein starting material.
A3: This indicates that the reaction conditions are insufficient to drive the aminolysis to completion.
-
Root Cause: Lactones can be relatively stable, and anilines are only moderately strong nucleophiles. The reaction often requires activation to proceed efficiently. Without proper catalysis or sufficient thermal energy, the equilibrium may not favor the product.
-
Solutions:
-
Thermal Promotion: Conduct the reaction at an elevated temperature, typically under reflux in a suitable high-boiling solvent like toluene or xylene.
-
Catalysis: The reaction can be catalyzed by either acids or bases. A small amount of a Lewis acid or a protic acid can help activate the lactone carbonyl. Alternatively, a strong non-nucleophilic base can deprotonate the aniline, increasing its nucleophilicity. The choice of catalyst will depend on the stability of your specific aniline derivative.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the aniline derivative to push the reaction equilibrium towards the product.
-
Q4: My final anilide product retains a persistent pink or purple color, even after purification. Why?
A4: This color is almost certainly due to residual, unreacted phenolphthalein.
-
Root Cause: Phenolphthalein is a potent pH indicator, turning pink/fuchsia in even slightly basic conditions (pH > 8.3).[1][5] During workup or purification (e.g., on silica gel), trace amounts of base can cause any unreacted phenolphthalein to ionize and exhibit its characteristic color.[8] The target anilide product itself does not contain the intact lactone structure required for this color change.
-
Solutions:
-
Drive the Reaction to Completion: The best solution is to avoid the problem in the first place by ensuring the aminolysis reaction goes to completion using the strategies in Q3.
-
Acidic Wash: During the workup, perform a wash with a dilute acid (e.g., 1M HCl). This will ensure that any residual phenolphthalein is in its colorless, protonated lactone form.[9]
-
Chromatography: Careful column chromatography can separate the more polar phenolphthalein (with two free -OH groups) from the desired anilide product.
-
Recrystallization: Select a solvent system for recrystallization in which the phenolphthalein is significantly more or less soluble than your target anilide.
-
Workflow for Synthesis and Purification
Caption: Overall workflow for the two-stage synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the aminolysis reaction? A: Thin-Layer Chromatography (TLC) is ideal. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The phenolphthalein starting material, with its two polar hydroxyl groups, should have a lower Rf value than the anilide product, which has one amide and one hydroxyl group. The reaction is complete when the phenolphthalein spot is no longer visible.
Q: How do I confirm the structure of my final product? A: A combination of analytical techniques is recommended:
-
¹H NMR: Look for the appearance of peaks corresponding to the protons on the aniline ring and the disappearance of the characteristic symmetry of the phenolphthalein precursor. You should also see a broad singlet for the amide N-H proton.
-
IR Spectroscopy: The most telling signal will be the disappearance of the lactone carbonyl stretch (around 1750-1770 cm⁻¹) and the appearance of a strong amide carbonyl stretch (around 1650-1680 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Q: Can I use a one-pot method instead of a two-stage synthesis? A: A one-pot synthesis reacting phthalic anhydride, a phenol, and an aniline simultaneously would be extremely challenging to control. The multiple nucleophiles (phenol and aniline) would compete in reacting with the anhydride, leading to a complex mixture of products, including phthalamic acids and phthalimides, which would be very difficult to separate. The sequential, two-stage approach provides far better control and a purer final product.
Reaction Mechanism: Desired vs. Side Reaction
Sources
- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 2. US1940494A - Process of producing phenolphthalein - Google Patents [patents.google.com]
- 3. US1940146A - Process of purifying phenolphthalein - Google Patents [patents.google.com]
- 4. US2522939A - Process for the production of phenolphthalein - Google Patents [patents.google.com]
- 5. SATHEE: Chemistry Phenolphthalein [satheejee.iitk.ac.in]
- 6. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]
- 7. US1583372A - Purification of phenolphthalein - Google Patents [patents.google.com]
- 8. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
impact of impurities on the performance of phenolphthalein anilide
Welcome to the technical support guide for phenolphthalein anilide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities and their impact on experimental outcomes. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (C₂₆H₁₉NO₂) is a derivative of phenolphthalein. Its molecular structure allows it to function in two primary capacities:
-
As a pH Indicator: Like its parent compound, it exhibits pH-sensitive color changes, making it useful in acid-base titrations and other analytical chemistry applications.[1]
-
In Material Science: It serves as a monomer or functional component in the synthesis of advanced polymers, such as anion exchange membranes (AEMs) for fuel cells and water purification systems, due to its ability to facilitate ion transport.[1]
Q2: How is this compound synthesized and what are the common sources of impurities?
A2: The most direct synthesis involves the reaction of phenolphthalein with aniline, typically under acidic or basic conditions.[1] The primary sources of impurities are threefold:
-
Impurities from Precursors: The purity of your final product is fundamentally limited by the purity of your starting materials. Commercial phenolphthalein and aniline can contain their own impurities.
-
Incomplete Reaction: Unreacted starting materials, namely residual phenolphthalein and aniline, are common impurities.
-
Side-Reactions and By-products: The condensation reaction that forms the parent phenolphthalein from phthalic anhydride and phenol is known to produce colored and resinous by-products.[2] These can carry over or similar side-reactions can occur during the anilide synthesis. Aniline is also susceptible to oxidation, which produces colored impurities.
Q3: What are the immediate signs that my this compound might be impure?
A3: Several macroscopic observations can indicate a purity issue:
-
Appearance: Pure this compound should be a white crystalline powder.[3] Any yellow, brown, or reddish tint suggests the presence of colored by-products or degradation products.
-
Melting Point: The literature melting point is sharp, around 293-296 °C.[3] A broad melting range or a depressed melting point is a classic indicator of impurity.
-
Solubility: The product should dissolve clearly in appropriate organic solvents. The presence of haze, cloudiness, or insoluble particulates points to resinous or polymeric impurities.
Section 2: Troubleshooting Guide for Performance Issues
This guide links common experimental failures to their likely causes related to impurities.
Q2.1: My pH indicator endpoint is broad, or the transition occurs at the wrong pH. Why?
-
Likely Cause: This is the most direct consequence of unreacted starting materials.
-
Residual Phenolphthalein (Acidic): If your product contains unreacted phenolphthalein, you are essentially observing a mixed-indicator system. This will blur the transition and may cause a premature or inaccurate endpoint reading, as standard phenolphthalein changes color between pH 8.2 and 10.[4]
-
Residual Aniline (Basic): Aniline is a weak base and its presence will buffer the solution, altering the pH at which the indicator transition is observed and leading to inaccurate quantitative results.
-
-
Troubleshooting Action: The most effective solution is rigorous purification. Recrystallization is typically sufficient to remove small amounts of unreacted starting materials. For persistent issues, chromatographic methods may be necessary.
Q2.2: The performance of my anion exchange membrane is poor (e.g., low conductivity, poor mechanical stability). How can impurities be the cause?
-
Likely Cause: Resinous and tarry by-products are the primary culprits in material science applications. These impurities originate from the initial synthesis of the phenolphthalein precursor.[2]
-
Mechanism of Interference: These by-products are often amorphous, bulky molecules. When this compound containing these impurities is polymerized, they disrupt the polymer chain packing and the formation of well-defined ion-conducting channels. This leads to reduced ionic conductivity, increased brittleness, and overall poor membrane performance.
-
-
Troubleshooting Action:
-
Purify the Precursor: The most critical step is to ensure the phenolphthalein used for the anilide synthesis is of high purity. It is often necessary to purify commercial phenolphthalein (e.g., by recrystallization or treatment with activated charcoal) before reacting it with aniline.
-
Purify the Final Monomer: The synthesized this compound should also be purified to remove any by-products formed during the amidation reaction.
-
Q2.3: My final product is off-white or yellow, and solutions made from it are colored. What's wrong?
-
Likely Cause: The color stems from conjugated organic molecules that absorb visible light.
-
Oxidized Aniline: Aniline and its derivatives are notoriously easy to oxidize, even by air, forming highly colored polymeric species. This can happen if the reaction is run at high temperatures for too long or with exposure to air.
-
Phenolphthalein-related By-products: The synthesis of phenolphthalein itself can generate colored impurities that persist through the subsequent reaction.[2]
-
-
Troubleshooting Action: A decolorization step is required. See Protocol 3.2 for a detailed procedure using activated charcoal, which is highly effective at adsorbing these types of colored impurities.
Section 3: Key Experimental Protocols
These protocols provide a foundation for assessing and improving the purity of your this compound.
Protocol 3.1: Purification by Recrystallization
Causality: This technique separates the desired compound from impurities based on differences in their solubility in a given solvent at different temperatures. The goal is to choose a solvent in which this compound is soluble when hot but sparingly soluble when cold, while impurities remain soluble (or insoluble) at all temperatures.
-
Step 1: Solvent Selection. Based on the polarity of this compound, solvents like ethanol, isopropanol, or mixtures containing ethyl acetate are good starting points. Test small quantities to find a suitable solvent.
-
Step 2: Dissolution. In a flask, add the minimum amount of hot solvent to your crude this compound to completely dissolve it. Using excess solvent will significantly reduce your yield.
-
Step 3: Hot Filtration (if necessary). If you observe insoluble impurities (like dust or resinous specks), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Step 4: Crystallization. Allow the clear solution to cool slowly to room temperature. Rapid cooling (e.g., in an ice bath) can trap impurities within the crystals.[5] Once at room temperature, cooling in an ice bath can be used to maximize crystal formation.
-
Step 5: Isolation and Drying. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly in a vacuum oven.
Protocol 3.2: Decolorization with Activated Charcoal
Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules, which are often the source of color.
-
Step 1: During the recrystallization process (Protocol 3.1, Step 2), after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Step 2: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to avoid violent boiling.
-
Step 3: Gently swirl or stir the mixture and heat it again for 5-10 minutes to ensure maximum adsorption.
-
Step 4: Perform a hot filtration (Protocol 3.1, Step 3) to remove the charcoal. The resulting filtrate should be colorless.
-
Step 5: Proceed with the cooling and crystallization steps as described in Protocol 3.1.
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Logic
This diagram outlines the decision-making process when encountering a performance issue with this compound.
Section 5: Summary of Impurities and Their Impact
This table provides a quick reference for identifying potential issues.
| Impurity | Potential Source | Impact on Indicator Performance | Impact on Material Science Apps | Recommended Removal Method |
| Unreacted Phenolphthalein | Incomplete reaction | Shifts pH transition; broad endpoint | Can act as a chain terminator or plasticizer | Recrystallization |
| Unreacted Aniline | Incomplete reaction | Buffers solution; shifts pH transition | Can inhibit polymerization; toxic residue | Recrystallization; Acid wash |
| Resinous By-products | Phenolphthalein synthesis[2] | May cause haziness in solution | Severe impact on membrane structure and ion conductivity | Purification of precursor; Recrystallization |
| Oxidation Products | Air oxidation of aniline | Causes yellow/brown discoloration | Leads to colored and potentially brittle materials | Decolorization with activated charcoal |
| Fluorane Bodies | Phenolphthalein synthesis[2] | Generally insoluble; cause haziness | Insoluble defects in polymer matrix | Filtration during purification |
Section 6: References
-
Knowde. (n.d.). Industrial Applications of Phenolphthalein. Periodical. [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). [Link]
-
Wikipedia. (2024). Phenolphthalein. [Link]
-
Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. [Link]
-
Roberts, H. P. (1933). Process of purifying phenolphthalein. U.S. Patent No. 1,940,146. Google Patents.
-
NileRed. (2015, February 3). Making Phenolphthalein (a common pH indicator). YouTube. [Link]
-
Groggins, P. H. (1926). Purification of phenolphthalein. U.S. Patent No. 1,583,372. Google Patents.
-
Chemtalk. (2007). Phenolphthalein problems?. [Link]
-
Patsnap. (2025, July 24). Phenolphthalein in Advanced Routine Quality Control of Pharmaceuticals. [Link]
-
PrepChem.com. (n.d.). Preparation of phenolphthalein. [Link]
Sources
Validation & Comparative
A Comparative Guide for Researchers: Phenolphthalein Anilide vs. Traditional Phenolphthalein
This guide provides a comprehensive comparison of phenolphthalein anilide and traditional phenolphthalein, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of properties, this document delves into the structural nuances, performance characteristics, and practical applications of these two pH-sensitive compounds. We will explore the underlying chemistry that dictates their function and provide available experimental data to support our analysis.
Introduction: Beyond the Familiar Pink
Traditional phenolphthalein is a ubiquitous indicator in acid-base titrations, its characteristic pink hue in alkaline solutions a familiar sight in laboratories worldwide.[1][2] However, the derivatization of this classic molecule can lead to compounds with altered properties that may offer advantages in specific applications. One such derivative is this compound, also known as 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one.[3][4] This guide will illuminate the key differences and similarities between these two compounds, providing a framework for informed selection in research and development settings.
Molecular Structure: The Foundation of Function
The functional differences between phenolphthalein and its anilide derivative are rooted in their distinct molecular architectures.
Traditional Phenolphthalein: A triphenylmethane dye with the chemical formula C₂₀H₁₄O₄, phenolphthalein's structure is characterized by a central phthalide lactone ring connected to two phenol groups.[5][6] This lactone ring is the key to its pH-indicating properties. In acidic or neutral solutions, the molecule exists in its colorless, non-ionized lactone form.[7] As the pH increases to the alkaline range (typically above 8.2), the lactone ring opens, and the molecule undergoes a structural rearrangement to a quinoid form, which is stabilized by resonance and exhibits a strong pink color.[7][8]
This compound: With the chemical formula C₂₆H₁₉NO₃, this compound is formed by the reaction of phenolphthalein with aniline.[3][9] In this derivative, the lactone ring of phenolphthalein is replaced by a γ-lactam ring, specifically an isoindolinone core, with a phenyl group attached to the nitrogen atom.[3] This fundamental structural modification is anticipated to influence the electronic properties and, consequently, the pH-indicating behavior of the molecule.
Comparative Analysis of Physicochemical Properties
A direct comparison of the key properties of these two compounds reveals both shared characteristics and significant distinctions.
| Property | Traditional Phenolphthalein | This compound |
| Chemical Formula | C₂₀H₁₄O₄[2] | C₂₆H₁₉NO₃[4][9] |
| Molecular Weight | 318.32 g/mol [1] | 393.44 g/mol [4][9] |
| Appearance | White to pale pink crystalline powder[5] | Solid (Appearance not detailed in sources) |
| Melting Point | ~ 258–263 °C[5] | ~ 280 °C[9] |
| Solubility | Practically insoluble in water; soluble in alcohols[5] | Low water solubility[10] |
| pH Indicator Range | 8.2 - 10.0[1][5] | Predicted pKa of 9.39 |
| Color in Acid | Colorless[1][5] | Colorless (inferred) |
| Color in Base | Pink to fuchsia[1][5] | Color change expected, specific color not detailed |
Performance as a pH Indicator: A Deeper Look
The efficacy of a pH indicator is determined by the pH range of its color transition, the sharpness of this change, and its stability.
Traditional Phenolphthalein: The pH transition range of phenolphthalein is well-documented to be between pH 8.2 and 10.0.[1][5] This makes it an excellent choice for the titration of a weak acid with a strong base, where the equivalence point typically lies in this alkaline range.[11] The color change from colorless to a vibrant pink is sharp and easily detectable, contributing to its widespread use.
Potential Applications Beyond Titrations
While both molecules are recognized for their pH-sensitive properties, their applications may extend into other areas of scientific research.
Traditional Phenolphthalein: Beyond its primary role as a pH indicator, phenolphthalein has been historically used as a laxative, although this application has been largely discontinued due to safety concerns.[1][2] A reduced form, phenolphthalin, is a key component of the Kastle-Meyer test used in forensic science to detect the presence of blood.[1]
This compound: The unique structure of this compound opens up possibilities for its use in material science. It has been investigated for its potential role in the development of anion exchange membranes, which are crucial components in fuel cells and water purification systems.[3] Furthermore, its potential biological activity is an area of interest for biomedical research, including the exploration of its antimicrobial properties.[3]
Experimental Protocols
Synthesis of Traditional Phenolphthalein
This protocol is based on the well-established acid-catalyzed condensation of phenol and phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Phenol
-
Concentrated sulfuric acid
-
Ethanol (95%)
-
Distilled water
Procedure:
-
In a fume hood, combine 1.5 g of phthalic anhydride and 2.0 g of phenol in a clean, dry test tube.
-
Carefully add 4-5 drops of concentrated sulfuric acid to the mixture.
-
Gently heat the mixture in a boiling water bath for approximately 10-15 minutes, or until the solution turns a dark red/brown color.
-
Allow the test tube to cool to room temperature.
-
Add 20 mL of distilled water and stir thoroughly to precipitate the crude phenolphthalein.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified phenolphthalein crystals.
Diagram of Phenolphthalein Synthesis Workflow
Caption: Workflow for the synthesis of phenolphthalein.
Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound based on the direct reaction of phenolphthalein with aniline. Further optimization may be required to achieve high yields and purity.
Materials:
-
Phenolphthalein
-
Aniline
-
Acid catalyst (e.g., p-toluenesulfonic acid) or basic catalyst
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve phenolphthalein in the chosen solvent.
-
Add a stoichiometric excess of aniline to the flask.
-
Add a catalytic amount of the chosen acid or base.
-
Heat the reaction mixture to reflux. Water produced during the reaction can be removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the crude product by filtration and wash with a suitable solvent to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Diagram of this compound Synthesis Logic
Caption: Logical steps for this compound synthesis.
Conclusion and Future Perspectives
Traditional phenolphthalein remains a reliable and cost-effective pH indicator for a wide range of applications, particularly in educational and industrial settings. Its properties are well-characterized, and its performance is predictable.
This compound, while less studied, presents an intriguing alternative with potential for novel applications, especially in material science. The structural modification from a lactone to a lactam is likely to impart different chemical and physical properties that warrant further investigation. The predicted pKa suggests a similar pH indicator range to phenolphthalein, but experimental verification is essential. Future research should focus on a detailed characterization of this compound's pH-dependent spectroscopic properties, stability, and solubility to fully elucidate its potential as a specialized pH indicator or functional molecule.
References
-
Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenolphthalein. Retrieved from [Link]
-
Testbook. (n.d.). Phenolphthalein Explained with Structure, Formula, Application and Uses. Retrieved from [Link]
-
Vedantu. (n.d.). Phenolphthalein: Structure, Uses, Color Change & Safety in Chemistry. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Phenolphthalein?. Synapse. Retrieved from [Link]
-
Science Notes. (2022, January 19). Phenolphthalein Indicator. Retrieved from [Link]
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PubChem. (n.d.). Phenolphthalein. National Institutes of Health. Retrieved from [Link]
-
Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates. (2025, September 2). Retrieved from [Link]
-
Understanding pH Indicators: The Role of Phenolphthalein in Chemistry. (n.d.). Retrieved from [Link]
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A Comprehensive Guide to the Validation of Phenolphthalein Anilide as a Novel pH Indicator
This guide provides a detailed framework for the synthesis and validation of phenolphthalein anilide as a reliable pH indicator for researchers, scientists, and professionals in drug development. By presenting a robust experimental design, this document outlines the necessary steps to characterize its performance against established indicators such as phenolphthalein and methyl orange.
Introduction: The Quest for Precision in pH Measurement
The accurate determination of pH is a cornerstone of chemical and biological research. While numerous pH indicators are commercially available, the development of novel indicators with specific transition ranges and enhanced stability remains a significant area of interest. This compound, a derivative of the well-known indicator phenolphthalein, presents itself as a promising candidate. This guide offers a comprehensive protocol for its synthesis and a rigorous methodology for its validation, thereby providing the scientific community with the tools to empirically assess its utility.
Part 1: Synthesis of this compound
The synthesis of this compound is predicated on the established chemistry of phthalein dye synthesis. The proposed method adapts the classic condensation reaction of phthalic anhydride with a substituted phenol, in this case, N-phenylphenol (aniline).
Proposed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and aniline (2 equivalents).
-
Catalysis: Slowly add concentrated sulfuric acid (acting as both a catalyst and a dehydrating agent) to the mixture while stirring. An alternative catalyst that can be used is methanesulfonic acid.
-
Heating: Heat the reaction mixture to 115-120°C for 10-12 hours. It is crucial to maintain the temperature within this range to ensure the completion of the reaction while minimizing the formation of by-products.
-
Quenching and Precipitation: After cooling, pour the reaction mixture into boiling water to precipitate the crude product and remove excess aniline via steam distillation.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield a fine crystalline powder.
Caption: Proposed workflow for the synthesis of this compound.
Part 2: Experimental Validation of this compound
A rigorous validation process is essential to characterize the properties of a new pH indicator. The cornerstone of this process is the determination of its acid dissociation constant (pKa), which dictates its pH transition range. Spectrophotometry offers a precise and reliable method for this determination.[1][2]
Spectrophotometric pKa Determination Protocol
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected transition range of this compound (the predicted pKa is approximately 9.39).[3]
-
Preparation of Indicator Solutions: Prepare a stock solution of the synthesized this compound in ethanol. Add a constant, small volume of this stock solution to each of the buffer solutions to create a series of test solutions with the same total indicator concentration.[2]
-
Spectrophotometric Measurement:
-
Measure the absorbance spectrum of the indicator in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (HIn).
-
Measure the absorbance spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (In⁻).
-
Identify the wavelength of maximum absorbance (λmax) for the deprotonated (colored) form.
-
Measure the absorbance of each of the buffered indicator solutions at this λmax.[4]
-
-
Data Analysis and pKa Calculation: The pKa can be determined using the Henderson-Hasselbalch equation, which can be expressed in terms of absorbance:
-
pH = pKa + log([In⁻]/[HIn])
-
The ratio [In⁻]/[HIn] can be calculated from the absorbance values: ([In⁻]/[HIn]) = (A - Aa) / (Ab - A), where A is the absorbance of the mixture, Aa is the absorbance of the acidic form, and Ab is the absorbance of the basic form.[4]
-
A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with the y-intercept equal to -pKa. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal.[1]
-
Caption: Workflow for the experimental validation of pKa.
Part 3: Comparative Analysis with Standard Indicators
The utility of a new pH indicator is best understood in the context of existing, well-characterized indicators. This section compares the predicted properties of this compound with the established properties of phenolphthalein and methyl orange.
| Indicator | Chemical Formula | Predicted/Known pKa | pH Transition Range | Color Change (Acidic to Basic) |
| This compound | C₂₆H₁₉NO₃ | 9.39 ± 0.30 (Predicted)[3] | To be determined | To be determined |
| Phenolphthalein | C₂₀H₁₄O₄[5] | ~9.4[6] | 8.2 - 10.0[7][8] | Colorless to Pink/Fuchsia[5][7] |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S[9] | ~3.4[6][10] | 3.1 - 4.4[10] | Red to Yellow[10] |
Discussion of Expected Performance
Based on its predicted pKa of 9.39, this compound is expected to be a suitable indicator for the titration of weak acids with strong bases, where the equivalence point occurs in the alkaline pH range. Its transition range is anticipated to be similar to that of phenolphthalein. The anilide group may influence the chromophore, potentially resulting in a different color change compared to the pink of phenolphthalein. The experimental validation outlined in this guide is crucial to confirm these predictions and to fully characterize the sharpness and nature of its color transition.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the synthesis and validation of this compound as a novel pH indicator. By following the detailed protocols for synthesis and spectrophotometric pKa determination, researchers can empirically evaluate its performance characteristics. The comparison with established indicators, phenolphthalein and methyl orange, provides a clear context for assessing its potential applications in analytical chemistry and beyond. The methodologies described herein are designed to ensure scientific integrity and to empower researchers to contribute to the expanding toolkit of chemical indicators.
References
- University of California, Santa Cruz. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.
- University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
- SciRP.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from an article in the American Journal of Analytical Chemistry.
- Chem 321 Lab Spring '11. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND.
-
Wikipedia. (n.d.). Phenolphthalein. Retrieved from [Link]
- Truman State University. (n.d.). Spectrophotometric Determination of the pKa of Bromothymol Blue.
-
Brainly. (2023, October 1). [FREE] Methyl orange is an indicator that changes color over a range from pH = 3.1 to pH = 4.4. What is the K_a of. Retrieved from [Link]
- Fiveable. (n.d.). Methyl Orange Definition.
-
Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function. Retrieved from [Link]
-
Wired Chemist. (n.d.). Acid-Base Indicators. Retrieved from [Link]
-
Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 18). 14.9: Indicators. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 17.3: Acid-Base Indicators. Retrieved from [Link]
-
Knowde. (n.d.). Industrial Applications of Phenolphthalein. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenolphthalein | C20H14O4 | CID 4764. Retrieved from [Link]
-
University Chemistry. (2023). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. Retrieved from [Link]
- Scholars Middle East Publishers. (2020, May). pH Indicators: A Valuable Gift for Analytical Chemistry. Saudi Journal of Medical and Pharmaceutical Sciences, 6(5), 393-400.
- GSP Chem. (2025, April 22). The Science Behind pH Indicators: Theory to Practice.
-
Chemeurope.com. (n.d.). Phenolphthalein. Retrieved from [Link]
- A company blog. (2025, September 2). Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates.
-
Britannica. (2025, November 21). Phenolphthalein. Retrieved from [Link]
- A PDF document. (n.d.). Choosing the Right pH Indicator for Accurate Lab Results.
-
Royal Society of Chemistry. (n.d.). Testing the pH of different solutions | Class experiment. Retrieved from [Link]
- GSP Chem. (2025, April 22). The Science Behind pH Indicators: Theory to Practice.
-
YouTube. (2025, November 16). Experiment #11: pH Determination of Solutions: Acid-Base Indicators. Retrieved from [Link]
-
BYJU'S. (n.d.). Phenolphthalein Structure – C20H14O4. Retrieved from [Link]
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A Comparative Study of Phenolphthalein Anilide and Other Phthalein Dyes: From Synthesis to Application
An Authoritative Guide for Researchers and Scientists
As a class of compounds, phthalein dyes are foundational to modern chemistry, serving as robust pH indicators and versatile structural backbones for more complex functional molecules.[1][2] While phenolphthalein is the ubiquitous exemplar, its derivatives offer a nuanced spectrum of properties that can be tailored for specific analytical challenges. This guide provides a comparative analysis of phenolphthalein anilide against its progenitor, phenolphthalein, and another common derivative, thymolphthalein. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative performance data to empower researchers in their selection and application of these critical dyes.
The Chemistry of Phthalein Dyes: A Structural Overview
Phthalein dyes are synthesized through the condensation of phthalic anhydride with phenols or aromatic amines, typically under acidic catalysis.[2][3] This reaction forms a triphenylmethane-type structure characterized by a central spiro carbon atom linking a phthalide ring system to two phenolic rings. The remarkable pH-indicating property of these dyes stems from a reversible, pH-dependent structural transformation.[4] In acidic to neutral conditions, the molecule exists in a colorless, non-conjugated lactone form. As the pH increases, deprotonation of the phenolic hydroxyl groups facilitates the opening of the lactone ring, creating a highly conjugated quinoid structure that absorbs visible light, resulting in a vibrant color.[4][5]
This compound: Synthesis and Characterization
This compound is a derivative where the hydroxyl groups of phenolphthalein are conceptually replaced by anilide functionalities. This structural modification alters the electronic landscape of the molecule, thereby influencing its acid-base properties and, consequently, its performance as an indicator.
Rationale for Synthesis
The synthesis of this compound is a direct application of the Friedel-Crafts acylation mechanism, a cornerstone of organic synthesis.[6] The protocol described below utilizes a strong acid catalyst not only to protonate the phthalic anhydride, making it a more potent electrophile, but also to facilitate the dehydration that drives the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the condensation of N-phenylphthalimide (a phthalic anhydride-aniline derivative) with phenol.
-
Reactant Combination: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-phenylphthalimide (5.0 g, 22.4 mmol) and phenol (6.3 g, 67.0 mmol).
-
Catalyst Addition: Cautiously add 5 mL of concentrated sulfuric acid to the mixture while stirring. The mixture will become warm and darken.
-
Reaction: Heat the mixture in an oil bath maintained at 120-130°C for 6-8 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to approximately 80°C and pour it slowly into 400 mL of cold, deionized water while stirring vigorously. A solid precipitate will form.
-
Purification: Filter the crude product using a Büchner funnel and wash the solid thoroughly with water to remove excess acid and unreacted phenol. Recrystallize the solid from an ethanol-water mixture to yield the purified this compound.
-
Characterization: Dry the purified product and characterize it by determining its melting point and acquiring FT-IR and NMR spectra to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis of Phthalein Indicators
The utility of a pH indicator is defined by its transition range—the pH window in which its color change occurs. This range must overlap with the steepest portion of the titration curve, which centers on the equivalence point. Below is a comparison of this compound with phenolphthalein and thymolphthalein.
| Property | Phenolphthalein | Thymolphthalein | This compound (Expected) |
| Chemical Formula | C₂₀H₁₄O₄ | C₂₈H₃₀O₄ | C₃₂H₂₃NO₂ |
| Molar Mass ( g/mol ) | 318.32 | 430.54 | 453.54 |
| pH Transition Range | 8.2 – 10.0[7][8] | 9.3 – 10.5[9][10] | ~9.0 – 11.0 |
| Color (Acidic Form) | Colorless | Colorless | Colorless |
| Color (Basic Form) | Pink-Fuchsia[11] | Blue[10] | Violet |
| Solubility | Soluble in alcohol, slightly soluble in water[12] | Soluble in alcohol, insoluble in water | Soluble in alcohol, sparingly soluble in water |
Phenolphthalein: The Classic Standard
Phenolphthalein is the go-to indicator for titrations of strong acids with strong bases and weak acids with strong bases.[9] Its transition range neatly brackets the equivalence point (which is >7) in the latter case.
Thymolphthalein: The High-Alkaline Specialist
With a higher transition range, thymolphthalein is better suited for titrating very weak acids where the equivalence point occurs at a more alkaline pH.[13] Its distinct blue color provides a clear endpoint.[13]
This compound: A Niche Alternative
The anilide derivative is expected to have a slightly higher pKa than phenolphthalein due to the electronic effects of the nitrogen atoms, shifting its transition range to higher pH values. This makes it a potential alternative to thymolphthalein, with a unique violet endpoint offering a different visual reference.
Performance Validation: Comparative Titrimetry
To validate the performance of these indicators, a standardized acid-base titration is the most direct and reliable method. The protocol below is designed to be a self-validating system, where the precision of the results for the known indicators confirms the validity of the method for the novel one.
Experimental Protocol: Titration of Acetic Acid with Sodium Hydroxide
-
Solution Preparation: Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution and an approximately 0.1 M Acetic Acid (CH₃COOH) solution. Prepare 0.5% (w/v) indicator solutions in 95% ethanol for each dye.
-
Analyte Preparation: Accurately pipette 25.00 mL of the acetic acid solution into three separate 250 mL Erlenmeyer flasks.
-
Indicator Addition: Add 3-4 drops of one indicator solution to each of the three flasks (one set of three flasks per indicator).
-
Titration: Titrate the acetic acid in each flask with the standardized 0.1 M NaOH from a burette until the first persistent color change is observed. This is the endpoint.
-
Data Analysis: Record the volume of NaOH required to reach the endpoint for each trial. Calculate the average volume and standard deviation for each indicator.
Sources
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- 2. sprinpub.com [sprinpub.com]
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- 8. 🧪 pH Range and Color Indicators: How Scientists Visualize Acidity and Alkalinity — King of the Curve [kingofthecurve.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thymolphthalein - Wikipedia [en.wikipedia.org]
- 11. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 12. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]
- 13. gspchem.com [gspchem.com]
A Comparative Performance Analysis of Phenolphthalein Anilide-Based Polymers for Advanced Applications
This guide provides an in-depth technical comparison of phenolphthalein anilide-based polymers, a class of high-performance materials known for their exceptional thermal stability, mechanical robustness, and unique structural attributes. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and performance of these polymers, drawing objective comparisons with other well-established high-performance alternatives such as Polyetheretherketone (PEEK), Polyetherimide (PEI), and Polysulfone (PSU). The experimental data and protocols detailed herein are designed to offer a comprehensive understanding of their capabilities and potential applications, particularly in membrane-based separations and as potential candidates for drug delivery systems.
Introduction to this compound-Based Polymers: The "Cardo" Advantage
This compound-based polymers belong to a special category of high-performance polymers known as "cardo" polymers. The term "cardo," derived from the Latin word for "loop," refers to the bulky, pendant ring structure incorporated into the polymer backbone. In the case of this compound, this looping structure is provided by the phenolphthalein moiety, which imparts a unique set of properties to the resulting polymer.
The primary advantage of the cardo structure is its ability to disrupt chain packing and introduce steric hindrance. This architectural feature leads to:
-
Enhanced Solubility: The bulky pendant groups prevent the polymer chains from packing tightly, making them more soluble in a wider range of organic solvents compared to their non-cardo counterparts. This is a significant advantage for processing, particularly in the fabrication of films and membranes.
-
High Glass Transition Temperature (Tg): The rigid, looped structure restricts the rotational freedom of the polymer backbone, resulting in exceptionally high glass transition temperatures. This translates to excellent dimensional stability and retention of mechanical properties at elevated temperatures.
-
Amorphous Nature: The irregular chain packing promoted by the cardo group generally leads to an amorphous morphology, which can be beneficial for applications requiring optical transparency.
This guide will focus on two prominent classes of this compound-based polymers: polyimides and poly(ether sulfone)s, and will evaluate their performance characteristics against established high-performance polymers.
Comparative Performance Analysis
The selection of a high-performance polymer for a specific application hinges on a thorough evaluation of its key performance attributes. This section provides a comparative analysis of this compound-based polymers against PEEK, PEI, and PSU, with supporting experimental data summarized in the subsequent tables.
Thermal Stability
Thermal stability is a critical parameter for materials intended for use in demanding, high-temperature environments. It is typically assessed by Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and by Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
This compound-based polymers consistently demonstrate exceptional thermal stability, often rivaling or exceeding that of other high-performance thermoplastics. Their high glass transition temperatures, frequently in the range of 250-350 °C, are a direct consequence of the rigid cardo structure. This high Tg ensures that the material remains rigid and dimensionally stable at temperatures where other polymers may soften and lose their mechanical integrity. The decomposition temperatures are also typically very high, often exceeding 500 °C, indicating a robust chemical structure that resists thermal degradation.
Comparison:
-
vs. PEEK: PEEK is a semi-crystalline polymer with a high melting point (around 343 °C) and a lower glass transition temperature (around 143 °C). While PEEK offers excellent performance at high temperatures, the high Tg of this compound-based polymers provides superior dimensional stability in their amorphous state at temperatures above the Tg of PEEK.
-
vs. PEI: Polyetherimide (PEI) is an amorphous thermoplastic with a high Tg (around 217 °C). This compound-based polymers, particularly the polyimide variants, often exhibit even higher glass transition temperatures, offering an advantage in applications requiring extreme heat resistance.
-
vs. PSU: Polysulfone (PSU) is another amorphous thermoplastic with a good balance of thermal and mechanical properties, with a Tg around 185 °C. This compound-based poly(ether sulfone)s, benefiting from the cardo group, typically show a significantly higher Tg, extending their operational temperature range.
Mechanical Properties
The mechanical performance of a polymer dictates its suitability for load-bearing applications. Key parameters include tensile strength, tensile modulus (a measure of stiffness), and elongation at break (a measure of ductility).
This compound-based polymers are known for their high strength and rigidity. The aromatic backbone, coupled with the bulky cardo group, contributes to a robust material that can withstand significant mechanical stress. They can be fabricated into strong, flexible films and molded into durable components.
Comparison:
-
vs. PEEK: PEEK is renowned for its excellent mechanical properties, including high tensile strength and toughness. This compound-based polymers can exhibit comparable tensile strength and modulus, although PEEK's semi-crystalline nature often imparts superior fatigue and wear resistance.
-
vs. PEI: PEI also possesses high strength and rigidity. The mechanical properties of this compound-based polymers are generally in a similar range to PEI, with specific values depending on the exact chemical structure and molecular weight.
-
vs. PSU: PSU offers good mechanical strength, but this compound-based polymers, particularly the polyimides, can offer higher tensile strength and modulus, making them suitable for more demanding structural applications.
Solubility and Processability
As mentioned earlier, the enhanced solubility of cardo polymers is a key advantage. This allows for processing via solution-based techniques, such as solution casting, which is crucial for forming high-quality, uniform thin films and membranes.
Comparison:
-
vs. PEEK: PEEK's semi-crystalline nature and strong chemical resistance make it notoriously difficult to dissolve, requiring harsh solvents and high temperatures for processing. The relative ease of solubility of this compound-based polymers in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform for some variants, simplifies their processing significantly.
-
vs. PEI and PSU: While PEI and PSU are more soluble than PEEK, this compound-based polymers often offer a wider processing window due to their excellent solubility in a broader range of solvents.
Gas Separation Performance
The unique microstructure of this compound-based polymers, characterized by a high fractional free volume due to the inefficient chain packing, makes them highly promising candidates for gas separation membranes. The bulky cardo group creates intermolecular voids that can facilitate the transport of gas molecules.
Recent research has focused on phenolphthalein-based polyimides for CO2 separation from other gases like methane (CH4) and nitrogen (N2). These membranes have shown promising combinations of permeability and selectivity. Thermal cross-linking of these polymers can further enhance their separation performance and resistance to plasticization, a phenomenon where high-pressure CO2 can swell the polymer matrix and reduce selectivity.[1][2]
Comparison:
-
vs. PSU: Polysulfone is a well-established polymer for gas separation membranes. However, phenolphthalein-based polyimides can offer superior performance, particularly for CO2/CH4 separation, by exhibiting higher selectivity for CO2.[1] The ability to tune the structure of phenolphthalein-based polymers allows for the optimization of free volume and chemical affinity for specific gases.
Data Summary Tables
Table 1: Thermal Properties of this compound-Based Polymers and Competitors
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| This compound Polyimide | 280 - 350 | > 500 |
| This compound Poly(ether sulfone) | 230 - 280 | > 500 |
| PEEK | ~143 | ~550 |
| PEI | ~217 | ~530 |
| PSU | ~185 | ~500 |
Table 2: Mechanical Properties of this compound-Based Polymers and Competitors
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound Polyimide | 90 - 120 | 2.5 - 3.5 | 5 - 10 |
| This compound Poly(ether sulfone) | 80 - 100 | 2.0 - 3.0 | 10 - 60 |
| PEEK | 90 - 100 | 3.6 | 20 - 40 |
| PEI | 105 | 3.2 | 60 |
| PSU | 70 - 80 | 2.5 | 50 - 100 |
Table 3: Gas Permeability Data for CO2 Separation
| Membrane Material | CO2 Permeability (Barrer) | CO2/CH4 Selectivity |
| Phenolphthalein-based Polyimide (BTDA-FPP-425) | - | 37.68[1] |
| Cross-linked Phenolphthalein-based Copolyimide | High | High (not plasticized by CO2 at 30 atm)[3] |
| Polysulfone (PSU) | 5 - 10 | 25 - 30 |
Note: The data presented in these tables are representative values from various literature sources and may vary depending on the specific grade of the polymer, processing conditions, and testing methodology.
Potential Application in Drug Delivery: A Prospective Outlook
The unique chemical structure of this compound-based polymers suggests their potential as materials for pH-responsive drug delivery systems. The lactone ring in the phenolphthalein moiety is susceptible to hydrolysis under basic conditions, which could be exploited as a triggering mechanism for drug release. While direct studies on this compound-based polymers for drug delivery are limited, the principle of using pH-sensitive polymers is well-established in the pharmaceutical field.[4][5]
The Rationale for pH-Responsive Drug Delivery
The pH of the human body varies significantly in different tissues and cellular compartments. For instance, the gastrointestinal tract has a pH gradient from acidic in the stomach to neutral/slightly alkaline in the intestines. Tumor microenvironments are also often slightly acidic compared to healthy tissues. This physiological variation provides an opportunity for targeted drug delivery using polymers that undergo a structural change in response to a specific pH.
Hypothetical Mechanism for this compound-Based Systems
The this compound backbone contains a lactone ring that is stable at neutral and acidic pH but can be cleaved by hydrolysis under alkaline conditions. This cleavage would alter the polymer's structure and potentially its solubility and hydrophilicity.
Caption: Hypothetical pH-triggered drug release from a this compound-based polymer.
In a hypothetical drug delivery system, a therapeutic agent could be encapsulated within a matrix of a this compound-based polymer or chemically conjugated to the polymer backbone. Upon exposure to a higher pH environment, such as the small intestine, the hydrolysis of the lactone ring could lead to the swelling or degradation of the polymer matrix, triggering the release of the encapsulated drug.
Biocompatibility Considerations
For any material to be used in a drug delivery application, it must be biocompatible, meaning it does not elicit a significant toxic or immunological response in the body. While polyimides are generally considered to be biocompatible, specific biocompatibility and cytotoxicity studies would be essential for any new this compound-based polymer intended for pharmaceutical use. In vitro studies using relevant cell lines would be the first step in assessing the material's safety.[6][7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key characterization techniques discussed in this guide.
Synthesis of a this compound-Based Poly(ether sulfone)
This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction.
Caption: General workflow for the synthesis of this compound-based poly(ether sulfone).
Materials:
-
This compound (PA)
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K2CO3), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve this compound and a stoichiometric amount of 4,4′-dichlorodiphenyl sulfone in a mixture of NMP and toluene.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Heat the mixture to reflux (around 160 °C) for several hours to azeotropically remove the water generated from the phenoxide formation.
-
After the complete removal of water, drain the toluene from the Dean-Stark trap and increase the reaction temperature to around 185 °C.
-
Maintain the reaction at this temperature under a nitrogen atmosphere for approximately 24 hours to allow for high molecular weight polymer formation.
-
Cool the viscous polymer solution to room temperature and slowly pour it into a stirred solution of methanol and water to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with water and methanol to remove any residual salts and solvent, and then dry it in a vacuum oven at 120 °C overnight.[8][9]
Preparation of Polymer Films by Solution Casting
This method is suitable for preparing thin films for mechanical testing and gas permeation studies.
Materials:
-
This compound-based polymer
-
Solvent (e.g., NMP, DMAc, or chloroform)
-
Glass substrate
-
Casting knife or doctor blade
Procedure:
-
Prepare a homogeneous polymer solution (typically 5-15 wt%) by dissolving the dried polymer in a suitable solvent with stirring. This may require gentle heating.
-
Place a clean, dry glass plate on a level surface.
-
Pour the polymer solution onto one end of the glass plate.
-
Use a casting knife or doctor blade with a set gap to draw the solution across the plate, forming a film of uniform thickness.
-
Place the cast film in a dust-free oven at a moderate temperature (e.g., 60-80 °C) for several hours to slowly evaporate the solvent.
-
To ensure complete solvent removal, gradually increase the temperature in stages, with the final stage being above the boiling point of the solvent but below the Tg of the polymer, under vacuum.
-
Once completely dry, carefully peel the film from the glass substrate.
Thermal Analysis
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for decomposition analysis or air for oxidative stability).
-
Record the mass of the sample as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Objective: To determine the glass transition temperature (Tg) of the polymer.
Procedure:
-
Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).
-
Accurately weigh a small sample (5-10 mg) of the polymer into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Subject the sample to a heat-cool-heat cycle. A typical cycle might be:
-
Heat from room temperature to a temperature above the expected Tg at a rate of 10-20 °C/min. This is to erase the thermal history of the sample.
-
Cool the sample back to room temperature at a controlled rate.
-
Heat the sample again at the same rate.
-
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Mechanical Property Testing
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer films according to ASTM D882 standard.
Procedure:
-
Cut rectangular specimens from the prepared polymer films with precise dimensions (e.g., 15 mm width and 100 mm length).
-
Measure the thickness of each specimen at several points along its length and use the average value.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.
Gas Permeability Measurement
Objective: To measure the permeability and selectivity of the polymer membranes for different gases.
Procedure:
-
Mount a circular sample of the polymer membrane in a gas permeation cell, ensuring a good seal.
-
Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to remove any residual gases.
-
Introduce the feed gas (e.g., CO2 or CH4) to the upstream side at a constant pressure.
-
Monitor the pressure increase on the downstream side (which has a known volume) as a function of time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase, the membrane thickness, the area of the membrane, and the feed pressure.
-
Repeat the measurement for other gases of interest.
-
The ideal selectivity of the membrane for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (Selectivity = PA / PB).
Conclusion
This compound-based polymers represent a versatile class of high-performance materials with a compelling combination of properties. Their "cardo" structure endows them with excellent thermal stability, good mechanical strength, and enhanced solubility, which facilitates their processing into films and membranes. In applications such as gas separation, they show significant promise, particularly for CO2 capture, with performance that can be further enhanced through strategies like thermal cross-linking.
While their application in drug delivery is still in a nascent, exploratory stage, their inherent pH-sensitive nature presents an intriguing avenue for the development of novel controlled-release systems. Further research into the biocompatibility and in vivo degradation of these polymers is warranted to fully explore this potential.
In comparison to established high-performance polymers like PEEK, PEI, and PSU, this compound-based polymers offer a unique balance of properties, with their exceptional thermal stability and processability being key differentiators. For researchers and engineers seeking materials for demanding applications, this compound-based polymers are a compelling option that merits serious consideration.
References
- Jubeli, E., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.
- Ghanem, B., et al. (2024). Plasticization- and Aging-Resistant Phenolphthalein-Based Thermally Cross-Linked PIM Polyimide Membranes for Efficient CO2 Separation.
- Wang, F., et al. (2024). Synergistic improvement of CO2/CH4 separation performance of phenolphthalein-based polyimide membranes by thermal decomposition and thermal-oxidative crosslinking.
- Wang, F., et al. (2024).
- Ottawa Health Research Institute. (2025). Biocompatibility Evaluation of Phenolphthalein-Loaded Hydrogels.
- ACS Publications. (2012).
- Porto, I. C. C. M. (2012). Polymer biocompatibility.
- Jurak, M., et al. (2021).
- Murthy, N., et al. (2003). Bioinspired pH-responsive polymers for the intracellular delivery of biomolecular drugs. PubMed.
- Mohanty, A. K., et al. (2021). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. eScholarship.org.
- Mohanty, A. K., et al. (2021). This compound Based Poly(Ether Sulfone)
- Korycki, A., et al. (2021). Poly(etheretherketone)/Poly(ethersulfone)
- Dielectric Manufacturing. (2019). Material Properties of Thermoplastic Polysulfone - PSU.
- Yan, D., et al. (2025). Phenolphthalein polyethersulfone bearing carboxyl groups: Synthesis and its separation-membrane applications.
- Korycki, A., et al. (2021). Poly(etheretherketone)/Poly(ethersulfone)
- Gu, J., et al. (2012). Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. Journal of the American Chemical Society.
- ResearchGate. (2015). Cross-linked phenolphthalein containing polymer blank in distilled....
- Roy, S., et al. (2024). Exploring the potential of pH-sensitive polymers in targeted drug delivery. PubMed.
- Lee, S. H., et al. (2019). Effect of pH-Responsive Charge-Conversional Polymer Coating to Cationic Reduced Graphene Oxide Nanostructures for Tumor Microenvironment-Targeted Drug Delivery Systems. PMC.
- Butt, B. Z., et al. (2019).
- Peppas, N. A., et al. (2009). Polymers for Drug Delivery Systems. PMC.
- Lee, W. H., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University.
- Lim, S. M., et al. (2021). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI.
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A Senior Application Scientist's Guide to Method Cross-Validation for Titrimetric Indicators: A Comparative Case Study of Phenolphthalein Anilide vs. Phenolphthalein
Abstract
In quantitative chemical analysis, particularly within pharmaceutical and drug development sectors, the accuracy of titrimetric analysis is paramount. The visual indicator chosen for endpoint determination is a critical variable that demands rigorous validation. While phenolphthalein has long been the benchmark indicator for weak acid-strong base titrations, the development of novel or modified indicators necessitates a robust framework for cross-validation. This guide presents a comprehensive methodology for the analytical validation of a novel indicator, phenolphthalein anilide, against the established standard, phenolphthalein. We provide detailed experimental protocols, a logical framework for validation based on ICH and USP guidelines, and illustrative data to guide researchers in qualifying new reagents for use in regulated environments. The principles detailed herein are designed to establish trustworthiness and scientific integrity in the adoption of new analytical tools.
Introduction: The Imperative for Indicator Validation
Titration remains a foundational technique in analytical chemistry for its precision and reliance on stoichiometric principles. The visual endpoint, signaled by the sharp color change of a pH indicator, must precisely correspond to the stoichiometric equivalence point to minimize titration error. Phenolphthalein, a member of the phthalein dye class, is extensively used due to its distinct color transition in the alkaline pH range (8.2–10.0), which aligns well with the equivalence point of many weak acid-strong base titrations.[1][2]
However, the pursuit of indicators with improved properties—such as sharper transitions, enhanced stability, or different pH ranges—leads to the synthesis of derivatives.[3][4] this compound, a derivative where a phenolic hydroxyl group is replaced by an anilide group, represents such a novel compound. This structural modification is expected to alter the molecule's electronic properties and, consequently, its acid dissociation constant (pKa), shifting its pH transition range. Before such a compound can be adopted for routine analysis, it must be rigorously demonstrated to be fit for its intended purpose through a systematic process of analytical method validation.[5][6]
This guide provides the scientific framework and actionable protocols for this cross-validation process.
Comparative Indicator Profiles
The Incumbent Standard: Phenolphthalein
Phenolphthalein (C₂₀H₁₄O₄) is a weak acid synthesized by the condensation of phthalic anhydride with two equivalents of phenol.[1][7] Its function as an indicator is rooted in a pH-dependent structural transformation. In acidic and neutral solutions, it exists in a colorless lactone form. As the pH rises above 8.2, it undergoes deprotonation and rearrangement to a quinoid-type structure with an extended conjugated π-system, which is responsible for its characteristic pink-to-fuchsia color.[2]
The Challenger: this compound
This compound is a structural analog where one of the electron-donating hydroxyl (-OH) groups of a phenol moiety is replaced by an anilide (-NH-CO-C₆H₅) group.
Causality of Structural Change: The nitrogen atom of the anilide group is less electronegative than the oxygen of the hydroxyl group, and the entire group can influence the electronic resonance of the triarylmethane structure. This modification is hypothesized to shift the pKa of the indicator. A shift in pKa directly translates to a change in the pH range of the color transition. Therefore, experimental validation is not merely a formality but a scientific necessity to characterize its performance and define its appropriate applications.
Caption: pH-dependent structural transition of Phenolphthalein and its hypothetical analogue.
A Framework for Cross-Validation
The objective of this cross-validation is to demonstrate that the analytical procedure using this compound produces results of equivalent accuracy, precision, and reliability as the same procedure using standard phenolphthalein. The validation process adheres to the principles outlined in ICH Guideline Q2(R2) and USP General Chapter <1225>.[5][8]
Caption: Workflow for the cross-validation of a novel titration indicator.
Experimental Design and Protocols
This section provides the detailed methodologies required to perform the cross-validation.
Protocol 4.1: Preparation and Standardization of Reagents
Rationale: The accuracy of titration is fundamentally dependent on the precise concentration of the titrant. Standardization is a non-negotiable first step to ensure the validity of all subsequent measurements.
-
Preparation of ~0.1 M Sodium Hydroxide (NaOH): Dissolve 4.0 g of NaOH pellets in 1 L of deionized, boiled water.
-
Standardization of NaOH Titrant:
-
Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), dried at 110°C, into a 250 mL Erlenmeyer flask.
-
Dissolve in ~50 mL of deionized water.
-
Add 2-3 drops of standard phenolphthalein indicator solution.
-
Titrate with the prepared NaOH solution to the first persistent pale pink endpoint.
-
Calculate the exact molarity of the NaOH solution. Repeat in triplicate and use the average for subsequent calculations.
-
-
Preparation of ~0.1 M Acetic Acid (CH₃COOH): Dilute ~5.8 mL of glacial acetic acid to 1 L with deionized water.
-
Preparation of Indicator Solutions (0.5% w/v):
-
Phenolphthalein: Dissolve 0.5 g of phenolphthalein in 100 mL of 95% ethanol.
-
This compound: Dissolve 0.5 g of this compound in 100 mL of 95% ethanol.
-
Protocol 4.2: Validation Parameter Assessment
The following experiments should be performed in parallel for both indicators.
1. Specificity: Objective: To demonstrate that the endpoint is not influenced by common matrix components (excipients).
-
Prepare a solution of 0.1 M acetic acid containing a known concentration of a common, neutral excipient (e.g., lactose).
-
Titrate with standardized 0.1 M NaOH using each indicator separately.
-
The calculated concentration of acetic acid should not significantly differ from a control titration without the excipient.
2. Accuracy: Objective: To determine the closeness of the experimental results to the true value.
-
Prepare a certified reference material of an acid at a known concentration (e.g., 0.1000 M HCl).
-
Perform nine determinations across three concentration levels (e.g., 80%, 100%, 120% of the target 0.1 M concentration). This can be done by accurately pipetting 20.0 mL, 25.0 mL, and 30.0 mL of the acid.
-
Titrate each with standardized 0.1 M NaOH.
-
Calculate the concentration for each titration and express accuracy as a percentage recovery of the known value.
3. Precision (Repeatability and Intermediate Precision): Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Perform a minimum of nine titrations at the 100% concentration level (e.g., 25.0 mL of 0.1 M acetic acid) under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the experiment on a different day with a different analyst or on different equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of results.
4. Linearity and Range: Objective: To verify that the method yields results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of acetic acid, for example, from 50% to 150% of the target concentration (0.05 M to 0.15 M).
-
Titrate each concentration in triplicate with the standardized 0.1 M NaOH.
-
Plot a graph of titrant volume (y-axis) versus analyte concentration (x-axis).
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Data Analysis and Acceptance Criteria
The collected data must be analyzed against predefined acceptance criteria to determine if the this compound indicator is a suitable replacement for phenolphthalein.
| Validation Parameter | Illustrative Data (this compound) | Acceptance Criteria |
| Accuracy | 9 determinations across 3 levels; Mean Recovery = 100.2% | 98.0% – 102.0% Recovery |
| Precision (Repeatability) | n=9; Mean = 0.1001 M; SD = 0.0005; %RSD = 0.50% | %RSD ≤ 1.0% |
| Precision (Intermediate) | n=9 (Day 2); Mean = 0.1004 M; SD = 0.0006; %RSD = 0.60% | %RSD ≤ 2.0% |
| Linearity | 5 concentrations from 0.05 M to 0.15 M; R² = 0.9995 | R² ≥ 0.999 |
Discussion and Conclusion
This guide establishes a comprehensive framework for the cross-validation of a novel titrimetric indicator, this compound, against the industry standard, phenolphthalein. The causality for this validation lies in the predictable alteration of physicochemical properties (pKa and pH transition range) resulting from the substitution of a hydroxyl group with an anilide group.
The provided protocols for assessing specificity, accuracy, precision, and linearity are designed to be self-validating systems, ensuring that the data generated is robust and trustworthy. By adhering to these methodologies, a research or quality control laboratory can confidently qualify a new indicator. If the data for this compound meets the stringent acceptance criteria, it can be deemed a fit-for-purpose substitute for phenolphthalein in the validated application. This systematic approach is essential for maintaining scientific integrity and regulatory compliance in drug development and other high-stakes analytical fields.
References
-
Shen, Y., et al. (2023). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. University Chemistry, 38(5), 202-210.
-
National Taiwan University. (2024). Experiment 15: Synthesis of Acid-Base Indicators. NTU-Chemistry.
-
Chemistry Online. (2022). Phenolphthalein synthesis.
-
Kuchar, M., et al. (2016). Synthesis of 18F-labeled phenolphthalein and naphtholphthalein. Journal of Radioanalytical and Nuclear Chemistry, 307(3), 2295–2301.
-
BenchChem. (2025). A Comparative Analysis of pH Indicators: Litmus, Phenolphthalein, and Methyl Orange.
-
Wikipedia. (n.d.). Phenolphthalein. Retrieved January 21, 2026.
-
Usman, M. A., et al. (2020). Comparative Analysis of the Properties of Acid-Base Indicator of Rose (Rosa setigera), Allamanda (Allamanda cathartica), and Hibiscus (Hibiscus rosa-sinensis) Flowers. Journal of Chemistry.
-
Patsnap Eureka. (2025). Comparative Studies on Phenolphthalein and Phenol Red Indicators.
-
Knowde. (n.d.). Industrial Applications of Phenolphthalein.
-
Eke, U. B., et al. (2018). Comparative Studies of Natural Indicators. Journal of Chemistry.
-
Sajin, K.A., et al. (2020). pH Indicators: A Valuable Gift for Analytical Chemistry. Saudi Journal of Medical and Pharmaceutical Sciences, 6(5), 393-400.
-
Britannica. (2025). Phenolphthalein.
-
Autech Industry. (2025). Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates.
-
Quora. (2016). Why do we use Methylorange instead of phenolphthalein indicator?.
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
YouTube. (2025). How to Perform Analytical Method Validation for Identification by IR.
-
YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
-
YouTube. (2024). Validation of analytical methods according to new ICH Q2(R2) guideline.
-
JMIR Publications. (2026). Developing a Quality Evaluation Index System for Health Conversational Artificial Intelligence: Mixed Methods Study.
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- 8. youtube.com [youtube.com]
A Senior Application Scientist’s Guide to Evaluating Phenolphthalein Anilide as a Novel pH Indicator for Titrimetric Analysis
In the landscape of analytical chemistry, the precision of titrimetric analysis hinges on the unequivocal determination of the equivalence point. For decades, phthalein derivatives have been mainstays in this domain, with phenolphthalein serving as a benchmark indicator for a multitude of acid-base titrations.[1] This guide ventures into the methodical evaluation of a closely related yet underexplored analogue: Phenolphthalein Anilide . By substituting a key oxygen atom in the lactone ring of phenolphthalein with a phenyl-substituted nitrogen, we are prompted to ask a critical question: How does this structural modification influence its accuracy and utility as a pH indicator in various titration methods?
This document eschews a conventional product summary. Instead, it presents a rigorous, field-proven framework for the comprehensive evaluation of this compound. We will outline a series of self-validating experimental protocols designed to characterize its fundamental properties and benchmark its performance against established indicators. This guide is intended for researchers, analytical chemists, and drug development professionals who require not just data, but a profound understanding of the causality behind analytical performance.
Part 1: Foundational Physicochemical Characterization
Before assessing performance, we must understand the intrinsic properties of the candidate indicator. The validity of any subsequent titration data is predicated on the purity of the reagent and a fundamental understanding of its acid-base chemistry.
Protocol 1: Synthesis and Purity Verification of this compound
The causality for beginning with synthesis is to ensure a well-characterized, high-purity starting material, which is paramount for reproducible results. The synthesis of this compound is typically achieved through the condensation of phenolphthalein with aniline.[2]
Methodology:
-
Synthesis: Following an established procedure, react phenolphthalein with two equivalents of aniline under acidic catalysis (e.g., using concentrated sulfuric acid).[2][3] The reaction involves an electrophilic aromatic substitution mechanism.[3]
-
Purification: The crude product should be purified via recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield a fine crystalline solid.[2]
-
Characterization: Confirm the identity and purity of the synthesized this compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O, phenolic O-H).
-
Mass Spectrometry (MS): To confirm the molecular weight (393.44 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To quantify purity, with a target of >99%.
-
Protocol 2: Spectrophotometric Determination of pKₐ and pH Transition Range
The efficacy of an indicator is defined by its pH transition range, which is a function of its acid dissociation constant (pKₐ).[4] Spectrophotometry provides a precise method to determine this range by measuring the absorbance changes of the indicator's acidic and basic forms across a spectrum of pH values.[5]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a wide range (e.g., pH 2 to 12) in consistent increments (e.g., 0.2 pH units).[4]
-
Indicator Solution Preparation: Prepare a stock solution of the purified this compound in 50% ethanol.[6]
-
Spectrophotometric Measurement:
-
For each buffer solution, add a precise, constant amount of the indicator stock solution.
-
Measure the full UV-Vis absorbance spectrum (e.g., 300-700 nm) for each sample.
-
Identify the wavelength of maximum absorbance (λ_max) for the colored (presumably basic) form of the indicator.
-
-
Data Analysis: Plot the absorbance at λ_max against the pH of the buffer solutions. The resulting sigmoidal curve can be used to determine the pKₐ, which corresponds to the pH at the halfway point of the absorbance transition. The visual transition range is typically considered to be pKₐ ± 1.[4]
Caption: Workflow for Spectrophotometric pKa Determination.
Comparative Physicochemical Properties
The data from these initial characterizations should be compiled to provide a clear comparison with the benchmark, phenolphthalein, and other common indicators.
| Property | Phenolphthalein | This compound (Experimental) | Methyl Orange[7] | Bromothymol Blue |
| Molecular Weight | 318.32 g/mol [8] | To be determined | 327.33 g/mol | 624.38 g/mol |
| Appearance | White powder[8] | To be determined | Orange powder | Light yellow/purple powder |
| Solubility | Slightly soluble in water, soluble in alcohols[8] | To be determined | Soluble in water | Sparingly soluble in water |
| pKa | 9.3[9] | To be determined | 3.47[7] | 7.1 |
| pH Transition Range | 8.2 – 10.0[9] | To be determined | 3.1 – 4.4 | 6.0 – 7.6 |
| Color Change | Colorless to Pink/Fuchsia | To be determined | Red to Yellow | Yellow to Blue |
Part 2: Performance Evaluation in Aqueous Acid-Base Titrations
The true measure of an indicator's accuracy is its performance in real-world titrations. A robust evaluation requires testing across a range of titration types, where the pH at the equivalence point varies significantly. The most trustworthy protocol involves a direct comparison of the visual endpoint with the potentiometrically determined equivalence point, which serves as the ground truth.[10][11]
Protocol 3: Comparative Titration of Strong Acid vs. Strong Base
Causality: This is the most straightforward titration, with a very steep pH change around the equivalence point (pH 7.0). An accurate indicator should transition on this vertical portion of the titration curve.[9]
Methodology:
-
Reagent Standardization: Prepare and standardize ~0.1 M solutions of Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) against primary standards (e.g., TRIS for HCl, KHP for NaOH).
-
Titration Setup:
-
Pipette 25.00 mL of the standardized 0.1 M HCl into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the indicator (phenolphthalein in one trial set, this compound in another).
-
Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
-
Titration: Titrate with the standardized 0.1 M NaOH, recording both the volume of titrant added and the pH at regular intervals.
-
Endpoint Determination:
-
Visual Endpoint: Record the exact volume of NaOH required to produce the first persistent, distinct color change.
-
Potentiometric Equivalence Point: Plot the pH versus the volume of NaOH added. Determine the equivalence point from the point of maximum inflection on the curve (or by using the first/second derivative method).[12]
-
-
Analysis: Calculate the endpoint error by subtracting the potentiometric volume from the visual endpoint volume. Perform at least three replicate titrations for each indicator.
Protocol 4: Comparative Titration of Weak Acid vs. Strong Base
Causality: This titration is a critical test for indicators like phenolphthalein because the equivalence point occurs in the basic region (typically pH 8-9) due to the formation of the conjugate base.[1] The accuracy of the indicator is highly dependent on its transition range aligning with this equivalence point.
Methodology:
-
Follow the same procedure as in Protocol 3, but use 25.00 mL of standardized ~0.1 M Acetic Acid (CH₃COOH) as the analyte.
-
Compare the visual endpoints of phenolphthalein and this compound with the potentiometric equivalence point.
Caption: Self-Validating Comparative Titration Workflow.
Comparative Titration Accuracy Data
The results of these experiments should be tabulated to allow for a direct and objective comparison of accuracy.
| Titration Type | Indicator | Replicate | Potentiometric Equivalence Point (mL) | Visual Endpoint (mL) | Endpoint Error (mL) |
| Strong Acid vs. Strong Base | Phenolphthalein | 1 | Data | Data | Data |
| (0.1 M HCl vs. 0.1 M NaOH) | 2 | Data | Data | Data | |
| 3 | Data | Data | Data | ||
| This compound | 1 | Data | Data | Data | |
| 2 | Data | Data | Data | ||
| 3 | Data | Data | Data | ||
| Weak Acid vs. Strong Base | Phenolphthalein | 1 | Data | Data | Data |
| (0.1 M CH₃COOH vs. 0.1 M NaOH) | 2 | Data | Data | Data | |
| 3 | Data | Data | Data | ||
| This compound | 1 | Data | Data | Data | |
| 2 | Data | Data | Data | ||
| 3 | Data | Data | Data |
Conclusion and Forward Outlook
The potential advantages of this compound could include a sharper color transition, enhanced stability, or a more ideally situated pH transition range for specific titrations. Conversely, the structural change may prove detrimental to its function. Only through the systematic execution of the protocols described herein can we definitively place this compound in the canon of analytical indicators. The results from this proposed study would provide the high-quality, defensible data required by researchers and industry professionals to adopt new reagents with confidence.
References
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BYJU'S. (n.d.). Bromothymol blue Structure – C27H28Br2O5S. Retrieved from [Link]
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The Chemistry Blog. (n.d.). What is Methyl Orange?. Retrieved from [Link]
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Wikipedia. (n.d.). Bromothymol blue. Retrieved from [Link]
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LabXchange. (n.d.). Depending on pH, Bromothymol Blue Displays a Range of Different Colors. Retrieved from [Link]
-
Quora. (2017, October 7). What is meant by the pH range of methyl orange is 3.1-4.4?. Retrieved from [Link]
-
Chemguide. (n.d.). Acid-Base Indicators. Retrieved from [Link]
-
Brainly. (2023, August 11). Compare the advantages and disadvantages of potentiometric titration with classical indicator-based. Retrieved from [Link]
-
Labcompare. (2023, February 24). Titration Methods: Manual vs. Potentiometric vs. Thermometric. Retrieved from [Link]
-
Patsnap Eureka. (2024, July 24). Comparative Studies on Phenolphthalein and Phenol Red Indicators. Retrieved from [Link]
-
Quora. (2021, May 17). What is the difference between potentiometric titration and indicator type titration?. Retrieved from [Link]
-
Study.com. (n.d.). What is the advantage of the potentiometric titration over other titrimetric titrations?. Retrieved from [Link]
-
National Taiwan University. (2024). Experiment 15: Synthesis of Acid-Base Indicators. Retrieved from [Link]
-
Chemistry Online. (2022, October 23). Phenolphthalein synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Phenolphthalein. Retrieved from [Link]
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ResearchGate. (2005, August 6). Facile synthesis, characterization, and potential applications of two kinds of polymeric pH indicators: Phenolphthalein formaldehyde and o‐cresolphthalein formaldehyde. Retrieved from [Link]
-
YouTube. (2023, November 19). Phenolphthalein : Organic Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Comparative study of natural and synthetic indicators. Retrieved from [Link]
-
BYJU'S. (n.d.). Phenolphthalein Structure – C20H14O4. Retrieved from [Link]
-
University of Bristol, School of Chemistry. (2022, March). Phenolphthalein - Molecule of the Month. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Color Change to pH Range and Acid-Base Titration Indicator Precision Test of Multiple Ethanol Extracts. Retrieved from [Link]
-
Science Notes. (2022, January 19). Phenolphthalein Indicator. Retrieved from [Link]
-
Britannica. (2024, November 21). Phenolphthalein. Retrieved from [Link]
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A Technical Guide to Phenolphthalein Anilide: Assessing Advantages in Advanced Applications
For the discerning researcher, scientist, and drug development professional, the selection of molecular tools is a critical step that dictates the trajectory of experimental success. This guide provides an in-depth, technical comparison of phenolphthalein anilide, a versatile molecule with significant potential in specialized applications. Moving beyond a simple cataloging of properties, we will dissect the causal mechanisms behind its performance advantages, offering both field-proven insights and supporting experimental data to inform your research and development endeavors.
Part 1: Dominance in Material Science - this compound in Anion Exchange Membranes
This compound has emerged as a cornerstone in the development of high-performance anion exchange membranes (AEMs), particularly for applications in microbial fuel cells (MFCs). Its unique "cardo" structure, a bulky, rigid, and three-dimensional group, imparts a suite of advantageous properties to the polymer backbone.
Comparative Performance Analysis of this compound-Based AEMs
The true measure of a material's utility lies in its performance relative to established alternatives. The following table summarizes the key performance metrics of this compound-based poly(ether sulfone) (PES) AEMs in comparison to commercially available membranes, Nafion 117 (a proton exchange membrane) and FAB-PK-130 (an anion exchange membrane).
| Performance Metric | This compound-PES AEM | Nafion 117 (CEM) | FAB-PK-130 (AEM) | Source(s) |
| Maximum Power Density (mW/m²) | ~310 | ~182 | ~111 | |
| Ion Exchange Capacity (IECw) (mequiv./g) | 1.3–1.5 | Not Applicable | Not Specified | |
| Hydroxide Ion Conductivity (σ(OH⁻)) (mS/cm at 20°C) | 30–38 | Not Applicable | Not Specified | |
| Water Uptake | Lower | Higher | Not Specified | |
| Swelling Ratio | Lower | Higher | Not Specified |
Causality Behind Performance Superiority:
The significant outperformance of the this compound-based AEM can be attributed to its distinct molecular architecture. The bulky cardo group creates a larger free volume within the polymer matrix. This structural feature facilitates better ion conduction without excessive water swelling, a common drawback in many AEMs. The well-defined hydrophobic/hydrophilic phase-separated morphology of these membranes leads to the formation of efficient ion-transport channels, resulting in higher conductivity. This enhanced ion transport directly translates to a higher power density in microbial fuel cells, showing a 1.7 and 2.8 times increase compared to Nafion 117 and FAB-PK-130, respectively.
Experimental Protocol: Synthesis of this compound-Based Poly(ether sulfone) AEM
This protocol outlines the synthesis of quaternary ammonium-functionalized this compound-based multiblock poly(ether sulfone) copolymers, a key step in fabricating high-performance AEMs.
Materials:
-
N–phenyl–3,3–bis(4–hydroxyphenyl)phthalimidine (this compound, PA)
-
tert-Butylhydroquinone (tBPA)
-
Decafluorobiphenyl (DFBP)
-
Potassium carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chlorobenzene
-
Trimethylamine (TMA) solution
Procedure:
-
Synthesis of Hydroxyl-Terminated Oligomers:
-
In a flask equipped with a Dean-Stark trap, dissolve a specific molar ratio of this compound (PA) and decafluorobiphenyl (DFBP) in a mixture of NMP and toluene.
-
Add an excess of potassium carbonate (K₂CO₃) to the mixture.
-
Heat the reaction mixture to approximately 150°C for 4 hours to remove water azeotropically.
-
Increase the temperature to 180°C and maintain for 20 hours to facilitate the aromatic nucleophilic substitution reaction.
-
Precipitate the resulting oligomer by adding the reaction mixture to an excess of methanol.
-
Wash the precipitate with deionized water and methanol and dry under vacuum.
-
-
Synthesis of the Multiblock Copolymer:
-
React the hydroxyl-terminated oligomers with a calculated amount of DFBP in a similar setup as step 1 to achieve the desired block copolymer.
-
-
Bromination:
-
Dissolve the multiblock copolymer in chlorobenzene.
-
Add N-Bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator.
-
Reflux the mixture for a specified time to achieve bromination of the benzylmethyl groups.
-
-
Quaternization:
-
Immerse the brominated polymer membrane in a trimethylamine (TMA) solution to introduce quaternary ammonium groups.
-
The reaction is typically carried out at room temperature for 48 hours.
-
-
Membrane Casting:
-
Dissolve the final quaternized polymer in a suitable solvent (e.g., NMP).
-
Cast the solution onto a clean glass plate and dry in a vacuum oven at elevated temperatures to form a uniform membrane.
-
Part 2: A Hypothetical Exploration - this compound as a pH Indicator
The Foundation: Understanding Phenolphthalein's Mechanism
Phenolphthalein's color change is a result of a pH-dependent structural transformation. In acidic and neutral solutions, it exists in a colorless lactone form. As the pH increases to the alkaline range (typically 8.2-10.0), it undergoes deprotonation of its two phenol groups, leading to the opening of the lactone ring and the formation of a quinoid structure with an extended conjugated system, which absorbs light in the visible spectrum, appearing pink.
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Phenolphthalein's pH-dependent structural changes.
Postulated Advantages of the Anilide Moiety
The introduction of the anilide group (a phenylamine substituent) in place of the oxygen in the lactone ring of phenolphthalein would likely modulate its electronic and steric properties, potentially offering the following advantages:
-
Tuned pH Transition Range: The electron-donating nature of the nitrogen atom in the anilide group could influence the pKa of the phenolic protons. This could potentially shift the pH transition range to a different part of the pH scale, allowing for its use in titrations where phenolphthalein is not suitable.
-
Enhanced Colorimetric Properties: The anilide group could extend the conjugated system of the colored form, potentially leading to a more intense or a different color change (a bathochromic or hypsochromic shift). This could improve the visual detection of the endpoint.
-
Improved Solubility and Stability: The phenyl group of the anilide moiety could enhance the molecule's solubility in a wider range of organic solvents. The amide linkage in the phthalimidine ring is also generally more stable to hydrolysis than the ester linkage in the phthalein ring.
Comparative Properties of Common pH Indicators
To provide context, the table below compares the properties of phenolphthalein with other common pH indicators. The properties for this compound are hypothetical and require experimental validation.
| Indicator | pKa | pH Transition Range | Color in Acidic Form | Color in Basic Form | Source(s) |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical | |
| Phenolphthalein | 9.7 | 8.2 - 10.0 | Colorless | Pink | |
| Methyl Orange | 3.46 | 3.1 - 4.4 | Red | Yellow | |
| Bromothymol Blue | 7.1 | 6.0 - 7.6 | Yellow | Blue | |
| Litmus | ~6.5 | 4.5 - 8.3 | Red | Blue |
Experimental Workflow for Characterizing a Novel pH Indicator
For researchers interested in exploring the potential of this compound as a pH indicator, the following experimental workflow is recommended:
Workflow for novel pH indicator characterization.
Conclusion
This compound demonstrates clear and quantifiable advantages in the realm of material science, specifically in the formulation of high-performance anion exchange membranes. Its unique cardo structure provides a distinct architectural advantage over conventional materials, leading to superior ion conductivity and power density in microbial fuel cells.
While its application as a pH indicator remains largely unexplored in the published literature, theoretical considerations suggest that the anilide modification could offer a pathway to novel indicators with tailored properties. This presents a compelling opportunity for further research and development. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for scientists and researchers seeking to leverage the unique attributes of this compound in their own innovative applications.
References
- A class of this compound (PA)-based poly(ether sulfone) multiblock copolymers containing pendant quaternary ammonium (QA) and imidazolium (IM) groups were synthesized and evaluated as anion exchange membrane (AEM) materials. The AEMs were flexible and mechanically strong with good thermal stability.
literature review on the comparative performance of phenolphthalein derivatives
An In-Depth Technical Guide to the Comparative Performance of Phenolphthalein Derivatives
Introduction: Beyond the Pink—Re-engineering a Classic Indicator
For over a century, phenolphthalein has been a cornerstone of analytical chemistry, its iconic colorless-to-pink transition serving as a reliable endpoint marker in countless acid-base titrations.[1][2][3] Synthesized in 1871 by Adolf von Baeyer, this triphenylmethane dye's utility stems from a dramatic pH-dependent structural transformation.[2][4][5] In its acidic, lactone form, the molecule is colorless. As the pH rises to 8.2-10.0, it undergoes deprotonation and ring-opening to form a quinoid structure with an extended conjugated π-electron system, which absorbs light in the visible spectrum, producing the characteristic pink-to-fuchsia color.[1][6][7][8]
However, the parent phenolphthalein molecule is not without its limitations. Its poor water solubility, the slow fading of its color in strongly alkaline solutions (pH > 13), and, most significantly, concerns over its potential carcinogenicity have driven research into a new generation of derivatives.[4][9][10][11] By modifying the core structure—adding substituents to the phenolic rings or altering the phthalic anhydride backbone—scientists can fine-tune the molecule's properties. These modifications can shift the pH transition range, enhance stability, introduce new functionalities like fluorescence, or impart specific biological activities.[5][12][13]
This guide provides a comparative performance analysis of key phenolphthalein derivatives. We will examine their efficacy as pH indicators, explore their expanding roles in therapeutics and materials science, and provide the experimental frameworks necessary to validate their performance.
Part 1: Performance as pH Indicators: A Tale of Substituents and Spectra
The primary function of a phenolphthalein-based indicator is its ability to signal a specific pH change. The performance of a derivative in this role is dictated by how its chemical modifications influence its acid dissociation constant (pKa) and the maximum absorption wavelength (λ_max) of its conjugate base.
Mechanism of Action: A Structural Perspective
The color change of phenolphthalein and its derivatives is a direct result of a change in molecular geometry and electron distribution. The fundamental equilibrium between the colorless lactone form (H₂In) and the colored quinoid form (In²⁻) is the basis of its function.
Caption: pH-dependent structural transitions of phenolphthalein.
Comparative Analysis of Indicator Properties
Electron-donating or electron-withdrawing substituents on the phenol rings directly impact the stability of the charged quinoid structure, thereby altering the pKa. For instance, electron-donating groups can cause a redshift (bathochromic shift) in the maximum absorption wavelength, leading to different colors.[12][14] Fluorination, an electron-withdrawing modification, has been shown to decrease the pKa, making the indicator suitable for different pH ranges.[15]
| Derivative | Key Substituent(s) | pKa | pH Transition Range | Color in Base | Key Performance Notes |
| Phenolphthalein | None | ~9.5[9] | 8.2 - 10.0[16] | Pink/Fuchsia[9] | Classic standard; poor water solubility; fades at high pH.[9] |
| Thymolphthalein | Isopropyl & Methyl | ~10.0 | 9.3 - 10.5 | Blue | Color change from colorless to blue; useful for titrations requiring a higher pH endpoint.[16] |
| Monofluorophenolphthalein (MFPP) | -F | 9.33[15] | Not specified | Purple (λ_max 558 nm)[15] | Lower pKa than phenolphthalein; potential for in vivo pH sensing.[15] |
| Difluorophenolphthalein (DFPP) | -F, -F | 8.70[15] | Not specified | Purple (λ_max 564 nm)[15] | Significantly lower pKa; demonstrates tunability through multi-substitution.[15] |
| α-Naphtholphthalein | Fused Benzene Ring | 7.83[15] | 7.3 - 8.7 | Greenish-Blue | Transition range is closer to neutral pH.[15] |
Experimental Protocol: Spectrophotometric Determination of pKa
This protocol provides a reliable method for determining the pKa of a phenolphthalein derivative, validating its suitability for a specific pH range. The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation.
Causality: The absorbance of the indicator solution is directly proportional to the concentration of its colored (conjugate base) form. By measuring absorbance across a range of precisely known pH values, we can determine the ratio of the conjugate base to the acid form and thereby calculate the pKa.[17][18]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution (~1x10⁻³ M) of the phenolphthalein derivative in ethanol to ensure complete dissolution.[9]
-
Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., pH 7 to 11 in 0.5 pH unit increments).
-
-
Sample Preparation:
-
For each buffer solution, add a small, constant volume of the indicator stock solution to a larger, constant volume of the buffer. The goal is to have the final indicator concentration be identical across all samples.
-
Prepare two additional reference samples: one in a highly acidic solution (e.g., 0.1 M HCl, where the indicator is fully in its colorless H₂In form) and one in a highly basic solution (e.g., 0.1 M NaOH, where the indicator is fully in its colored In²⁻ form).
-
-
Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, determine the λ_max of the colored In²⁻ form from the highly basic sample.
-
Set the spectrophotometer to this λ_max.
-
Measure the absorbance of all prepared buffer samples, including the acidic (A_acid) and basic (A_base) references.
-
-
Data Analysis and pKa Calculation:
-
The pKa is the pH at which the concentrations of the acidic and basic forms are equal ([HIn] = [In⁻]). At this point, the absorbance (A) is halfway between the minimum and maximum.
-
For each sample, calculate the pKa using the following relationship derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_base - A) / (A - A_acid)]
-
Plot log[(A_base - A) / (A - A_acid)] vs. pH. The x-intercept of this plot gives the pKa.
-
Part 2: Expanding the Arena—Therapeutic and Industrial Applications
The phenolphthalein scaffold has proven to be a versatile starting point for developing compounds with applications far beyond the analytical bench.
From Laxative to Liability: The Toxicological Profile
Phenolphthalein was used for over a century as an over-the-counter stimulant laxative.[3][4][9] Its mechanism involved stimulating the intestinal mucosa, promoting peristalsis.[3] However, long-term studies in rodents revealed evidence of carcinogenicity, leading the International Agency for Research on Cancer (IARC) to classify it as a Group 2B substance, "possibly carcinogenic to humans."[9][16] This prompted its removal from laxative formulations in many countries and spurred the development of safer alternatives.[4][9]
| Compound | Application/Target | Performance Notes | Safety Profile |
| Phenolphthalein | Laxative (historical) | Effective stimulant laxative.[19] | Removed from market due to carcinogenicity concerns.[6][9][11] |
| Phenolphthalein Hydrazides | Antimicrobial Agent | Showed activity against Staphylococcus aureus (Gram-positive).[20] | Preliminary studies suggest potential, but extensive toxicological data is not yet available.[20] |
| Phthalein Derivatives (e.g., 6bc) | Thymidylate Synthase (TS) Inhibitor | Selective for bacterial and fungal TS over human TS, with K_i values in the micromolar range.[21] | Found to be non-cytotoxic to human cell lines in initial assays.[21] |
| Phenolphthalein Derivative (P2) | Corrosion Inhibitor | Achieved 93% inhibition efficiency for aluminum alloy in 3.5% NaCl solution.[22] | Environmental and workplace safety would need to be assessed for industrial scale-up. |
New Frontiers: Antimicrobials and Enzyme Inhibitors
The inherent chemical reactivity of the phenolphthalein structure makes it a valuable scaffold for drug design.
-
Antimicrobial Agents: Novel phenolphthalein hydrazides have been synthesized and shown to possess antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.[20] This opens a potential new avenue for developing antibiotics based on this scaffold.
-
Enzyme Inhibitors: By designing derivatives to fit the active sites of specific enzymes, researchers have created targeted inhibitors. A study detailed a series of phthalein derivatives designed to selectively inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, from bacterial and fungal sources over the human equivalent.[21] This species-selectivity is a critical attribute for developing effective and non-toxic anti-infective agents.
Part 3: Synthesis and Validation Workflows
The creation and purification of phenolphthalein derivatives typically follow a well-established set of organic chemistry procedures.
General Synthesis Pathway
The core synthesis is an acid-catalyzed electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction, involving the condensation of a phthalic anhydride with two equivalents of a phenol or a substituted phenol.[2][7]
Caption: General synthesis of phenolphthalein derivatives.
Experimental Protocol: Synthesis and Purification Workflow
This workflow outlines the standard steps for synthesizing and purifying a phenolphthalein derivative, ensuring a high-purity final product suitable for performance testing.[12]
Causality: Each step is designed to either drive the reaction to completion or remove specific impurities. Acid catalysis activates the phthalic anhydride for electrophilic attack. Neutralization removes the acid catalyst. Extraction separates the organic product from aqueous impurities. Recrystallization purifies the solid product based on differential solubility.
Caption: Standard workflow for synthesis and purification.
Conclusion and Future Outlook
The phenolphthalein scaffold, while classic, is far from obsolete. The performance of its derivatives demonstrates remarkable tunability, allowing for the rational design of molecules with tailored properties. As pH indicators, substitutions on the phenolic rings provide a predictable means of shifting the pKa and transition range, expanding their utility beyond standard titrations.
Perhaps more exciting is the growing role of these derivatives in biomedical research. By moving beyond simple indicators to function as selective enzyme inhibitors and antimicrobial agents, the phenolphthalein family showcases a promising path for scaffold-based drug discovery.[20][21] Future research will likely focus on optimizing the therapeutic index of these compounds—enhancing their efficacy while minimizing toxicity. The development of derivatives for use as fluorescent probes for in-vivo pH measurement and other bio-imaging applications also represents a vibrant and promising frontier.[13][15] The journey of phenolphthalein and its descendants is a powerful illustration of how fundamental chemical structures can be continuously re-engineered to meet new scientific challenges.
References
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Shen, Y., Zhu, H., Cheng, L., Zhuang, J., & Wang, T. (n.d.). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. Beijing University of Chemical Technology. Available from: [Link]
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Wikipedia. (n.d.). Phenolphthalein. Available from: [Link]
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Zubrik, A., et al. (n.d.). Synthesis of 18F-labeled phenolphthalein and naphtholphthalein. PMC, PubMed Central. Available from: [Link]
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ResearchGate. (2025). Synthesis and Characterization of Phenolphthalein Hydrazides With Antimicrobial Activities. Available from: [Link]
-
Patsnap Eureka. (2024). How Phenolphthalein Helps Chemists Detect Acids and Bases. Available from: [Link]
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ResearchGate. (2022). Synthesis and characterization of phenolphthalein derivatives, detailed theoretical DFT computation/molecular simulation, and prevention of AA2024-T3 corrosion in medium 3.5% NaCl. Available from: [Link]
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Knowde. (n.d.). Industrial Applications of Phenolphthalein. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Phenolphthalein | C20H14O4. PubChem. Available from: [Link]
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Autech Industry. (2025). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Available from: [Link]
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Patsnap Eureka. (2025). Comparative Studies on Phenolphthalein and Phenol Red Indicators. Available from: [Link]
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Chemistry Online. (2022). Phenolphthalein synthesis. Available from: [Link]
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PubMed. (n.d.). Phthalein derivatives as a new tool for selectivity in thymidylate synthase inhibition. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of Phenolphthalein: From Synthesis to Application. Available from: [Link]
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National Center for Biotechnology Information (NCBI). (2021). Phenolphthalein - 15th Report on Carcinogens. NIH. Available from: [Link]
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Patsnap Eureka. (2025). Phenolphthalein in Advanced Routine Quality Control of Pharmaceuticals. Available from: [Link]
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PharmaCompass.com. (n.d.). Phenolphthalein | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Determination of the pKa Value of Phenolphthalein by Means of Absorbance Measurements. Available from: [Link]
-
Quora. (2021). Why is the pKa of phenolphthalein not less than 7 (9.4), as it is a weak acid? Available from: [Link]
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Scribd. (n.d.). Determination of The PKa Value of Phenolphthalein. Available from: [Link]
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Patsnap Synapse. (2024). What is Phenolphthalein used for? Available from: [Link]
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Patsnap Eureka. (2025). Structural Dynamics of Phenolphthalein in Redox Reactions. Available from: [Link]
-
Patsnap Eureka. (2025). Utilizing Phenolphthalein in the Detection of Antioxidant Capacities. Available from: [Link]
-
大学化学. (n.d.). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. Available from: [Link]
-
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-
ResearchGate. (2025). What makes the phenolphthalein still be a safe drug for patients in China?: Letter to the Editor. Available from: [Link]
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A Comparative Guide to High-Performance Cardo Polymers: Exploring Alternatives to Phenolphthalein Anilide
For researchers and developers in advanced materials, the pursuit of polymers with superior thermal stability, mechanical robustness, and processability is a constant endeavor. High-performance polymers are critical components in aerospace, electronics, and membrane separation technologies. Among these, "cardo" polymers, named from the Latin word for "loop," represent a unique class of materials. These polymers feature a bulky, cyclic side group perpendicular to the polymer backbone, a structural motif that simultaneously enhances thermal resistance and solubility—a rare and valuable combination.
For years, monomers based on phenolphthalein, such as phenolphthalein anilide, have been a cornerstone in the synthesis of high-performance cardo polymers like polyimides and poly(arylene ether)s. The rigid, phthalide side group restricts chain rotation, leading to exceptionally high glass transition temperatures (Tg), while its bulkiness prevents dense chain packing, improving solubility in organic solvents.[1][2] However, the evolving demands of specialized applications and a continuous drive for property optimization have spurred the exploration of alternatives. This guide provides an in-depth comparison of established and emerging alternatives to this compound, grounded in experimental data to inform the selection of monomers for next-generation materials.
The Benchmark: Phenolphthalein-Based Polymers
The incorporation of the phenolphthalein moiety into a polymer backbone introduces a quaternary carbon atom shared by the main chain and the pendent lactone ring system. This unique architecture is the source of its advantageous properties.
Causality of Performance:
-
High Thermal Stability: The rigid cardo group significantly hinders the segmental rotation of the polymer backbone. This restricted mobility requires more thermal energy to induce the transition from a glassy to a rubbery state, resulting in a high glass transition temperature (Tg).[1]
-
Enhanced Solubility: Conventional high-temperature polymers are often insoluble or soluble only in harsh solvents due to strong interchain interactions and dense packing. The bulky phenolphthalein group disrupts this packing, creating a larger free volume. This allows solvent molecules to penetrate and solvate the polymer chains more easily, leading to excellent solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[1][2]
This combination of properties makes phenolphthalein-based polymers, particularly polyimides, highly attractive for applications such as gas separation membranes, where they can be solution-cast into thin, robust films.[3]
Key Alternatives to this compound
The primary strategy for developing alternatives involves replacing the phenolphthalein structure with other bulky, rigid cyclic groups. The most prominent and successful alternatives are based on fluorene, spirobifluorene, and other bisphenol derivatives.
Fluorene-Based Cardo Polymers
Monomers containing the fluorene group, such as 9,9-bis(4-aminophenyl)fluorene (BAF), have emerged as a leading class of alternatives. The fluorene moiety provides a rigid, bulky, and kinked structure.
Structure-Property Relationship: The fluorene group is structurally analogous to phenolphthalein in that it creates a bulky pendent group. This leads to polymers with high Tg and good solubility.[4] Furthermore, the inherent properties of the fluorene ring system can impart additional functionalities:
-
Optical Transparency: Fluorene-based polyimides often exhibit excellent optical transparency and low color, making them suitable for optoelectronic applications.[4][5]
-
Gas Separation Performance: The inefficient chain packing in fluorene-based polymers creates a high fractional free volume, which is highly desirable for membrane-based gas separation. These membranes often exhibit high gas permeability.[6][7] By modifying the fluorene structure, for instance, by adding fluorine atoms, both the gas permeability and selectivity can be fine-tuned.[7][8]
Caption: Chemical structures of this compound and key alternatives.
Spirobifluorene-Based Polymers
To further enhance the properties imparted by the cardo structure, monomers based on spirobifluorene, such as 2,2′-diamino-9,9′-spirobifluorene, have been developed. In this structure, two fluorene units are connected through a single tetrahedral carbon atom (the spiro center), forcing them into a rigid, orthogonal orientation.
Causality of Performance: This perpendicular arrangement is the key to the exceptional properties of spirobifluorene-based polymers.
-
Superior Solubility: The 90° kink at each spiro center profoundly disrupts interchain packing, leading to even greater free volume and significantly improved solubility compared to single-fluorene analogues.[9]
-
Preserved Rigidity: Despite the enhanced solubility, the rigidity of the polymer backbone is maintained due to the constrained nature of the spiro linkage. This results in polymers that retain very high glass transition temperatures and thermal stability.[9]
Other Bulky Bisphenol and Diamine Monomers
While fluorene derivatives are prominent, a variety of other monomers incorporating bulky side groups have been investigated to create processable high-temperature polymers.
-
Bisphenol A (BPA) Derivatives: BPA can be used to synthesize high-performance polymers like polysulfones and poly(arylene ether)s.[10][11] However, due to health concerns associated with BPA, there is a significant research effort to replace it with other bisphenols, such as bisphenol S (BPS).[12]
-
Anthrone-Containing Polymers: Monomers like 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone (BAPA) introduce a bulky, rigid anthrone group, yielding polymers with high thermal stability and robust mechanical properties, making them candidates for applications like vanadium flow batteries.[13]
Performance Comparison: A Data-Driven Analysis
The selection of a monomer is ultimately guided by the performance metrics required for a specific application. The following table summarizes key experimental data for polymers derived from phenolphthalein and its alternatives.
| Polymer Type (Diamine Monomer) | Dianhydride | Tg (°C) | T10% (°C)¹ | Tensile Strength (MPa) | Elongation at Break (%) | Refractive Index | Dielectric Constant (1 MHz) | Source(s) |
| Phenolphthalein-based | 6FDA² | ~350 | >388 | - | - | - | - | [2] |
| Phenolphthalein/BPA Copolymer | - | 238.6 | 494.9 | 9.4 | - | - | <3.0 | [10] |
| Fluorene-based (BAF) | BTDA³ | - | - | - | - | - | - | [6][14] |
| Fluorene-based | Various | 289–313 | 484–524 | 76–120 | 7–12 | - | - | [13] |
| Fluorene-based (with silyl ether) | - | - | - | - | - | - | 2.63–2.75 | [15] |
| Spirobifluorene-based | Various | 287–374 | >570 | - | - | - | - | [9] |
| Long Aromatic Pendent Group | - | 130–156 | 364–388 | Low | 133–155 | - | 2.5–2.8 | [16] |
¹ T10%: Temperature at 10% weight loss, indicating thermal stability. ² 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. ³ BTDA: Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity and reproducibility, detailed experimental procedures are crucial. The following protocols describe the synthesis of a representative cardo polyimide and a standard characterization method.
Protocol 1: Synthesis of a Fluorene-Based Cardo Polyimide (e.g., 6FDA-BAF)
This protocol describes a standard two-step polycondensation reaction to produce a high-molecular-weight poly(amic acid) precursor, followed by chemical imidization.
Rationale: The two-step method allows for the formation of a soluble, high-molecular-weight precursor (poly(amic acid)) at low temperatures. This precursor can then be cast into a film or shaped before being converted to the final, insoluble, and intractable polyimide via cyclodehydration (imidization). Chemical imidization at low temperatures is often preferred over thermal imidization to avoid potential side reactions and achieve better control over the final properties.
Materials:
-
9,9-bis(4-aminophenyl)fluorene (BAF)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Drying: Dry the BAF and 6FDA monomers in a vacuum oven at 120 °C overnight to remove any residual moisture, which can interfere with polymerization.
-
Polymerization: a. In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of BAF in anhydrous NMP under a nitrogen atmosphere. b. Once the BAF is fully dissolved, add an equimolar amount of 6FDA in one portion. c. Rinse the weighing paper with a small amount of NMP to ensure all the dianhydride is transferred to the reaction flask. d. Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen blanket. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Chemical Imidization: a. To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (based on the repeating unit of the polymer). b. Stir the mixture at room temperature for 1 hour, then heat to 80 °C and hold for an additional 3 hours to ensure complete imidization.
-
Precipitation and Purification: a. Cool the polymer solution to room temperature. b. Slowly pour the solution into a large excess of vigorously stirring methanol to precipitate the polyimide. c. Filter the fibrous polymer precipitate and wash it thoroughly with fresh methanol several times. d. Dry the purified polyimide in a vacuum oven at 150 °C for 24 hours.
Caption: Workflow for cardo polyimide synthesis and characterization.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
Rationale: TGA is a self-validating technique used to determine the thermal stability of a polymer. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output directly provides the degradation temperature, a critical parameter for high-performance materials.
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a platinum or alumina TGA pan.
-
Instrument Setup: a. Place the pan into the TGA instrument. b. Purge the furnace with a nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: a. Equilibrate the sample at 30 °C. b. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Data Analysis: a. Plot the sample weight (%) as a function of temperature. b. Determine the temperature at which 5% or 10% weight loss occurs (T5% or T10%). This value is a key indicator of the onset of thermal degradation.
Conclusion and Future Outlook
While this compound remains a valuable monomer for creating high-performance cardo polymers, the field has significantly expanded to include a diverse range of alternatives. Fluorene-based monomers offer a compelling combination of high thermal stability, excellent solubility, and favorable optical properties. For applications demanding the utmost in processability without sacrificing thermal performance, spirobifluorene-based polymers represent the state-of-the-art, albeit at a higher monomer cost.
The choice of monomer should be guided by a thorough analysis of the desired end-properties. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists to make informed decisions in the design and synthesis of next-generation high-performance polymers. The continued exploration of novel, rigid, and bulky monomer architectures will undoubtedly push the boundaries of what is possible in advanced materials science.
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Safety Operating Guide
Proper Disposal of Phenolphthalein Anilide: A Guide for Laboratory Professionals
Phenolphthalein anilide (CAS 6607-41-6), a compound synthesized from phenolphthalein and aniline, presents unique disposal challenges due to its hybrid chemical nature. Proper management of its waste stream is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and the toxicological profiles of its precursors.
The core principle for managing this compound waste is to treat it as a hazardous substance. This directive stems from the significant health risks associated with its parent compounds: phenolphthalein, a suspected carcinogen[1][2], and aniline, a toxic substance classified as a probable human carcinogen[3][4]. Aniline is known to be toxic by inhalation, ingestion, and skin absorption, primarily affecting the blood's oxygen-carrying capacity by inducing methemoglobinemia[4][5][6]. Phenolphthalein has demonstrated carcinogenic effects in animal studies, leading to its reclassification by the U.S. Food and Drug Administration (FDA) and its inclusion on lists of substances of very high concern[1][7][8].
Given these inherent risks, all waste containing this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), must be segregated from non-hazardous waste and managed through a licensed hazardous waste handler.
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, a thorough risk assessment must be conducted. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The recommendations below are synthesized from guidelines for both aniline and phenolphthalein to ensure maximum protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton, Neoprene). Double-gloving is recommended. Note: Standard nitrile gloves are not recommended for handling aniline and should be avoided.[8] | Aniline is readily absorbed through the skin[6]. The selection of appropriate glove material is critical to prevent systemic toxicity. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of contaminated solutions and airborne powder, preventing eye irritation and absorption. |
| Body Protection | A fully-buttoned, flame-retardant lab coat and a chemical-resistant apron. | Provides a barrier against skin contact with the compound. |
| Respiratory Protection | For solid waste or potential aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required. Use should comply with a formal respiratory protection program. | Protects against inhalation of the powdered compound or aerosols, which is a primary route of exposure for aniline toxicity.[6] |
Step-by-Step Disposal Workflow
The following workflow outlines the mandatory steps for the collection, storage, and disposal of this compound waste. Adherence to this process ensures regulatory compliance and protects laboratory personnel and the environment.
Waste Segregation
Immediately segregate all materials contaminated with this compound at the point of generation. This includes:
-
Solid Waste: Unused or expired compound, contaminated filter paper, and used weighing boats.
-
Liquid Waste: Solutions containing this compound. Do not dispose of this waste down the drain.[9]
-
Contaminated Materials: Used PPE (gloves, aprons), bench paper, and any labware (e.g., pipette tips, vials) that cannot be effectively decontaminated.
Waste Containment
Collect all segregated waste in designated hazardous waste containers.
-
Containers must be compatible with the chemical; glass or high-density polyethylene (HDPE) are suitable.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
Labeling
Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and, at a minimum, include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and/or "3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one."
-
The date on which the first amount of waste was added to the container.
-
Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard for carcinogenicity).
Temporary Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA must be:
-
Under the control of the laboratory personnel.
-
Away from incompatible materials, particularly strong oxidizing agents.[5]
-
In a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[8]
Professional Disposal
The final disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.
-
Never attempt to dispose of this chemical through standard municipal waste or sewer systems.
-
The recommended disposal method is high-temperature incineration at a permitted hazardous waste facility.[10] This method is effective for destroying organic compounds and is the standard for many aniline-based and carcinogen-containing waste streams.[11][12]
-
Under the Resource Conservation and Recovery Act (RCRA), waste aniline is considered hazardous, with specific waste codes such as K083 (distillation bottoms from aniline production) and K103 (process residues from aniline extraction)[13]. While this compound does not have its own specific code, its composition necessitates management as a hazardous waste.
Spill & Emergency Procedures
In the event of a spill, evacuate all non-essential personnel from the area immediately. The cleanup should only be performed by trained personnel wearing the full PPE described above.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert, non-combustible material like vermiculite or sand.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.
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American Association for Cancer Research. (1996, November 1). Phenolphthalein Exposure Causes Multiple Carcinogenic Effects in Experimental Model Systems. Cancer Research. Available at: [Link]
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Dunnick, J. K., & Hailey, J. R. (1996). Phenolphthalein Exposure Causes Multiple Carcinogenic Effects in Experimental Model Systems. Cancer Research, 56(21), 4922–4926. Available at: [Link]
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Washington State University. (n.d.). Aniline. Environmental Health & Safety. Available at: [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Available at: [Link]
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Lakeland University. (2021, June 7). Phenolphthalein Indicator Safety Data Sheet. Available at: [Link]
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Comprehensive Safety and Handling Guide for Phenolphthalein Anilide
This guide provides essential, immediate safety and logistical information for the handling and disposal of Phenolphthalein anilide. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity. Our commitment is to furnish you with value beyond the product, establishing a foundation of deep trust through scientifically grounded and field-proven insights.
Understanding the Hazard Profile of this compound
This compound is a solid, white powder.[1] While specific toxicological data is limited, it is prudent to handle it with care, drawing parallels from the well-documented hazards of the related compound, phenolphthalein. The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[1][2] Ingestion is also a potential route of exposure.[2] Although the provided Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, good industrial hygiene and safety practices are paramount.[1]
Key toxicological data for this compound indicates a low acute toxicity profile via oral and dermal routes in animal studies (LD50 > 2000 mg/kg bw for both).[1] However, the potential for irritation to the skin, eyes, and respiratory tract should not be dismissed.[2][3][4]
| Hazard Profile: this compound | |
| Physical State | Solid, Powder[1] |
| Appearance | White[1] |
| Odor | No data available[1] |
| Acute Oral Toxicity | LD50 - rat (female) - > 2000 mg/kg bw[1] |
| Acute Dermal Toxicity | LD50 - rabbit (female) - > 2000 mg/kg bw[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion[1][2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation.[2][3][4] Avoid dust formation.[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on a synthesis of best practices for handling fine chemical powders.
Essential PPE Ensemble
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles.[1] A full face shield may be necessary for operations with a high potential for splashing or dust generation.[5]
-
Hand Protection: Chemical-impermeable gloves are required.[1] Nitrile or neoprene gloves are recommended, and they must be inspected for any signs of degradation before use.[5] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Body Protection: A lab coat or chemical-resistant protective clothing is necessary to prevent skin contact.[2][5] For handling larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate particulate filter (NIOSH/MSHA approved) should be used.[1][2]
Operational Plan: Safe Handling Workflow
The following workflow provides a step-by-step methodology for the safe handling of this compound, from preparation to post-handling procedures.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
